5-Amino-3-methylthiophene-2,4-dicarbonitrile
Description
Properties
IUPAC Name |
5-amino-3-methylthiophene-2,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-4-5(2-8)7(10)11-6(4)3-9/h10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSCENSWKWQJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967032 | |
| Record name | 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52603-48-2 | |
| Record name | 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52603-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,5-dicyano-4-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052603482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-methylthiophene-2,4-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-3,5-DICYANO-4-METHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9IXO9SXIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 5-Amino-3-methylthiophene-2,4-dicarbonitrile: A Core Heterocyclic Building Block
An In-Depth Technical Guide Topic: 5-Amino-3-methylthiophene-2,4-dicarbonitrile Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical identity, including its IUPAC name and detailed structural features. The document further explores the prevalent synthetic methodology, the Gewald reaction, explaining the mechanistic rationale behind its efficiency. Finally, we discuss the compound's primary application as a versatile chemical intermediate for the development of novel therapeutic agents and functional materials, supported by insights into the role of the 2-aminothiophene scaffold in drug discovery.
Chemical Identity and Structural Elucidation
This compound is a polysubstituted thiophene, a class of sulfur-containing aromatic heterocycles. Its structure is characterized by an amino group at the 5-position, a methyl group at the 3-position, and two nitrile (cyano) groups at the 2- and 4-positions. This dense arrangement of functional groups makes it a highly valuable and reactive intermediate for further chemical elaboration.
The formal nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also commonly referred to by synonyms such as 5-amino-3-methyl-2,4-thiophenedicarbonitrile[1][2].
Core Properties and Identifiers
The fundamental properties of this compound are summarized below, providing essential identifiers for researchers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52603-48-2 | Sigma-Aldrich, PubChem[1][2] |
| Molecular Formula | C₇H₅N₃S | Moldb, PubChem[1][3] |
| Molecular Weight | 163.20 g/mol | Moldb, PubChem[1][3] |
| Canonical SMILES | CC1=C(SC(=C1C#N)N)C#N | PubChem[1] |
| InChI Key | GCSCENSWKWQJQG-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid, typically a powder or crystalline solid | Methylamine Supplier[4] |
| Solubility | Low solubility in water; soluble in some organic solvents like DMSO | Quinoline[5] |
Chemical Structure Diagram
The structural arrangement of the thiophene core and its substituents is critical to its chemical reactivity and utility.
Caption: Generalized workflow for the Gewald synthesis of the title compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial heterocyclic building block .[3] Its value lies in the strategic placement of reactive functional groups on a privileged medicinal scaffold.
-
The 2-Aminothiophene Scaffold: This core structure is found in a wide array of biologically active molecules and approved drugs.[6] Derivatives have demonstrated activities as enzyme inhibitors, receptor modulators, and antimicrobial or antiproliferative agents.[6] The amino group at the 2-position provides a key vector for synthetic diversification, allowing chemists to build out more complex molecules.
-
The Dinitrile Functionality: The two nitrile groups are powerful synthetic handles.
-
Pharmacophore Mimicry: The nitrile can act as a bioisostere for a carbonyl group, serving as a hydrogen bond acceptor in interactions with biological targets like enzymes.[7]
-
Chemical Conversion: Nitriles can be readily hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions to form other heterocyclic rings (e.g., tetrazoles). This versatility allows for the exploration of a vast chemical space from a single intermediate.
-
This compound is therefore a key starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its use is prominent in the synthesis of condensed thiophene systems, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores.
Safety and Handling
Authoritative Grounding: As with any laboratory chemical, proper handling is essential. According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound presents specific hazards.
-
GHS Hazard Statements:
Handling and Storage Recommendations:
-
Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[4][8] The container should be tightly sealed.[4]
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound stands out as a strategically designed chemical intermediate. Its synthesis via the reliable Gewald reaction and the versatile reactivity of its functional groups make it an invaluable tool for researchers in medicinal chemistry and materials science. Its utility as a building block for constructing complex, biologically active molecules ensures its continued relevance in the pipeline of modern drug development and scientific discovery.
References
-
5-Amino-3-methyl-2,4-thiophenedicarbonitrile | C7H5N3S | CID 819555. PubChem, National Center for Biotechnology Information. [Link]
-
This compound - [A44891]. Synthonix. [Link]
-
5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information. Quinoline. [Link]
-
5-Amino-3-ethylthiophene-2,4-dicarbonitrile | C8H7N3S | CID 167095458. PubChem, National Center for Biotechnology Information. [Link]
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank 2003, M340. [Link]
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]
-
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S. PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2022. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010. [Link]
Sources
- 1. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | C7H5N3S | CID 819555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 52603-48-2 [sigmaaldrich.com]
- 3. 52603-48-2 | this compound - Moldb [moldb.com]
- 4. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
- 5. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 52603-48-2|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile via the Gewald Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Gewald three-component reaction stands as a cornerstone of heterocyclic chemistry, offering an efficient, atom-economical, and versatile pathway to constructing polysubstituted 2-aminothiophenes.[1][2][3] This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[4][5][6] This technical guide provides an in-depth exploration of the Gewald reaction, with a specific focus on the synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile (CAS 52603-48-2), a valuable and highly functionalized intermediate for chemical and pharmaceutical development.[7][8][9][10] We will dissect the reaction mechanism, present a detailed experimental protocol, analyze critical parameters for process optimization, and discuss the broader applications of the resulting thiophene scaffold in the landscape of drug discovery.
The Mechanistic Heart of the Gewald Reaction
The synthesis of the thiophene ring in a one-pot fashion from simple acyclic precursors is a testament to the elegance of this multicomponent reaction.[4] While variations exist, the generally accepted mechanism unfolds through a sequence of condensation, sulfur addition, and cyclization.[11][12] Recent computational studies using Density Functional Theory (DFT) have further illuminated the pathway, confirming the initial Knoevenagel condensation as the primary initiating event.[13][14][15][16]
The entire process is a thermodynamically driven cascade, where the formation of the stable, aromatic 2-aminothiophene ring funnels the various intermediates toward the final product.[13][15]
The three core mechanistic steps are:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[11][17] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon.[17] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel-Cope product.[1][13]
-
Michael-type Addition of Sulfur: The base then facilitates the deprotonation of the Knoevenagel-Cope product at the α-carbon, creating a carbanion.[14][15] This nucleophile attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a polysulfide intermediate.[13][14][15] While the exact mechanism of sulfur degradation can be complex, this step effectively adds a sulfur atom to the carbon backbone.[13]
-
Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the intermediate, now bearing a negative charge, performs a nucleophilic attack on the carbon of one of the nitrile groups. This intramolecular cyclization forms the five-membered thiophene ring.[11][12] A final, rapid tautomerization (an imine-enamine rearrangement) yields the thermodynamically stable 2-aminothiophene aromatic system.
Diagram: The Gewald Reaction Mechanism
Caption: Generalized workflow of the Gewald three-component reaction.
Experimental Protocol: Synthesis of a Representative 2-Aminothiophene
While the synthesis of the specifically substituted this compound requires more complex starting materials (likely a β-ketonitrile), the following protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is representative of the general Gewald procedure and can be adapted accordingly.[12]
Objective: To synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Molar Eq. | Mass/Volume |
| Cyclohexanone | 98.14 | 10 | 1.0 | 0.98 g (1.04 mL) |
| Malononitrile | 66.06 | 10 | 1.0 | 0.66 g |
| Elemental Sulfur | 32.06 | 12 | 1.2 | 0.38 g |
| Morpholine | 87.12 | ~2 | ~0.2 | ~0.17 mL |
| Ethanol | 46.07 | - | - | 20 mL |
Step-by-Step Methodology
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL).
-
Reagent Addition: Sequentially add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) to the ethanol. Stir the mixture to create a suspension.
-
Catalyst Introduction: While stirring at room temperature, add the basic catalyst, morpholine (~2 mmol), dropwise to the reaction mixture. Causality Note: A mild base is crucial. Strong bases can induce self-condensation of the ketone or other unwanted side reactions.[17]
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 50-60°C). The choice of ethanol as a solvent is often advantageous due to its ability to dissolve sulfur better than some other organic solvents, facilitating a more homogeneous reaction.[18]
-
Monitoring Progress: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[12]
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for a typical Gewald synthesis.
Process Optimization & Troubleshooting
Achieving high yields and purity in the Gewald reaction hinges on the careful control of several key parameters. A systematic approach to optimization is critical for developing a robust and scalable synthesis.
| Parameter | Recommended Action & Rationale | Potential Pitfalls |
| Base Selection | Use a mild secondary amine (morpholine, piperidine) or tertiary amine (triethylamine). The base's primary role is to catalyze the Knoevenagel condensation without causing side reactions.[1][19] | Excessively strong bases can lead to dimerization or polymerization. Insufficient base results in a sluggish or incomplete condensation step. |
| Solvent Choice | Ethanol is a common and effective choice. It balances reagent solubility with a suitable boiling point for thermal reactions. Other solvents like DMF or even water can be used depending on the specific substrates.[1][18] | Poor sulfur solubility can create a heterogeneous mixture and slow reaction rates. High-boiling solvents may require more stringent temperature control to avoid side reactions. |
| Temperature | Maintain a moderate temperature (typically 40-60°C). This provides sufficient energy to overcome activation barriers without promoting decomposition or polymerization. | Excessive heat is a primary cause of dark, tarry reaction mixtures due to the formation of complex polysulfides and polymers.[20] |
| Reagent Purity | Use high-purity starting materials. Impurities can sometimes catalyze unwanted side reactions. | Impurities can lead to discoloration and the formation of difficult-to-remove byproducts. |
| Side Reactions | The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[20] This can be minimized by controlling the temperature and considering a slow, controlled addition of reagents. | Dimer formation directly competes with the desired intramolecular cyclization, reducing the overall yield of the thiophene product. |
Modern advancements such as microwave-assisted synthesis have been shown to dramatically reduce reaction times from hours to minutes while often improving yields.[11][12][21]
Role in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists for several compelling reasons:
-
Privileged Scaffold: The 2-aminothiophene core is a well-established "privileged structure" that can interact with a wide range of biological targets.[6] Its presence in approved drugs like the antipsychotic Olanzapine and the anti-inflammatory Tinoridine validates its pharmaceutical relevance.[6][22]
-
Versatile Functional Handles: The primary amino group at the 5-position and the two nitrile groups at the 2- and 4-positions are exceptionally versatile functional handles. The amino group can be readily acylated, alkylated, or used in cyclocondensation reactions to build fused heterocyclic systems.
-
The Nitrile Pharmacophore: The nitrile (–C≡N) group itself is a valuable pharmacophore. It is metabolically robust, can act as a hydrogen bond acceptor mimicking a carbonyl group, and its strong dipole can engage in favorable interactions within a protein's active site.[23] Its inclusion is a deliberate design element in many modern pharmaceuticals.[23]
The Gewald reaction's simplicity and tolerance for diverse starting materials make it ideal for generating large libraries of substituted aminothiophenes for high-throughput screening, accelerating the discovery of new lead compounds in drug development programs.[4]
Conclusion
The Gewald reaction is a powerful and enduring tool in synthetic organic chemistry. Its ability to construct complex, highly functionalized aminothiophenes like this compound from simple, readily available precursors underscores its efficiency and utility. For researchers in drug discovery, understanding the nuances of this reaction—from its mechanistic underpinnings to its practical optimization—is key to leveraging the full potential of the aminothiophene scaffold. By mastering this reaction, scientists can continue to build novel molecular architectures that address pressing therapeutic challenges.
References
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Putra, M. R. A., & Kassim, M. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]
-
Kour, J., et al. (2015). The Gewald multicomponent reaction. PubMed, National Institutes of Health. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Gomaa, M. A.-M. (2017). The Gewald reaction in dye chemistry. ResearchGate. [Link]
-
Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Kumar, D., et al. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. [Link]
-
Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Nguyen, K. A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Nguyen, K. A. (2024). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]
-
Li, J., et al. (2015). Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate. [Link]
-
Quinoline. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. Quinoline. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Synthonix. This compound. Synthonix. [Link]
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. MDPI. [Link]
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Moldb. This compound CAS No.: 52603-48-2. Moldb. [Link]
-
El-Sheref, E. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central, National Institutes of Health. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 8. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]
- 9. 52603-48-2 | this compound - Moldb [moldb.com]
- 10. 52603-48-2|this compound|BLD Pharm [bldpharm.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. researchgate.net [researchgate.net]
- 23. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-3-methylthiophene-2,4-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Amino-3-methylthiophene-2,4-dicarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility and stability is paramount for its effective application in drug discovery, formulation development, and materials engineering. This document offers both foundational knowledge and actionable experimental protocols to empower researchers in their investigations of this versatile thiophene derivative.
Core Physicochemical Properties
This compound is a polysubstituted 2-aminothiophene, a class of compounds known for their chemical stability and diverse biological activities.[2][3] The presence of amino and dinitrile functional groups on the thiophene ring significantly influences its chemical behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₅N₃S | [1][4] |
| Molecular Weight | 163.20 g/mol | [1][4] |
| CAS Number | 52603-48-2 | [1][5] |
| Appearance | Typically a solid, crystalline powder. | [6] |
| General Solubility | Poorly soluble in water; soluble in polar organic solvents such as DMSO and DMF. | [6][7] |
| General Stability | Stable under normal storage conditions. | [6][7] |
A foundational understanding of these properties is the first step in designing robust experimental plans and anticipating the compound's behavior in various applications.
Strategic Importance of Solubility and Stability Assessment
In the realm of drug development, the solubility and stability of a lead compound are critical determinants of its potential for success. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate. Similarly, chemical instability can result in a shortened shelf-life, the formation of potentially toxic degradation products, and a loss of potency over time. Therefore, a comprehensive evaluation of these parameters is a non-negotiable aspect of preclinical development.
In-Depth Solubility Profiling
The solubility of this compound is a key parameter that governs its handling, formulation, and biological activity. Due to its aromatic and crystalline nature, it is expected to have low aqueous solubility. A detailed understanding of its solubility in various solvent systems is crucial for its application.
Theoretical Considerations
The structural features of this compound—a planar aromatic ring, a non-polar methyl group, and polar amino and nitrile groups—suggest a complex solubility profile. The amino group can act as a hydrogen bond donor, while the nitrile groups and the sulfur atom can act as hydrogen bond acceptors, potentially allowing for dissolution in polar protic and aprotic solvents. However, the overall planarity and the presence of the non-polar methyl group contribute to its hydrophobic character, leading to poor water solubility.
Experimental Determination of Solubility
To obtain a comprehensive solubility profile, both kinetic and thermodynamic solubility should be assessed.
Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics and is particularly useful in early-stage drug discovery.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to occur.
-
Analysis: Analyze the samples using nephelometry or turbidimetry to detect the formation of a precipitate. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, methanol, acetone).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard curve of known concentrations. This concentration represents the thermodynamic solubility.
Expected Solubility Profile
Based on the general properties of aminothiophene derivatives, the following solubility trends can be anticipated:
| Solvent | Expected Solubility | Rationale |
| Water | Very Low | The hydrophobic thiophene ring and methyl group dominate over the polar functional groups. |
| Phosphate-Buffered Saline (pH 7.4) | Low | Similar to water, with minimal expected impact from physiological pH on the non-ionizable functional groups. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule effectively. |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent with similar solvating properties to DMSO. |
| Ethanol/Methanol | Moderate | Polar protic solvents that can engage in hydrogen bonding with the amino and nitrile groups. |
| Acetone | Moderate | A polar aprotic solvent that can offer a balance of polarity for dissolution. |
Comprehensive Stability Assessment
The chemical stability of this compound is a critical quality attribute that must be thoroughly investigated to ensure its integrity and safety in its intended applications.
Theoretical Degradation Pathways
The aminothiophene scaffold is generally stable; however, the presence of the amino and nitrile groups introduces potential sites for degradation.[2][3] Potential degradation pathways could include:
-
Hydrolysis: The nitrile groups could be susceptible to hydrolysis under strongly acidic or basic conditions to form carboxamides and subsequently carboxylic acids.
-
Oxidation: The electron-rich thiophene ring and the amino group could be susceptible to oxidation, leading to the formation of sulfoxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to decomposition.
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture). Also, prepare samples of the solid compound.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: For the HPLC analysis, use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate the mass balance to ensure that all degradation products are accounted for.
-
Identification of Degradants: For significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions as recommended by the International Council for Harmonisation (ICH) guidelines to establish the re-test period or shelf life of the compound.
Recommended Storage Conditions for Long-Term Stability Studies
| Condition | Temperature | Relative Humidity |
| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |
Experimental Protocol: Long-Term Stability Study
-
Sample Packaging: Package the solid this compound in a container closure system that is representative of the intended storage and distribution packaging.
-
Storage: Place the packaged samples in stability chambers maintained at the long-term and accelerated conditions.
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A robust, validated stability-indicating HPLC method is the cornerstone of any reliable stability study. This method must be able to separate the parent compound from its degradation products and any process-related impurities.
Logical Flow for Method Development
Caption: Logical flow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and its more non-polar degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectral scan of the compound)
-
Injection Volume: 10 µL
This method should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks.
Conclusion and Future Directions
This guide has outlined the critical importance of understanding the solubility and stability of this compound and has provided detailed, actionable protocols for their experimental determination. A thorough characterization of these properties is essential for advancing research and development involving this compound. Future work should focus on the practical application of these protocols to generate a comprehensive, publicly available dataset of the physicochemical properties of this important thiophene derivative. Such data will be invaluable to the scientific community and will facilitate the development of novel therapeutics and materials.
References
- Abdel-Fattah, A. M., et al. (2006). Synthesis and biological activity of some new 2-aminothiophene derivatives. Bioorganic & Medicinal Chemistry, 14(12), 4189-4198.
-
This compound. PubChem. (n.d.). Retrieved from [Link]
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2022).
- El-Saghier, A. M. M. (2002). Synthesis of Some New Thieno[2,3-d]pyrimidines of Expected Biological Activity.
- Félix, R., et al. (2016). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 9(4), 69.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- MDPI. (2003).
- Rahman, M. M., et al. (2021). Ternary copolymers containing 3,4-dicyanothiophene for efficient organic solar cells with reduced energy loss. Journal of Materials Chemistry A, 9(24), 14035-14044.
-
ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methylthiophene-2,3-dicarbonitrile. Retrieved from [Link]
- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.
-
Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]
-
Xinxiang Alpha Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. 52603-48-2 | this compound - Moldb [moldb.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | C7H5N3S | CID 819555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 52603-48-2 [sigmaaldrich.com]
- 6. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 7. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
The Versatile Scaffold: Unlocking the Potential of 5-Amino-3-methylthiophene-2,4-dicarbonitrile in Medicinal Chemistry
Abstract
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This technical guide delves into the specific potential of a highly functionalized thiophene derivative, 5-Amino-3-methylthiophene-2,4-dicarbonitrile , as a versatile starting material for the synthesis of potent and selective therapeutic agents. We will explore its synthetic accessibility, its strategic role as a precursor to the powerful thieno[2,3-d]pyrimidine core, and the subsequent application of these derivatives as kinase inhibitors for anticancer therapy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the 2-Aminothiophene Core
The 2-aminothiophene moiety is a cornerstone in the synthesis of a wide array of heterocyclic compounds with significant biological activity.[2][3] Its utility stems from the presence of multiple reactive sites—the amino group and the adjacent nitrile or ester functions—which allow for facile annulation reactions to construct more complex, fused heterocyclic systems. One of the most prominent of these is the thieno[2,3-d]pyrimidine system, a structural bioisostere of purine that has garnered immense interest in drug discovery.[4][5] The thieno[2,3-d]pyrimidine scaffold is particularly renowned for its role in the development of potent kinase inhibitors.[4][6]
Our focus, this compound, is a readily accessible starting material that serves as an ideal entry point for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. The presence of two nitrile groups and a reactive amino group provides a rich chemical handle for a variety of synthetic transformations.
Synthesis of the Core Scaffold
The most common and efficient method for the synthesis of 2-aminothiophenes, including our title compound, is the Gewald reaction .[7] This one-pot, multi-component reaction is valued for its operational simplicity and the ready availability of its starting materials.
The Gewald Reaction: A Robust Synthetic Route
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base catalyst. For the synthesis of this compound, a variation of this reaction is employed.
Experimental Protocol: Synthesis of this compound
Materials:
-
Malononitrile
-
Elemental sulfur
-
Acetone
-
Morpholine (or other suitable base)
-
Ethanol
Procedure:
-
To a stirred solution of malononitrile (1 equivalent) and acetone (1.5 equivalents) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (2 equivalents) dropwise to the mixture at room temperature. An exothermic reaction is typically observed.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and then with water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure this compound as a crystalline solid.
Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The presence of the characteristic nitrile stretch in the IR spectrum (around 2200-2250 cm-1) and the amino group protons in the 1H NMR spectrum are key indicators of successful synthesis.
From Thiophene to Thieno[2,3-d]pyrimidine: A Gateway to Kinase Inhibition
The true medicinal chemistry potential of this compound is realized in its conversion to the thieno[2,3-d]pyrimidine scaffold. This is typically achieved through cyclocondensation reactions involving the amino and one of the nitrile groups.
Cyclization Strategies
Several reagents can be employed to effect the cyclization of the 2-aminonitrile to the corresponding 4-aminothieno[2,3-d]pyrimidine. A common and effective method involves the use of formamide or formic acid.
Experimental Protocol: Synthesis of 4-Amino-5-methyl-6-cyanothieno[2,3-d]pyrimidine
Materials:
-
This compound
-
Formamide
Procedure:
-
A mixture of this compound (1 equivalent) and an excess of formamide is heated at 180-200 °C for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Causality of Experimental Choice: Formamide serves as both a reactant and a solvent in this cyclization. At high temperatures, it provides the single carbon atom required to form the pyrimidine ring. The excess formamide drives the reaction to completion.
Thieno[2,3-d]pyrimidines as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Thieno[2,3-d]pyrimidine-based molecules have emerged as potent inhibitors of several kinases, primarily through competitive binding at the ATP-binding site of the enzyme.[3]
Mechanism of Action: ATP-Competitive Inhibition
The thieno[2,3-d]pyrimidine scaffold acts as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[3]
Key Kinase Targets and Anticancer Activity
Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against a range of therapeutically relevant kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[2][8]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its signaling promotes cell proliferation and survival.[4]
Numerous studies have demonstrated the potent anticancer activity of thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines, including colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cells.[2][7]
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-d]pyrimidine derivatives can be fine-tuned by introducing various substituents at different positions of the scaffold. For instance, substitution at the 4-position of the pyrimidine ring with different aniline derivatives has been shown to significantly influence the inhibitory potency against specific kinases. This allows for the optimization of both efficacy and selectivity.
Future Directions and Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and its efficient conversion to the privileged thieno[2,3-d]pyrimidine scaffold provide a robust platform for the discovery of novel kinase inhibitors. The demonstrated anticancer potential of these derivatives, particularly against key targets like VEGFR-2 and EGFR, underscores the continued importance of this chemical space in the development of targeted cancer therapies. Future research will undoubtedly focus on the synthesis of new libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties, further unlocking the therapeutic potential of this remarkable scaffold.
Visualizations
Diagram 1: Synthetic Pathway from Core Scaffold to Thieno[2,3-d]pyrimidine
Caption: Synthetic route to thieno[2,3-d]pyrimidine kinase inhibitors.
Diagram 2: Mechanism of Kinase Inhibition
Sources
- 1. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Advent of a Cornerstone: A Technical Guide to the Discovery and Synthetic Evolution of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Hero of Heterocyclic Chemistry
In the vast landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold has emerged as a "privileged structure," a molecular framework that consistently imparts desirable biological activity and material properties.[1][2] Its journey from a synthetic curiosity to a cornerstone of modern molecular design is a testament to the power of synthetic innovation. This guide provides an in-depth exploration of the discovery and historical development of 2-aminothiophene synthesis, with a particular focus on the revolutionary Gewald reaction. We will delve into the mechanistic underpinnings of this and other key synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis to inform contemporary research and development. The narrative that follows is not merely a recitation of reactions, but an exposition of the chemical logic that has driven the field forward, empowering researchers to harness the full potential of this versatile heterocyclic motif.
The Pre-Gewald Era: Early Stirrings and Synthetic Hurdles
The story of 2-aminothiophenes is intrinsically linked to the broader history of thiophene chemistry. While thiophene itself was first isolated by Viktor Meyer in 1882, the direct and efficient synthesis of its 2-amino derivatives remained a significant challenge for many decades.[3] Early methods for constructing the thiophene ring, such as the Paal-Knorr synthesis (1884) and the Volhard–Erdmann cyclization (1885), were groundbreaking for their time but not readily adaptable for the direct introduction of an amino group at the 2-position.[4]
The Gewald Reaction: A Paradigm Shift in Thiophene Synthesis
In 1966, a pivotal moment in heterocyclic chemistry arrived with the publication of a new method for the synthesis of polysubstituted 2-aminothiophenes by German chemist Karl Gewald.[7] This one-pot, three-component reaction, now famously known as the Gewald aminothiophene synthesis, revolutionized the field by providing a remarkably straightforward and versatile route to these important molecules.[8] The reaction brings together a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to construct the 2-aminothiophene ring in a single, efficient step.[7][8]
The elegance and practicality of the Gewald reaction lie in its convergence, atom economy, and the mild conditions under which it can be performed.[5][9] This breakthrough opened the door for the synthesis of a vast library of 2-aminothiophene derivatives, fueling their investigation in medicinal chemistry and materials science.[10][11]
Dissecting the Mechanism: A Symphony of Condensation, Sulfuration, and Cyclization
For nearly three decades after its discovery, the precise mechanism of the Gewald reaction remained a subject of speculation.[7] Modern computational and experimental studies have now provided a detailed picture of the intricate dance of intermediates that lead to the final product.[4][12][13][14] The generally accepted mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone or aldehyde and the α-cyanoester.[7][15] The base abstracts a proton from the active methylene group of the cyanoester, generating a carbanion that attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[15]
-
Sulfuration: The α,β-unsaturated nitrile then reacts with elemental sulfur. The mechanism of sulfur addition is complex and can involve the opening of the S8 ring by a nucleophile to form a polysulfide chain.[4][12] The enolate of the unsaturated nitrile is believed to attack the sulfur chain, leading to a sulfurated intermediate.[14]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, with the sulfur attacking the cyano group.[15] A subsequent tautomerization of the resulting imine leads to the stable, aromatic 2-aminothiophene product.[7]
Core Methodologies and Modern Variations
The original Gewald reaction has been the subject of numerous modifications aimed at improving yields, broadening the substrate scope, and enhancing its environmental friendliness. Here, we present a detailed protocol for the classical Gewald synthesis and discuss some of its most important variations.
Classical Gewald Synthesis: A Step-by-Step Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Reactants:
-
Ketone or Aldehyde (e.g., cyclohexanone)
-
Active Methylene Nitrile (e.g., ethyl cyanoacetate)
-
Elemental Sulfur (powdered)
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a stirred solution of the ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol, add powdered elemental sulfur (1.1 equivalents).
-
To this suspension, add the basic catalyst (e.g., morpholine, 0.5-1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Variations on a Theme: Expanding the Synthetic Toolbox
The versatility of the Gewald reaction has been further enhanced through several modifications:
-
Microwave-Assisted Gewald Reaction: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[7] This modification is particularly valuable for high-throughput synthesis and library generation.
-
Solvent-Free and Solid-Supported Synthesis: In a push towards greener chemistry, solvent-free Gewald reactions, often performed using mechanochemistry (ball milling) or on solid supports, have been developed.[3][16] These methods minimize waste and can simplify product isolation.
-
Use of Alternative Catalysts and Reaction Media: A wide range of bases, including inorganic bases and ionic liquids, have been employed to catalyze the Gewald reaction.[15] The use of water as a solvent has also been successfully demonstrated, further enhancing the green credentials of this powerful transformation.[15]
Comparative Analysis of Gewald Methodologies
| Method | Typical Reaction Time | Temperature (°C) | Yields (%) | Key Advantages | Key Limitations |
| Classical | 2-24 hours | 50-80 | 60-90 | Well-established, versatile | Long reaction times, use of organic solvents |
| Microwave-Assisted | 5-30 minutes | 80-150 | 70-95 | Rapid, often higher yields | Requires specialized equipment |
| Solvent-Free | 30-60 minutes | 25-100 | 65-90 | Environmentally friendly, simple workup | May not be suitable for all substrates |
| Aqueous Media | 1-5 hours | 25-100 | 70-98 | Green solvent, mild conditions | Substrate solubility can be an issue |
The Legacy of 2-Aminothiophenes: Building Blocks for Complexity
The significance of the Gewald reaction extends beyond the direct synthesis of 2-aminothiophenes. These compounds are invaluable synthetic intermediates, serving as precursors to a wide array of more complex heterocyclic systems.[1] The amino and adjacent functional groups on the thiophene ring provide reactive handles for further chemical transformations, including the construction of fused ring systems. A prominent example is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties.[16]
Conclusion: An Enduring Legacy and a Bright Future
The discovery of the Gewald reaction marked a turning point in the synthesis of 2-aminothiophenes, transforming them from chemical curiosities into readily accessible building blocks. The continued refinement of this and other synthetic methods, driven by the principles of green chemistry and the demand for molecular diversity, ensures that the 2-aminothiophene scaffold will remain a central player in the quest for new medicines and advanced materials. This guide has provided a comprehensive overview of the historical development, mechanistic intricacies, and practical applications of 2-aminothiophene synthesis, with the aim of empowering the next generation of scientists to build upon this rich and enduring legacy.
References
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
ACS Publications. (2022). Computational investigations on the mechanism of the Gewald reaction. [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]
-
PubMed. (2010). The Gewald multicomponent reaction. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
ARKAT USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. [Link]
-
PubMed Central. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
MDPI. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
Semantic Scholar. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]
-
Semantic Scholar. (2022). [PDF] Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
-
PubMed Central. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]
-
ResearchGate. (2013). Reaction optimization studies of the modified Gewald reaction a. [Link]
-
ResearchGate. (2021). The three versions of Gewald reaction. [Link]
-
ResearchGate. (2017). Proposed mechanism for the Gewald condensation reaction. [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity Screening of Novel Thiophene Derivatives
Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, stands as a cornerstone in the world of medicinal chemistry.[1][2][3] Its journey from a coal tar byproduct to a "privileged pharmacophore" is a testament to its remarkable versatility and biological significance.[4] The structural resemblance of thiophene to a benzene ring allows it to act as a bioisostere, often leading to enhanced biological activity, improved pharmacokinetic profiles, and better selectivity for therapeutic targets.[1][4] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, making them a focal point for novel drug discovery.[5][6][7]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals embarking on the biological activity screening of novel thiophene derivatives. We will delve into the strategic design of screening cascades, provide detailed, field-proven protocols for key assays, and emphasize the importance of data integrity and logical progression from initial hits to lead optimization.
The Strategic Imperative: Designing a Robust Screening Cascade
A successful screening campaign for novel thiophene derivatives hinges on a well-designed, multi-tiered screening cascade. This approach allows for the efficient and cost-effective identification of promising compounds while systematically filtering out inactive or toxic candidates. The core principle is to move from broad, high-throughput primary screens to more specific and complex secondary and tertiary assays.
Here, we propose a logical workflow that ensures a self-validating system at each stage, providing confidence in the generated data and guiding subsequent research efforts.
Caption: A logical workflow for the biological screening of novel thiophene derivatives.
Phase 1: Foundational Assessment - In Vitro Cytotoxicity Screening
The initial and most critical step in evaluating any new chemical entity is to assess its cytotoxic potential.[8][9] This primary screen provides a baseline understanding of a compound's effect on cell viability and helps to determine the appropriate concentration range for subsequent, more specific assays.[10]
Core Principle: The Tetrazolium Salt Reduction Assays (MTT & XTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt to a colored formazan product.[9] The intensity of the color is directly proportional to the number of metabolically active cells.[11]
The choice between MTT and XTT often depends on the specific experimental needs. The formazan product of MTT is insoluble and requires a solubilization step, whereas the XTT formazan product is water-soluble, simplifying the protocol.[11]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is a widely accepted standard for determining the half-maximal inhibitory concentration (IC50) of novel compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[12] and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Novel thiophene derivatives (stock solutions in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in complete medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[8] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cytotoxicity screens should be presented in a clear and concise manner to facilitate comparison between different derivatives.
| Compound ID | Thiophene Substitution Pattern | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 | IC50 (µM) on HEK293 | Selectivity Index (SI)* |
| TH-001 | 2-acetyl, 5-phenyl | 15.2 ± 1.8 | 20.5 ± 2.1 | > 100 | > 6.5 |
| TH-002 | 2-carboxy, 5-(p-tolyl) | 8.7 ± 0.9 | 12.3 ± 1.5 | 85.4 ± 7.3 | > 9.8 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.6 ± 0.7 | 6.2 |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells.
Phase 2: Unveiling Specific Biological Activities
Following the initial cytotoxicity screen, "hit" compounds with significant potency and selectivity are advanced to secondary screening. This phase aims to elucidate the specific biological activities of the thiophene derivatives, guided by the structural features of the compounds and the desired therapeutic application.
A. Antimicrobial Activity Screening
Thiophene derivatives are known to possess significant antibacterial and antifungal properties.[5][12][13] The following protocols are fundamental for assessing the antimicrobial potential of novel compounds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[13]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microplates.
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the thiophene derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
B. Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[16] Thiophene derivatives have shown promise as inhibitors of various enzymes, including kinases and proteases.[1][17]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of thiophene derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Known kinase inhibitor (positive control).
Step-by-Step Methodology:
-
Assay Setup: In a 96- or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of kinase inhibition. Determine the IC50 value from the dose-response curve.
C. Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great therapeutic interest.[18] Thiophene derivatives have been reported to possess antioxidant activity.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[18]
Materials:
-
DPPH solution in methanol.
-
Test compounds dissolved in methanol.
-
Standard antioxidant (e.g., Ascorbic acid or Trolox).
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Phase 3: Advancing the Hits - Lead Optimization and Preclinical Assessment
Compounds that demonstrate promising activity and selectivity in secondary screens are considered "leads" and move into the lead optimization phase. This stage involves a multidisciplinary approach to enhance the desirable properties of the lead compounds while minimizing any undesirable characteristics.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity.[1][20] By systematically modifying the thiophene scaffold and its substituents, researchers can identify the key structural features responsible for the observed activity and optimize the compound's potency and selectivity.[21]
Caption: A simplified diagram illustrating the concept of Structure-Activity Relationship (SAR) studies.
In Vivo Toxicity and Efficacy Studies
Promising lead compounds with favorable SAR are then evaluated in animal models to assess their in vivo toxicity and efficacy.[22][23] Acute toxicity studies help determine the safety profile of the compound, while efficacy studies in disease models provide evidence of its therapeutic potential.[22]
Pharmacokinetic Profiling (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is essential for its successful development.[1] In silico and in vitro ADME assays are conducted to predict the pharmacokinetic behavior of the thiophene derivatives in the body.
Conclusion: A Pathway to Novel Therapeutics
The biological activity screening of novel thiophene derivatives is a systematic and rigorous process that requires a deep understanding of medicinal chemistry, pharmacology, and assay development. By employing a well-structured screening cascade, adhering to validated protocols, and interpreting data with scientific rigor, researchers can effectively identify and advance promising thiophene-based compounds towards the development of new and improved therapeutics. The versatility of the thiophene scaffold ensures that it will remain a fertile ground for drug discovery for years to come.[6]
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
-
Synthesis and Biological Screening of Thiophene Derivatives. Taylor & Francis Online. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
-
Synthesis and Biological Screening of Thiophene Derivatives. Taylor & Francis Online. [Link]
-
Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. ResearchGate. [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]
-
Synthesis and Biological Screening of Thiophene Derivatives. Taylor & Francis Online. [Link]
-
Synthesis and Biological Screening of Thiophene Derivatives. Semantic Scholar. [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. [Link]
-
(PDF) Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. ResearchGate. [Link]
-
(PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. OUCI. [Link]
-
Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Ju. Brieflands. [Link]
-
Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. National Institutes of Health. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
(PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed. [Link]
-
Kinase/Enzyme Assays. PharmaLegacy | Preclinical Pharmacology CRO. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]
-
Protease & Protease Inhibitor Systems. G-Biosciences. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. National Institutes of Health. [Link]
-
Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. National Institutes of Health. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
-
Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. ScienceDirect. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. LinkedIn. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
Antioxidant activity evaluated by DPPH (A) and ABTS (B) assays in dark tea infusions. ResearchGate. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kosheeka.com [kosheeka.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Research Portal [ircommons.uwf.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Gewald Synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile
Introduction: The Gewald Reaction as a Cornerstone in Heterocyclic Chemistry
The Gewald reaction, a multicomponent reaction first reported by Karl Gewald in 1966, stands as a highly efficient and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the high degree of structural diversity achievable in the resulting thiophene products.[3] These products are not merely chemical curiosities; they are valuable intermediates in the creation of pharmaceuticals, dyes, and agrochemicals.[3]
This document provides a detailed protocol for the synthesis of a specific, highly functionalized thiophene derivative: 5-Amino-3-methylthiophene-2,4-dicarbonitrile. This compound, with its array of reactive functional groups, serves as a valuable building block in medicinal chemistry and materials science. The following sections will delve into the mechanistic underpinnings of the Gewald reaction, provide a step-by-step experimental protocol, and outline the necessary safety precautions and materials.
Reaction Mechanism: A Stepwise Look at Thiophene Formation
The mechanism of the Gewald reaction has been a subject of study for decades, with the general consensus pointing to a three-stage process.[1] While some finer points regarding the behavior of elemental sulfur are still under investigation, the core pathway is well-established.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. This forms a thiolate intermediate.
-
Cyclization and Tautomerization: The newly formed thiolate then attacks one of the nitrile groups, leading to intramolecular cyclization. A subsequent tautomerization results in the final, stable 2-aminothiophene ring system.
Visualizing the Mechanism
The following diagram illustrates the proposed mechanistic pathway for the synthesis of this compound from acetone and malononitrile.
Caption: Proposed mechanism for the Gewald synthesis of the target compound.
Experimental Protocol
Disclaimer: This protocol is adapted from a similar, published procedure for the synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate due to the absence of a direct published method for the target dicarbonitrile.[4][5] Researchers should perform a small-scale trial to optimize conditions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |
| Acetone | 67-64-1 | 58.08 | 5.81 g (7.34 mL) | Reagent grade |
| Malononitrile | 109-77-3 | 66.06 | 6.61 g | Toxic , handle with care in a fume hood |
| Elemental Sulfur | 7704-34-9 | 32.06 (as S) | 3.21 g | Fine powder |
| Morpholine | 110-91-8 | 87.12 | 8.71 g (8.7 mL) | Base catalyst |
| Ethanol | 64-17-5 | 46.07 | 20-30 mL | Solvent |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Apparatus Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Charging the Flask: To the flask, add acetone (5.81 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), elemental sulfur (3.21 g, 0.1 mol), and ethanol (20 mL).
-
Addition of Base: Begin stirring the mixture. Add morpholine (8.71 g, 0.1 mol) dropwise from the dropping funnel over a period of approximately 30 minutes. The addition is exothermic; maintain the internal temperature below 40°C, using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain stirring for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying and Purification: Dry the collected solid under vacuum. If further purification is required, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure should be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Morpholine: Corrosive and flammable. Avoid contact with skin and eyes.
-
Acetone and Ethanol: Highly flammable liquids. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Gewald reaction provides a direct and efficient route to the synthesis of this compound. The protocol detailed herein, adapted from established procedures for similar structures, offers a reliable starting point for researchers in drug discovery and chemical synthesis. As with any chemical synthesis, careful attention to safety and reaction monitoring is paramount to achieving a successful outcome.
References
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Wikipedia. (n.d.). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. (2010). Taylor & Francis Online.
- Thomas, J., et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction.
- Asiri, A. M. (2003).
- Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
5-Amino-3-methyl-2,4-thiophenedicarbonitrile. (n.d.). Quinoline. Retrieved from [Link]
-
This compound. (n.d.). Synthonix. Retrieved from [Link]
-
5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile. (n.d.). Methylamine Supplier. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
Using 5-Amino-3-methylthiophene-2,4-dicarbonitrile to synthesize thieno[2,3-d]pyrimidines
Application Note & Protocol Guide
Topic: Strategic Synthesis of Thieno[2,3-d]pyrimidines from 5-Amino-3-methylthiophene-2,4-dicarbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of natural purines and forming the foundation of numerous therapeutic agents.[1] This structural analogy allows these compounds to interact with biological targets typically reserved for purine-based structures like adenine, making them potent inhibitors in various signaling pathways.[2][3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][4] This application note provides a detailed guide for the synthesis of the thieno[2,3-d]pyrimidine system, utilizing the versatile and readily available starting material, this compound. We present a robust protocol, explain the underlying reaction mechanism, and discuss the significance of this synthetic strategy in the context of drug discovery and development.
Introduction: The Significance of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines represent a class of fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their structural similarity to biogenic purines enables them to act as potential nucleic acid antimetabolites or competitive ATP inhibitors for enzymes such as protein kinases.[2][3] This mechanism is central to the development of targeted cancer therapies, as kinases play a crucial role in the proliferation and survival of cancer cells.[3][5] Numerous studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of key oncogenic targets, including VEGFR-2, and their efficacy against various cancer cell lines.[6][7][8]
The synthesis of this scaffold from ortho-aminonitriles, such as this compound, is a cornerstone of heterocyclic chemistry. This precursor contains the essential amine and nitrile functionalities in a favorable arrangement for cyclization, offering a direct and efficient route to the desired fused-ring system.
Synthetic Strategy & Reaction Mechanism
The conversion of an ortho-aminonitrile to a fused pyrimidine ring is a classic cyclocondensation reaction. The most direct method involves treatment with a one-carbon (C1) electrophile that forms the final part of the pyrimidine ring. Reagents like formamide or formic acid are ideal for this purpose as they are inexpensive and highly effective.
Overall Synthetic Workflow
The reaction proceeds by heating this compound with a suitable C1 source, which triggers an intramolecular cyclization to yield the 4-amino-thieno[2,3-d]pyrimidine derivative. Formamide is particularly efficient as it can serve as both the reactant and the solvent.
Caption: High-level workflow for the synthesis of the thieno[2,3-d]pyrimidine core.
Plausible Reaction Mechanism
The mechanism involves two key stages:
-
N-Formylation: The primary amino group of the thiophene starting material acts as a nucleophile, attacking the carbonyl carbon of formamide (or a related C1 source). This results in the formation of an N-formyl intermediate.
-
Intramolecular Cyclization & Tautomerization: The nitrogen of one of the nitrile groups then performs a nucleophilic attack on the newly formed formyl carbon. This ring-closing step is followed by tautomerization to yield the stable, aromatic 4-aminothieno[2,3-d]pyrimidine product.
Caption: The mechanistic pathway involves N-formylation followed by cyclization.
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of 4-Amino-6-methylthieno[2,3-d]pyrimidine-5-carbonitrile.
Safety Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Formamide is a teratogen; handle with extreme care.
Materials and Reagents
-
This compound (MW: 163.19 g/mol )
-
Formamide (HCONH₂)
-
Ethanol
-
Deionized Water
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (8.16 g, 50 mmol).
-
Add formamide (40 mL) to the flask. The formamide acts as both the solvent and the reactant.
-
Heat the reaction mixture to 150-160 °C with constant stirring.
-
Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (200 mL) while stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the final product as a crystalline solid.
Data Summary and Characterization
The following table summarizes the key parameters for the described protocol.
| Parameter | Value / Description |
| Starting Material | This compound |
| Reagent/Solvent | Formamide |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Expected Product | 4-Amino-6-methylthieno[2,3-d]pyrimidine-5-carbonitrile |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline solid |
Product Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H-NMR: Expect to see signals corresponding to the methyl protons, the amine protons, and the pyrimidine proton.
-
IR (KBr, cm⁻¹): Look for the appearance of NH₂ stretching bands (typically 3100-3400 cm⁻¹) and the disappearance of one of the C≡N stretching bands from the starting material.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₈H₆N₄S, MW = 190.22 g/mol ).
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion and Future Directions
The protocol described herein provides an efficient and reliable method for synthesizing the 4-aminothieno[2,3-d]pyrimidine scaffold from this compound. This synthetic route is highly valuable due to its simplicity and the importance of the resulting product as a key intermediate in drug discovery.[9] The resulting 4-amino group can be further functionalized to generate a diverse library of compounds for screening against various biological targets, particularly protein kinases.[10][11] This foundational synthesis opens the door for extensive structure-activity relationship (SAR) studies aimed at developing novel therapeutics.[2]
References
-
Title: Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines Source: Taylor & Francis Online URL: [Link]
-
Title: Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines Source: Taylor & Francis Online (Duplicate for context) URL: [Link]
-
Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: ScienceDirect URL: [Link]
-
Title: Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives Source: ResearchGate URL: [Link]
-
Title: Representative active compounds containing thieno[2,3-d]pyrimidinone core Source: ResearchGate URL: [Link]
-
Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: PubMed URL: [Link]
-
Title: Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Source: Atlantis Press URL: [Link]
-
Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction Source: PubMed Central URL: [Link]
-
Title: 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models Source: MDPI URL: [Link]
-
Title: Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) Source: MDPI URL: [Link]
-
Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO URL: [Link]
-
Title: Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid Source: Longdom Publishing URL: [Link]
-
Title: Thienopyrimidine Source: Encyclopedia MDPI URL: [Link]
-
Title: Synthesis of Thieno[2,3-b]thiophene Fused Pyrimidine Derivatives via Sequential Conversion of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with Carbonyl Compounds Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Source: MDPI URL: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Multi-Component Synthesis of 2-Aminothiophenes
This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-component synthesis of 2-aminothiophenes, a cornerstone scaffold in modern medicinal chemistry and drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the widely utilized Gewald reaction, from its mechanistic underpinnings to practical experimental execution and troubleshooting.
The 2-aminothiophene moiety is a privileged structure in a vast array of biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3][4][5] Its prevalence in pharmaceuticals underscores the need for robust and efficient synthetic methodologies. The Gewald reaction, a one-pot synthesis, stands out for its operational simplicity, atom economy, and the ability to generate highly functionalized 2-aminothiophenes from readily available starting materials.[3][6]
I. The Gewald Reaction: A Powerful Tool for 2-Aminothiophene Synthesis
The Gewald reaction is a multi-component condensation between a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically in the presence of a basic catalyst.[7][8] This reaction proceeds through a series of steps, culminating in the formation of the polysubstituted 2-aminothiophene ring. The operational simplicity and convergence of this method have made it a staple in synthetic organic chemistry.[6][9]
The general workflow for a typical Gewald synthesis is outlined below. This process begins with the preparation of the reaction mixture, followed by a controlled reaction period, and concludes with the isolation and purification of the desired 2-aminothiophene product.
Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.
II. Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The mechanism of the Gewald reaction has been a subject of study for decades, with recent computational studies providing deeper insights.[10][11][12][13] The reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[8][10][11][12]
-
Knoevenagel Condensation: The reaction commences with a base-catalyzed condensation between the ketone (or aldehyde) and the active methylene compound (e.g., ethyl cyanoacetate).[8][9] This step forms a stable α,β-unsaturated nitrile intermediate.[8] The choice of base is critical and can influence the rate and efficiency of this initial step.[14]
-
Sulfur Addition: Elemental sulfur (S8) is then added to the reaction mixture. The α,β-unsaturated nitrile, upon deprotonation by the base, attacks the sulfur ring, leading to the formation of a polysulfide intermediate.[10][11][12]
-
Cyclization and Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group.[9] This is followed by tautomerization to yield the final, stable 2-aminothiophene product.[8] The aromatization of the thiophene ring is a significant thermodynamic driving force for the reaction.[10][11]
Caption: Simplified mechanism of the Gewald reaction.
III. Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a representative Gewald reaction using cyclohexanone, ethyl cyanoacetate, and elemental sulfur.
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Cyclohexanone | C₆H₁₀O | 98.14 | 9.81 g (10.4 mL) | 0.10 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 11.31 g (10.7 mL) | 0.10 |
| Sulfur | S | 32.07 | 3.21 g | 0.10 |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 10.1 mL | 0.10 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cyclohexanone (0.10 mol), ethyl cyanoacetate (0.10 mol), and finely powdered elemental sulfur (0.10 mol) in ethanol (30 mL).
-
Addition of Base: Stir the mixture at room temperature and add diethylamine (0.10 mol) dropwise from the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.[3]
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and mass spectra.
IV. Troubleshooting and Optimization
While the Gewald reaction is generally robust, certain challenges can arise. Understanding these potential issues and their solutions is key to a successful synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete Knoevenagel condensation.[14]- Sub-optimal reaction temperature.- Steric hindrance from bulky reactants. | - Use a stronger base (e.g., piperidine, morpholine) or a catalytic amount of an acid-base catalyst.[6][9][14]- Optimize the reaction temperature; microwave irradiation has been shown to improve yields and reduce reaction times.[8]- For less reactive ketones, a two-step procedure (pre-forming the unsaturated nitrile) may be beneficial.[6] |
| Dark/Tarry Reaction Mixture | - Polymerization or formation of complex polysulfides at high temperatures.[14] | - Carefully control the reaction temperature, avoiding excessive heat.[14]- Ensure the purity of starting materials. |
| Formation of Byproducts | - Dimerization of the α,β-unsaturated nitrile intermediate.[14] | - Optimize the reaction temperature and rate of reagent addition.[14]- The choice of solvent can influence the rate of side reactions.[14] |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent. | - After cooling, add water to the reaction mixture to precipitate the product.- Concentrate the reaction mixture under reduced pressure before cooling.[15] |
V. Concluding Remarks
The multi-component synthesis of 2-aminothiophenes, particularly through the Gewald reaction, remains a highly valuable and versatile method in the arsenal of the medicinal and synthetic chemist. Its ability to rapidly generate molecular complexity from simple precursors ensures its continued application in the discovery and development of new therapeutic agents. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this powerful reaction to access a diverse range of functionalized thiophenes.
VI. References
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
-
Gewald Reaction. Organic Chemistry Portal.
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv.
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications.
-
Gewald reaction. Wikipedia.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme.
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed.
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
-
Theoretical Basis for the Application of 2-Amidinothiophene Hydrochloride in Drug Discovery. Benchchem.
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.
-
(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate.
-
common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
-
Computational investigations on the mechanism of the Gewald reaction. ACS Publications.
Sources
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Recovery of 5-Amino-3-methylthiophene-2,4-dicarbonitrile via Optimized Recrystallization
Abstract
5-Amino-3-methylthiophene-2,4-dicarbonitrile is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical agents and functional materials. The purity of this intermediate is critical, as impurities can lead to significant downstream complications, including aberrant biological activity and compromised material performance. This document provides a comprehensive, scientifically-grounded protocol for the purification of this compound using the recrystallization technique. We delve into the principles of solvent selection, provide a step-by-step methodology for both solvent screening and bulk purification, and detail methods for verifying final purity. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and reproducible purification workflow.
Introduction and Principle of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The process leverages the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but exhibit high solubility at elevated temperatures.[4][5]
The core principle is as follows: an impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6] As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.[7] Soluble impurities, being present in lower concentrations, remain in the cold solvent (mother liquor) and are subsequently separated by filtration.[8] Insoluble impurities are removed earlier in the process via hot filtration. The success of this technique hinges on the careful selection of the solvent system and precise control over the cooling rate.[9]
Compound Profile: this compound
| Property | Value / Information | Source(s) |
| CAS Number | 52603-48-2 | [10] |
| Molecular Formula | C₇H₅N₃S | [11] |
| Molecular Weight | 163.20 g/mol | [11] |
| Appearance | Typically a solid powder | |
| Solubility Profile | Poor solubility in water. Soluble in some polar organic solvents like DMSO and DMF.[12] | |
| Purity (Typical) | Commercial grades are often ≥97% pure. | [13] |
| Key Functional Groups | Amine (-NH₂), Nitrile (-C≡N), Thiophene Ring | N/A |
The presence of polar amine and nitrile groups, combined with the less polar thiophene backbone, gives this molecule a unique solubility profile that must be experimentally navigated for optimal recrystallization.
Safety and Handling
Hazard Statement: Harmful if swallowed. Harmful to aquatic life with long-lasting effects.[11] May cause skin and eye irritation.[14][15]
Precautionary Measures:
-
Always work in a well-ventilated fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.[14]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]
Note: Always consult the most current Safety Data Sheet (SDS) for the specific material you are handling.
Experimental Protocol
This protocol is divided into two essential stages: selecting the optimal solvent system and performing the bulk recrystallization.
Part A: Systematic Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization.[17] The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility when hot and low solubility when cold.[18]
Materials & Equipment:
-
Crude this compound
-
Test tubes (10 x 75 mm) or small Erlenmeyer flasks (10 mL)
-
A selection of candidate solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Water, and mixtures thereof)
-
Hot plate or steam bath
-
Glass stirring rod
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a candidate solvent dropwise (approx. 0.5 mL) to each test tube at room temperature. Agitate the mixture.
-
Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable. It is too good a solvent.[19]
-
-
For solvents that do not dissolve the compound at room temperature, heat the mixture gently in a hot water bath or on a hot plate.
-
Continue to add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.
-
Observation 2: If a very large volume of solvent is required to dissolve the compound, the solvent is unsuitable. It is too poor a solvent.[19]
-
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod to induce crystallization.[8]
-
Once at room temperature, place the test tube in an ice bath to maximize crystal formation.
-
Observation 3: The ideal solvent is one that shows poor solubility at room temperature but good solubility when hot, and yields a large quantity of crystalline precipitate upon cooling.[4]
-
Solvent Pair Screening (if a single solvent is not ideal): If no single solvent is effective, a binary solvent system can be used.[17] This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water or ethyl acetate/hexane.[4]
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy (the cloud point).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly as described above.
Part B: Bulk Recrystallization Workflow
Materials & Equipment:
-
Crude this compound
-
Optimal solvent (or solvent pair) determined in Part A
-
Erlenmeyer flasks (sized appropriately for the amount of material)
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Fluted filter paper
-
Glass funnel (for hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed from the hot solution. Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. Causality: This step must be performed rapidly to prevent premature crystallization of the product on the filter paper. Keeping the equipment hot minimizes this risk.[8]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7][9]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any residual mother liquor containing dissolved impurities. Reapply the vacuum to pull the wash solvent through. Causality: The solvent must be ice-cold to minimize redissolving the purified product crystals.[2]
-
Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Dry the crystals to a constant weight, either in a low-temperature oven (ensure the temperature is well below the compound's melting point) or in a vacuum desiccator.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making and procedural flow for the recrystallization process.
Caption: Workflow for the purification of this compound.
Verification of Purity
A successful purification must be validated. The following methods are recommended:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point of the crude and recrystallized product.[8]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the purified product side-by-side on a TLC plate. A successful purification will show a single, distinct spot for the product, with impurity spots present in the crude lane having disappeared or significantly diminished in the purified lane.
-
Spectroscopic Analysis (NMR, HPLC): For rigorous quantitative analysis, techniques like ¹H NMR or HPLC can be employed to confirm the chemical structure and assess purity with high precision. Commercial suppliers often provide these data for their products.[13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner wall of the flask.- Add a seed crystal of the pure compound. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool more slowly.- Consider a different solvent with a lower boiling point. |
| Low Recovery Yield | - Premature crystallization during hot filtration.- Too much solvent was used.- The compound has significant solubility in the cold solvent.- Excessive washing with solvent. | - Ensure filtration apparatus is pre-heated.- Use the absolute minimum amount of hot solvent.- Ensure the ice bath step is sufficiently long.- Use a minimal amount of ice-cold solvent for washing. |
| Colored Product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use sparingly as it can adsorb the desired product as well.[5] |
References
- Methylamine Supplier. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Engel, R.G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?.
- University of York, Department of Chemistry. Solvent Choice.
- University of Colorado Boulder, Department of Chemistry. Crystallization.
- Studylib. (2015). Crystallization Technique: Organic Chemistry Lab Guide.
- Alchemist Chemical. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Wellesley College, Department of Chemistry. Recrystallization.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization1.
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- University of Massachusetts Boston, Department of Chemistry. Recrystallization-1.pdf.
- ChemTalk. Lab Procedure: Recrystallization.
- Synthonix. This compound - [A44891].
- Unspecified Academic Source. SOP: CRYSTALLIZATION.
- Aakash Educational Services. Crystallization: Definition, Principle, Demonstration & Application.
- Chemistry LibreTexts. (2022). 3: Crystallization.
- PubChem, National Center for Biotechnology Information. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile.
- Molbase. This compound CAS No.: 52603-48-2.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2018). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet (alternate).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. aakash.ac.in [aakash.ac.in]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studylib.net [studylib.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]
- 11. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | C7H5N3S | CID 819555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
- 13. 52603-48-2 | this compound - Moldb [moldb.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
- 19. pubs.acs.org [pubs.acs.org]
Definitive Purity Analysis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile: A Multi-Modal Chromatographic Approach
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note provides a comprehensive framework for the purity determination of 5-Amino-3-methylthiophene-2,4-dicarbonitrile, a key heterocyclic building block in pharmaceutical and fine chemical synthesis.[1][2] The quality and purity of such intermediates are critical, directly impacting the safety, efficacy, and yield of the final active pharmaceutical ingredient (API).[3] We present a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method for robust quantification and a confirmatory gas chromatography-mass spectrometry (GC-MS) method for the identification of volatile and semi-volatile impurities. The protocols are designed for both routine quality control and advanced research, with a detailed discussion on method validation according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5]
Introduction: The Analytical Imperative
This compound (CAS No. 52603-48-2) is a substituted thiophene derivative whose structural motifs are prevalent in a variety of biologically active compounds.[1] Given its role as a precursor, a rigorous analytical control strategy is not merely a quality check but a foundational requirement for reproducible downstream synthesis and drug safety. Potential impurities may arise from starting materials, intermediates of the Gewald synthesis reaction, side-products, or degradation.[6][7] This guide details two orthogonal chromatographic methods designed to provide a complete purity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅N₃S | PubChem[8] |
| Molecular Weight | 163.20 g/mol | PubChem[8] |
| Appearance | Solid; powder or crystalline solid | Various Suppliers[1][9] |
| Solubility | Low in water; Soluble in DMSO, DMF | Various Suppliers[1][9] |
| Stability | Stable under normal storage conditions | Various Suppliers[1][9] |
Overall Analytical Workflow
The strategy employs a primary quantitative method (RP-HPLC) and a secondary, confirmatory method (GC-MS). This dual-pronged approach ensures that a wide range of potential impurities, from polar, non-volatile species to non-polar, volatile ones, are detected and identified.
Caption: Overall workflow for purity analysis.
Part 1: Primary Purity Assay by RP-HPLC
3.1. Principle and Rationale Reversed-phase HPLC is the gold standard for the analysis of moderately polar pharmaceutical compounds.[10] The use of a C18 stationary phase provides excellent retention and separation for the thiophene core, while a polar mobile phase allows for the elution of the analyte and related impurities. A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is selected for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and method development.
3.2. Detailed Experimental Protocol
Table 2: Recommended RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | General-purpose column with good resolving power for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amino group, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient is essential to elute any late-eluting, non-polar impurities and ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[11] |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Detection | UV-DAD at 254 nm and 310 nm | 254 nm is a common wavelength for aromatic compounds. A second wavelength can help distinguish impurities with different chromophores. |
| Run Time | 25 minutes | Sufficient time for elution of all components and column re-equilibration. |
3.3. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 2. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Further dilute 1 mL of this stock solution to 10 mL with the diluent.
-
-
Sample Solution Preparation (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the standard solution in six replicates.
-
The system is deemed ready for analysis if it meets the criteria in Table 3. The purpose of system suitability is to ensure the chromatographic system is performing adequately for the intended analysis.[11]
-
-
Analysis Sequence: Inject a blank (diluent), the six SST replicates, the sample solution in duplicate, and a standard check at the end.
-
Data Analysis: Purity is calculated using the area normalization method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Table 3: System Suitability Criteria
| Parameter | Acceptance Limit | Purpose |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | Demonstrates pumping stability. |
Part 2: Confirmatory Analysis by GC-MS
4.1. Principle and Rationale GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[3] It is an ideal confirmatory method to detect impurities that may not be visible by HPLC, such as residual synthesis solvents or volatile by-products. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST).[3]
4.2. Detailed Experimental Protocol
Table 4: Recommended GC-MS Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for general-purpose screening of a wide range of compounds. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overload from the main component and is suitable for percent-level purity analysis. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas. Constant flow mode provides more reproducible retention times. |
| Oven Program | 80 °C (hold 2 min), ramp to 300 °C @ 15 °C/min, hold 5 min | Starts at a low temperature to separate volatile solvents, then ramps to a high temperature to elute the main analyte and less volatile impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | 40 - 450 amu | Covers the mass of the parent compound and expected fragments/impurities. |
4.3. Step-by-Step Protocol
-
Sample Preparation (1 mg/mL): Accurately weigh ~5 mg of the sample into a GC vial and dissolve in 5 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject the sample solution into the GC-MS system running the method described in Table 4.
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC).
-
Calculate the purity based on % area, similar to the HPLC method.
-
For any impurity peaks greater than 0.05%, obtain the mass spectrum and perform a library search for tentative identification.
-
Part 3: HPLC Method Validation Framework (ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[5][10] It is a regulatory requirement in the pharmaceutical industry.[4][12]
Caption: Interrelationship of HPLC method validation parameters.
5.1. Validation Protocols
-
Specificity: Analyze a blank, the reference standard, the sample, and a mixture of the sample spiked with known related impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation products do not interfere with the main peak.
-
Linearity: Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the target concentration.[11] Plot peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.[4]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine experimentally by injecting solutions of decreasing concentration. The LOQ is typically defined as the concentration with a signal-to-noise ratio of 10:1, while the LOD is 3:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on system suitability and results.[11]
Table 5: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criterion |
|---|---|
| Specificity | Peak is pure and resolved from all other peaks (Resolution > 2.0). |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOQ Precision (%RSD) | ≤ 10.0% |
| Robustness | System suitability parameters pass under all varied conditions. |
Conclusion
The combination of a validated RP-HPLC method and a confirmatory GC-MS analysis provides a robust and reliable strategy for determining the purity of this compound. The HPLC method is suitable for quantitative quality control, offering high precision and accuracy. The GC-MS method complements this by providing structural confirmation and the ability to identify volatile impurities. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, defensible data essential for drug development and chemical research.
References
- Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Methylamine Supplier. (n.d.). 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile.
- Quinoline. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification.
- Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- International Journal of Pharmaceutical Erudition. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Moldb. (n.d.). This compound CAS No.: 52603-48-2.
- PubChem. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
- BLDpharm. (n.d.). 52603-48-2|this compound.
- Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
- Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives.
- Shimadzu Corporation. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030.
- ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
- Asiri, A. M. (2003).
- Brooks, M. A., & Lee, T. L. (1985). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 345(2), 333-343.
- Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. MDPI.
- Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
Sources
- 1. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 2. 52603-48-2 | this compound - Moldb [moldb.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | C7H5N3S | CID 819555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. pharmtech.com [pharmtech.com]
Einleitung: Die strategische Bedeutung von 5-Amino-3-methylthiophen-2,4-dicarbonitril
Anwendungs- und Protokollleitfaden: Gezielte Derivatisierung der Aminogruppe von 5-Amino-3-methylthiophen-2,4-dicarbonitril
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle zur chemischen Modifikation der primären Aminogruppe des vielseitigen heterozyklischen Bausteins 5-Amino-3-methylthiophen-2,4-dicarbonitril. Die hier beschriebenen Methoden ermöglichen die Synthese einer breiten Palette von Derivaten für den Einsatz in der medizinischen Chemie, den Materialwissenschaften und der agrochemischen Forschung.
5-Amino-3-methylthiophen-2,4-dicarbonitril ist ein hochfunktionalisierter Heterocyclus, der als Schlüsselintermediat in der Synthese komplexerer Moleküle dient.[1][2] Seine Struktur, die eine nukleophile Aminogruppe, zwei elektronenziehende Nitrilgruppen und einen Thiophenring umfasst, verleiht ihm einzigartige reaktive Eigenschaften. Die Synthese des 2-Aminothiophen-Grundgerüsts erfolgt häufig über die Gewald-Reaktion, eine robuste Methode, die eine hohe strukturelle Vielfalt ermöglicht.[3][4]
Die primäre Aminogruppe an Position 5 ist der reaktivste Punkt für die Derivatisierung. Ihre Modifikation ermöglicht die systematische Einführung verschiedener funktioneller Gruppen, um:
-
Pharmakologische Eigenschaften zu modulieren: Durch Anfügen verschiedener Substituenten können die Lipophilie, Löslichkeit, das Bindungsprofil an Zielproteine und die metabolische Stabilität von Leitstrukturen gezielt gesteuert werden.
-
Neue Materialeigenschaften zu erzeugen: Die Derivatisierung ist ein Schlüssel zur Synthese von Farbstoffen, organischen Halbleitern und Polymeren mit spezifischen optoelektronischen Eigenschaften.
-
Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen: Die Erstellung von Substanzbibliotheken durch systematische Derivatisierung ist ein fundamentaler Schritt in der frühen Wirkstoffentdeckung.
Dieser Leitfaden konzentriert sich auf drei fundamentale Klassen von Derivatisierungsreaktionen: die Bildung von Schiff-Basen, die Acylierung zur Amidbildung und die Sulfonylierung zur Synthese von Sulfonamiden.
Abbildung 1: Übersicht der primären Derivatisierungswege für die Aminogruppe.
Protokoll 1: Synthese von Schiff-Basen (Iminen)
Die Kondensation der Aminogruppe mit Aldehyden oder Ketonen ist eine der direktesten Methoden zur Derivatisierung und führt zur Bildung einer Imin-Bindung (C=N). Diese Reaktion wird typischerweise unter saurer Katalyse durchgeführt, um die Carbonylgruppe zu aktivieren und die Eliminierung von Wasser zu erleichtern.[5][6] Schiff-Basen von 2-Aminothiophenen sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antimikrobielle und entzündungshemmende Eigenschaften.[6][7]
Kausale Begründung der experimentellen Parameter
-
Lösungsmittel (Ethanol): Ethanol ist ein ideales Lösungsmittel, da es die meisten aromatischen Aldehyde und das Aminothiophen-Substrat gut löst. Als polares protisches Lösungsmittel kann es zudem die an der Reaktion beteiligten Zwischenstufen stabilisieren.
-
Katalysator (Konzentrierte Schwefelsäure oder Essigsäure): Eine geringe Menge einer starken Säure protoniert den Carbonylsauerstoff des Aldehyds. Dieser Schritt erhöht die Elektrophilie des Carbonylkohlenstoffs erheblich und macht ihn anfälliger für den nukleophilen Angriff durch die Aminogruppe.
-
Temperatur (Rückfluss): Erhöhte Temperatur liefert die notwendige Aktivierungsenergie für die Dehydratisierung (Wasserabspaltung), den geschwindigkeitsbestimmenden Schritt der Iminbildung. Sie beschleunigt zudem die Reaktion, um hohe Umsätze in angemessener Zeit zu erzielen (typischerweise 3-4 Stunden).[5]
Detailliertes Laborprotokoll
Materialien und Reagenzien:
-
5-Amino-3-methylthiophen-2,4-dicarbonitril (1,0 Äquiv.)
-
Substituiertes aromatisches Aldehyd (z. B. Salicylaldehyd, 4-Chlorbenzaldehyd) (1,05 Äquiv.)
-
Absolutes Ethanol
-
Konzentrierte Schwefelsäure (H₂SO₄) oder Eisessig (katalytische Menge, ca. 2-3 Tropfen)
-
Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte
-
Ausrüstung für die Dünnschichtchromatographie (DC) zur Reaktionsverfolgung
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 5-Amino-3-methylthiophen-2,4-dicarbonitril (z. B. 1,0 mmol, 177,2 mg) in absolutem Ethanol (10-15 mL) in einem geeigneten Rundkolben.
-
Fügen Sie das entsprechende Aldehyd (1,05 mmol) zur Lösung hinzu.
-
Geben Sie unter Rühren vorsichtig 2-3 Tropfen konzentrierte Schwefelsäure oder Eisessig hinzu.
-
Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie die Reaktionsmischung unter Rühren für 3-6 Stunden am Rückfluss.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC (z. B. mit einem Eluentengemisch aus 30 % Ethylacetat in Hexan). Das Verschwinden des Ausgangsmaterials und das Erscheinen eines neuen, typischerweise weniger polaren Produktsignals zeigen den Abschluss der Reaktion an.
-
Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkühlen. Das Produkt fällt in vielen Fällen bereits als Feststoff aus.
-
Kühlen Sie die Mischung gegebenenfalls in einem Eisbad, um die Ausfällung zu vervollständigen.
-
Filtrieren Sie den ausgefallenen Feststoff ab, waschen Sie ihn mit einer kleinen Menge kaltem Ethanol, um anhaftende Verunreinigungen zu entfernen, und trocknen Sie ihn an der Luft oder im Vakuum.
Charakterisierung und Validierung
Zur Bestätigung der erfolgreichen Synthese sollten die folgenden analytischen Daten herangezogen werden:
-
¹H-NMR: Das Verschwinden des Singuletts der -NH₂-Protonen (typischerweise ein breites Signal) und das Erscheinen eines neuen Singuletts im Bereich von δ = 8.5-9.5 ppm, das dem Imin-Proton (-CH=N-) zuzuordnen ist.[5]
-
IR-Spektroskopie: Das Verschwinden der N-H-Streckschwingungen (typischerweise zwei Banden um 3300-3450 cm⁻¹) und das Auftreten einer starken C=N-Streckschwingungsbande im Bereich von 1620-1640 cm⁻¹.
-
Massenspektrometrie: Das Molekülionen-Peak (M⁺) sollte der erwarteten Masse des Schiff-Base-Produkts entsprechen.
| Reagenz (Beispiel) | Produkt-Klasse | Typische Reaktionszeit | Erwartete ¹H-NMR-Signale (diagnostisch) | Erwartete IR-Bande (diagnostisch) |
| Salicylaldehyd | Imin (Schiff-Base) | 3-4 h[5] | δ 8.8-9.0 (s, 1H, CH=N), δ 12.3-12.7 (s, 1H, OH)[5] | ~1630 cm⁻¹ (C=N) |
| Essigsäureanhydrid | Amid | 1-2 h | δ 8.0-10.0 (s, 1H, NH-CO) | ~1680 cm⁻¹ (C=O, Amid I) |
| Benzolsulfonylchlorid | Sulfonamid | 2-4 h | δ 9.0-11.0 (s, 1H, NH-SO₂) | ~1350 & 1160 cm⁻¹ (SO₂, asymm./symm.) |
| Tabelle 1: Zusammenfassung der Derivatisierungsreaktionen und charakteristischen analytischen Daten. |
Protokoll 2: N-Acylierung zur Amidbildung
Die Acylierung der Aminogruppe mit Acylchloriden oder Säureanhydriden ist eine robuste Methode zur Synthese von Amiden. Diese Reaktion erfordert in der Regel eine Base, um den als Nebenprodukt entstehenden Chlorwasserstoff (HCl) oder die Carbonsäure zu neutralisieren.
Kausale Begründung der experimentellen Parameter
-
Acylierungsreagenz (Acylchlorid/Anhydrid): Diese Reagenzien enthalten einen hochgradig elektrophilen Carbonylkohlenstoff, der leicht von der Aminogruppe angegriffen wird.
-
Base (Pyridin oder Triethylamin): Eine nicht-nukleophile Base ist entscheidend. Sie fängt das saure Nebenprodukt (z. B. HCl) ab, das andernfalls das Amin-Ausgangsmaterial protonieren und es so für die weitere Reaktion desaktivieren würde. Pyridin kann zusätzlich als Lösungsmittel und Katalysator dienen.
-
Lösungsmittel (Dichlormethan (DCM) oder Tetrahydrofuran (THF)): Aprotische Lösungsmittel werden bevorzugt, um eine Hydrolyse des Acylierungsreagenzes zu verhindern.
-
Temperatur (0 °C bis Raumtemperatur): Die Reaktion ist oft exotherm. Ein Beginn bei 0 °C ermöglicht eine bessere Kontrolle der Reaktionsgeschwindigkeit und minimiert Nebenreaktionen.
Detailliertes Laborprotokoll
Materialien und Reagenzien:
-
5-Amino-3-methylthiophen-2,4-dicarbonitril (1,0 Äquiv.)
-
Acylchlorid (z. B. Acetylchlorid) oder Anhydrid (z. B. Essigsäureanhydrid) (1,1 Äquiv.)
-
Pyridin oder Triethylamin (1,5 Äquiv.)
-
Wasserfreies DCM oder THF
-
Eisbad, Magnetrührer, Tropftrichter
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 5-Amino-3-methylthiophen-2,4-dicarbonitril (1,0 mmol) in wasserfreiem DCM (15 mL) in einem trockenen Rundkolben. Fügen Sie die Base (1,5 mmol) hinzu.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Lösen Sie das Acylchlorid oder Anhydrid (1,1 mmol) in einer kleinen Menge wasserfreiem DCM und geben Sie es langsam über einen Tropftrichter zur gerührten Lösung hinzu.
-
Lassen Sie die Reaktion nach vollständiger Zugabe langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 1-3 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M Salzsäure (zur Entfernung der Base), gesättigter Natriumbicarbonatlösung (zur Neutralisation) und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigen Sie den Rückstand bei Bedarf durch Umkristallisation (z. B. aus Ethanol) oder Säulenchromatographie.
Abbildung 2: Standard-Workflow für Synthese und Aufreinigung.
Protokoll 3: N-Sulfonylierung zur Sulfonamidbildung
Die Reaktion mit Sulfonylchloriden in Gegenwart einer Base führt zur Bildung von Sulfonamiden, einer wichtigen funktionellen Gruppe in vielen pharmazeutischen Wirkstoffen (z. B. Sulfonamid-Antibiotika).
Kausale Begründung der experimentellen Parameter
Die Logik hinter den experimentellen Bedingungen ist analog zur N-Acylierung. Das Schwefelatom im Sulfonylchlorid ist stark elektrophil. Eine Base ist zwingend erforderlich, um das Nebenprodukt HCl zu neutralisieren und die Reaktion voranzutreiben.
Detailliertes Laborprotokoll
Materialien und Reagenzien:
-
5-Amino-3-methylthiophen-2,4-dicarbonitril (1,0 Äquiv.)
-
Sulfonylchlorid (z. B. Benzolsulfonylchlorid, p-Toluolsulfonylchlorid) (1,1 Äquiv.)
-
Pyridin (kann als Base und Lösungsmittel dienen)
-
Magnetrührer
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 5-Amino-3-methylthiophen-2,4-dicarbonitril (1,0 mmol) in Pyridin (5-10 mL) in einem trockenen Kolben bei Raumtemperatur.
-
Fügen Sie das Sulfonylchlorid (1,1 mmol) portionsweise unter Rühren hinzu. Eine leichte Erwärmung kann auftreten.
-
Rühren Sie die Mischung für 2-4 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (40-50 °C), um die Reaktion zu vervollständigen.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion gießen Sie die Reaktionsmischung vorsichtig in eine Mischung aus Eis und konzentrierter Salzsäure, um das Pyridin zu neutralisieren und das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser).
Sicherheitshinweise
-
Arbeiten Sie stets in einem gut belüfteten Abzug.
-
Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).
-
Acylchloride, Sulfonylchloride und konzentrierte Säuren sind korrosiv und reagieren heftig mit Wasser. Handhaben Sie diese mit entsprechender Vorsicht.
-
Pyridin ist gesundheitsschädlich und hat einen unangenehmen Geruch. Vermeiden Sie das Einatmen der Dämpfe.
Referenzen
-
Al-Ghorbani, M., et al. (2015). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Chemical and Pharmaceutical Research, 7(12), 648-653. (URL nicht direkt verfügbar)
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Aminothiophene aus α‐Oxo‐mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Quinoline Customization. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information. Quinoline. (URL nicht direkt verfügbar)
-
Patel, R. V., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. SN Applied Sciences, 1(9), 1084. [Link]
-
ResearchGate. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. ResearchGate. [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. National Center for Biotechnology Information. [Link]
-
Methylamine Supplier. (n.d.). 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile. methylamine-supplier.com. (URL nicht direkt verfügbar)
Sources
- 1. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 2. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scale-up synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile for bulk production
An Application Note for the Bulk Production of 5-Amino-3-methylthiophene-2,4-dicarbonitrile
Abstract
This compound is a pivotal heterocyclic building block with significant applications in the synthesis of pharmaceuticals and functional dyes.[1][2] Its structure, featuring multiple reactive sites, makes it a valuable intermediate for creating diverse molecular libraries. This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound via the Gewald three-component reaction. We address critical scale-up challenges, including thermal management, reaction kinetics, and purification strategies, to ensure a safe, efficient, and high-yield process suitable for industrial production. This guide is intended for researchers, process chemists, and drug development professionals aiming to transition from laboratory-scale synthesis to bulk manufacturing.
The Strategic Choice: The Gewald Aminothiophene Synthesis
For the bulk production of polysubstituted 2-aminothiophenes, the Gewald reaction is the preeminent synthetic strategy.[3][4] This multi-component reaction (MCR) involves the condensation of a carbonyl compound (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[5]
Causality for Choosing the Gewald Reaction for Scale-Up:
-
Atom Economy and Convergence: As a one-pot, three-component reaction, it offers exceptional atom economy and process efficiency, minimizing intermediate isolation steps and reducing solvent waste—critical factors for industrial applications.[6]
-
Cost-Effective Starting Materials: The reaction utilizes readily available, low-cost commodity chemicals: acetone, malononitrile, and elemental sulfur.
-
Mild Reaction Conditions: The synthesis can be conducted under mild conditions, often at moderate temperatures (40-65°C), which reduces energy consumption and the need for specialized high-pressure equipment.[7]
-
High Yields: The Gewald reaction is known for producing high yields of the desired 2-aminothiophene product, making it economically viable.[8]
Reaction Mechanism
Understanding the mechanism is key to controlling the process during scale-up. The reaction proceeds through two primary stages:[3][6]
-
Knoevenagel Condensation: The base catalyzes the condensation between the ketone (acetone) and the active methylene compound (malononitrile) to form a stable olefin intermediate, isopropylidenemalononitrile. This step is often exothermic and requires careful temperature control.
-
Sulfur Addition and Cyclization: The olefin intermediate reacts with elemental sulfur to form a sulfur-adduct. A subsequent intramolecular cyclization, followed by tautomerization and aromatization, yields the final 2-aminothiophene product.
Critical Scale-Up Considerations and Process Control
Transitioning a laboratory procedure to bulk production introduces challenges that must be proactively managed.
-
Thermal Management: The initial Knoevenagel condensation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: Utilize a jacketed reactor with a programmable thermostat. Implement slow, controlled addition of the base catalyst to manage the rate of heat generation. Continuous temperature monitoring is essential.
-
-
Mass Transfer and Mixing: The reaction is heterogeneous, involving solid sulfur in a liquid phase.
-
Solution: Employ a reactor equipped with a powerful overhead stirrer (e.g., anchor or turbine agitator) to ensure the sulfur remains suspended and the reactants are intimately mixed. Poor mixing can lead to localized "hot spots" and the formation of impurities.
-
-
Hydrogen Sulfide (H₂S) Management: Although the primary pathway is efficient, side reactions can generate small quantities of toxic and flammable hydrogen sulfide gas.
-
Solution: The entire process must be conducted in a well-ventilated area or a walk-in fume hood. The reactor's off-gas should be directed through a chemical scrubber containing an oxidizing agent (e.g., sodium hypochlorite solution) to neutralize any H₂S produced.
-
-
Purification Strategy: While laboratory-scale purification often relies on recrystallization from large volumes of solvent, this is inefficient and costly at an industrial scale.
-
Solution: The protocol below utilizes a precipitation and slurry washing method. The product is precipitated by cooling and then washed with appropriate solvents (water and cold ethanol) to remove unreacted starting materials and soluble impurities. This minimizes solvent usage and simplifies product isolation.
-
Workflow for Bulk Synthesis
The overall process flow is designed for safety, efficiency, and scalability.
Caption: Workflow for the scale-up synthesis of this compound.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Form | Key Hazards |
| Malononitrile | 109-77-3 | 66.06 | Solid | Fatal if swallowed/inhaled, Toxic in contact with skin[9][10] |
| Acetone | 67-64-1 | 58.08 | Liquid | Highly flammable liquid and vapor |
| Elemental Sulfur | 7704-34-9 | 32.07 | Powder | Flammable solid |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | Liquid | Highly flammable liquid and vapor |
| Triethylamine | 121-44-8 | 101.19 | Liquid | Flammable, Corrosive, Toxic |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, and thermocouple
-
Thermostatic circulator (heating/cooling bath)
-
Addition funnel or metering pump for base addition
-
Nutsche filter-dryer or large Büchner funnel with vacuum flask
-
Vacuum oven
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl or nitrile), safety goggles, face shield, chemical-resistant apron or lab coat, respirator with appropriate cartridges for organic vapors and particulates.[11][12]
Detailed Scale-Up Protocol (1 kg Scale)
5.1. Reactor Setup and Charging
-
Assemble the 10 L jacketed reactor system in a walk-in fume hood. Ensure all joints are properly sealed. Purge the reactor with dry nitrogen for 15-20 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Set the thermostatic circulator to 20°C.
-
To the reactor, charge Ethanol (3.0 L), Malononitrile (1.00 kg, 15.14 mol), Acetone (0.97 kg, 1.23 L, 16.65 mol, 1.1 eq), and powdered Elemental Sulfur (0.49 kg, 15.28 mol, 1.01 eq).
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a uniform slurry.
5.2. Reaction Execution
-
In a separate container, prepare a solution of Triethylamine (0.15 kg, 0.21 L, 1.51 mol, 0.1 eq) in Ethanol (0.5 L).
-
Load this solution into the addition funnel.
-
Begin adding the triethylamine solution dropwise to the stirred slurry over 60-90 minutes . Monitor the internal temperature closely. The temperature should not rise above 40°C during the addition. Use the reactor jacket cooling if necessary.
-
After the addition is complete, heat the reaction mixture to 50-55°C and maintain for 4-6 hours .
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the malononitrile spot has been consumed.
5.3. Product Isolation and Purification
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature naturally.
-
Set the circulator to 5°C and cool the reactor contents to 5-10°C over 1 hour with gentle stirring to maximize precipitation.
-
Isolate the precipitated solid by filtration using a Nutsche filter or a large Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 1 L) to remove salts and residual water-soluble impurities.
-
Wash the filter cake with cold ethanol (2 x 0.5 L) to remove unreacted acetone and other organic impurities.
-
Continue to pull a vacuum through the filter cake until it is as dry as possible.
5.4. Drying and Characterization
-
Transfer the pale yellow solid to a vacuum oven.
-
Dry the product at 50-60°C under full vacuum until a constant weight is achieved (typically 12-24 hours).
-
Expected Yield: 1.95 - 2.20 kg (80-90%).
-
Characterization:
-
Appearance: Pale yellow to light tan crystalline solid.
-
Melting Point: 218-220°C.
-
Purity (HPLC): ≥97%.
-
Identity (¹H NMR, IR): Confirm structure against a reference standard.
-
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Malononitrile: This is the primary hazard. It is highly toxic and can be absorbed through the skin.[9][13] All handling must be done in a fume hood with appropriate PPE, including double gloving. In case of exposure, immediately wash the affected area thoroughly and seek medical attention.[11] An emergency plan for cyanide-like poisoning should be in place.
-
Flammability: Acetone and ethanol are highly flammable. Ensure there are no ignition sources in the vicinity. Use intrinsically safe equipment where possible.
-
Triethylamine: Corrosive and has a strong, unpleasant odor. Handle with care in a well-ventilated area.
-
Waste Disposal: All liquid and solid waste must be collected and disposed of as hazardous chemical waste according to local regulations.
Quantitative Data Summary
| Parameter | Laboratory Scale (10 g) | Bulk Scale (1.0 kg) |
| Malononitrile | 10.0 g (0.151 mol) | 1.00 kg (15.14 mol) |
| Acetone | 9.7 g (0.167 mol) | 0.97 kg (16.65 mol) |
| Sulfur | 4.9 g (0.153 mol) | 0.49 kg (15.28 mol) |
| Triethylamine | 1.5 g (0.015 mol) | 0.15 kg (1.51 mol) |
| Ethanol (Solvent) | 35 mL | 3.5 L |
| Reaction Temperature | 50-55°C | 50-55°C |
| Reaction Time | 4-6 hours | 4-6 hours |
| Expected Yield | 19.5 - 22.0 g | 1.95 - 2.20 kg |
| Purity | ≥97% | ≥97% |
Conclusion
The Gewald reaction provides an exceptionally effective pathway for the large-scale synthesis of this compound. By implementing careful control over thermal output, ensuring efficient mixing, and adopting a scalable purification strategy, this protocol can be safely and economically employed for bulk production. The resulting high-purity material is suitable for subsequent use in pharmaceutical and advanced material applications.
References
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Quinoline. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Patil, S. A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, M340. Retrieved from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (2025, October 16). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]
-
Legeay, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
Sources
- 1. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 2. mdpi.com [mdpi.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for 5-Amino-3-methylthiophene-2,4-dicarbonitrile in Agrochemical Research
Introduction: The Strategic Value of the Thiophene Scaffold in Agrochemical Discovery
In the competitive landscape of agrochemical research, the discovery of novel core structures, or "scaffolds," is a critical driver of innovation. These scaffolds provide the foundational chemical architecture upon which new herbicides, fungicides, and insecticides are built. 5-Amino-3-methylthiophene-2,4-dicarbonitrile stands out as a particularly valuable heterocyclic building block.[1][2][3] Its densely functionalized structure, featuring an amino group and two nitrile moieties on a thiophene ring, offers a versatile platform for the synthesis of a wide array of complex molecules.[1][2][3] The thiophene ring itself is a well-established pharmacophore in both pharmaceutical and agrochemical science, known to impart favorable biological activities and metabolic stability to parent molecules.[1][2][3]
This guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into its synthesis, its pivotal role as a precursor to potent agrochemical classes, and provide detailed protocols for its derivatization and biological evaluation.
Synthesis of the Core Scaffold: The Gewald Reaction
The primary and most efficient method for synthesizing this compound is the Gewald three-component reaction . This one-pot synthesis is a cornerstone of thiophene chemistry, valued for its operational simplicity and the direct access it provides to highly substituted 2-aminothiophenes.[4][5]
The reaction involves the condensation of a ketone (acetone, in this case), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine such as morpholine or piperidine.[4][5]
Causality Behind Experimental Choices:
-
Acetone provides the methyl group at the 3-position and the adjacent carbon for the thiophene ring.
-
Malononitrile contributes the two nitrile groups at the 2 and 4 positions and the amino group at the 5-position after cyclization and tautomerization.
-
Elemental Sulfur is the source of the heteroatom for the thiophene ring.
-
The Basic Catalyst (e.g., morpholine) facilitates the initial Knoevenagel condensation between acetone and malononitrile, a crucial step for creating the reactive intermediate that subsequently reacts with sulfur.
Experimental Protocol: Gewald Synthesis of this compound
Materials:
-
Acetone (ACS grade)
-
Malononitrile (99%)
-
Sulfur powder (99.5%)
-
Morpholine (99%)
-
Ethanol (95%)
-
Ice bath
-
Magnetic stirrer with heating plate
-
Round-bottom flask (250 mL) with reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine acetone (0.1 mol, 7.3 mL), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.1 mol, 3.2 g) in 50 mL of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add morpholine (0.1 mol, 8.7 mL) dropwise over 15-20 minutes with continuous stirring. An exothermic reaction is expected. Maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 2 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with two portions of cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Application in Agrochemical Synthesis: Gateway to Thieno[2,3-d]pyrimidines
The primary application of this compound in agrochemical research is as a precursor for the synthesis of thieno[2,3-d]pyrimidines .[6][7][8] This class of fused heterocyclic compounds is of significant interest due to its broad spectrum of biological activities, including potent herbicidal and fungicidal properties.[6][7][8][9][10] The 2-amino and adjacent nitrile group on the thiophene ring are perfectly positioned for cyclization reactions to form the pyrimidine ring.
Logical Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: Synthetic workflow from the thiophene scaffold to diverse agrochemicals.
Protocol: Synthesis of a Representative 4-Substituted Thieno[2,3-d]pyrimidine
This protocol outlines a general, yet robust, three-step synthesis of a 4-amino-substituted thieno[2,3-d]pyrimidine derivative, a common motif in agrochemically active compounds.
Step 1: Synthesis of 6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile
-
Reaction Setup: In a round-bottom flask, suspend this compound (0.05 mol, 8.16 g) in formamide (50 mL).
-
Reaction: Heat the mixture to 150-160°C and maintain at this temperature for 4 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one intermediate.
Step 2: Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine-5-carbonitrile
-
Reaction Setup: To the dried intermediate from Step 1 (0.04 mol), add phosphorus oxychloride (POCl₃, 30 mL) and a catalytic amount of N,N-dimethylaniline (5-10 drops).
-
Reaction: Heat the mixture to reflux (around 110°C) for 3 hours. The solid will gradually dissolve.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g) with vigorous stirring in a fume hood.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-chloro intermediate.
Step 3: Synthesis of a 4-Amino-6-methylthieno[2,3-d]pyrimidine-5-carbonitrile Derivative
-
Reaction Setup: Dissolve the 4-chloro intermediate from Step 2 (0.03 mol) in ethanol or isopropanol (100 mL).
-
Nucleophilic Substitution: Add the desired amine (e.g., cyclopropylamine, 0.033 mol) and a base such as triethylamine (0.033 mol) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Agrochemical Applications and Biological Activity
Derivatives of thieno[2,3-d]pyrimidines have demonstrated significant potential as both herbicides and fungicides.
Herbicidal Activity: Inhibition of Protoporphyrinogen IX Oxidase (PPO)
A key target for modern herbicides is the enzyme Protoporphyrinogen IX oxidase (PPO). Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Several thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PPO inhibitors.[9][10]
Mechanism of Action: PPO Inhibition
Caption: PPO inhibition by thieno[2,3-d]pyrimidine herbicides.
Table 1: Herbicidal Activity of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Weed | Application Rate (g ai/ha) | Control (%) | Reference |
| 6g | Abutilon theophrasti | 75 | >95 | [9][10] |
| 6g | Amaranthus retroflexus | 75 | >95 | [9][10] |
| 6g | Echinochloa crus-galli | 75 | >90 | [9][10] |
| 6g | Setaria faberi | 75 | >90 | [9][10] |
Note: Compound 6g is 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Fungicidal Activity
Thieno[2,3-d]pyrimidine derivatives have also shown promising activity against a range of plant pathogenic fungi. The mechanism of action can vary, but often involves the disruption of essential cellular processes in the fungal pathogen. For instance, studies have demonstrated their effectiveness against significant diseases like rice blast (Piricularia oryzae) and cucumber powdery mildew.[5][6]
Table 2: In Vitro Fungicidal Activity of Thieno[2,3-d]pyrimidine Analogs
| Pathogen | Compound Class | MIC (µg/mL) | Reference |
| Aspergillus niger | 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile | 125-250 | [6] |
| Aspergillus clavatus | 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile | 125-250 | [6] |
| Candida albicans | 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile | 250-500 | [6] |
MIC: Minimum Inhibitory Concentration
Conclusion and Future Outlook
This compound is a high-value, synthetically accessible intermediate that serves as an excellent starting point for the development of novel agrochemicals. Its utility in constructing the thieno[2,3-d]pyrimidine scaffold, a privileged structure in agrochemical discovery, has been clearly demonstrated. The continued exploration of derivatives from this core structure, guided by structure-activity relationship (SAR) studies and mechanism-of-action investigations, holds significant promise for the discovery of next-generation herbicides and fungicides with improved efficacy, selectivity, and environmental profiles.
References
-
Thienopyrimidines Exploring the Chemistry and Bioactivity. (n.d.). IGI Global. Retrieved January 15, 2026, from [Link]
- Hatvate, N. T., Shevkar, T. S., & Akolkar, H. (2025). Thienopyrimidines Exploring the Chemistry and Bioactivity. In Examining Biological Relevance of Fused S-Heterocycles. IGI Global.
- Modi, F. D., et al. (2013). Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. European Journal of Medicinal Chemistry, 69, 586-595.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports, 16(1), 1-17.
- Litvinov, V. P. (2004). Thienopyrimidines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 53(3), 487-516.
- Mousa, M. N., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73.
- Al-Taisan, K. M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6339.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2016). Journal of Medicinal Chemistry, 59(15), 7247-7257.
- Wang, T., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(48), 14438-14449.
-
Wang, T., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. Thienopyrimidines Exploring the Chemistry and Bioactivity: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Amino-3-methylthiophene-2,4-dicarbonitrile as a Scaffold for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyrimidine Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the vast chemical space of potential inhibitors, the thienopyrimidine scaffold has emerged as a privileged structure. As a bioisostere of the natural purine core of ATP, it provides a robust framework for designing potent and selective ATP-competitive inhibitors.
This document provides a comprehensive guide to the use of 5-Amino-3-methylthiophene-2,4-dicarbonitrile , a highly functionalized and versatile starting material, for the development of novel thienopyrimidine-based kinase inhibitors. We will explore its synthetic utility, the mechanistic basis for the inhibitory action of its derivatives, and provide detailed protocols for their synthesis and biological evaluation.
The Strategic Advantage of this compound
This compound is an ideal starting point for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. Its key structural features offer several advantages:
-
Pre-functionalized Core: The vicinal amino and cyano groups are perfectly positioned for a facile annulation reaction to form the pyrimidine ring.
-
Multiple Points for Diversification: The remaining nitrile group and the methyl group on the thiophene ring offer opportunities for further chemical modification to explore structure-activity relationships (SAR).
-
Proven Synthetic Accessibility: This aminothiophene dicarbonitrile can be readily synthesized via the Gewald multicomponent reaction, making it a cost-effective and accessible building block for drug discovery campaigns.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Thienopyrimidine derivatives synthesized from this compound typically function as Type I kinase inhibitors . They act by competing with endogenous ATP for binding to the kinase active site. The core thienopyrimidine scaffold mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.
The substituents on the thienopyrimidine core, derived from the nitrile and methyl groups of the starting material, can be further elaborated to extend into adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing both potency and selectivity for the target kinase. The nitrile group, in particular, can serve as a key hydrogen bond acceptor or as a reactive handle for further chemical elaboration.
Application Note & Protocols: Synthesis of Novel Azo Dyes from 5-Amino-3-methylthiophene-2,4-dicarbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of novel azo dyes utilizing 5-Amino-3-methylthiophene-2,4-dicarbonitrile as a key precursor. Thiophene-based azo dyes are a significant class of chromophores, renowned for their vibrant colors, high molar extinction coefficients, and robust performance characteristics.[1][2] This guide details the synthesis of the aminothiophene precursor via the Gewald reaction, its subsequent diazotization, and the final azo coupling step to yield intensely colored dyes. We provide detailed, step-by-step protocols, explain the mechanistic rationale behind procedural choices, and outline standard characterization techniques. This note is intended for researchers in materials science, medicinal chemistry, and drug development seeking to explore this versatile class of compounds for applications ranging from advanced textile dyeing to functional materials for optoelectronics.[3][4]
Introduction: The Versatility of Thiophene-Based Dyes
Heterocyclic azo dyes, particularly those derived from a thiophene nucleus, represent a significant advancement over traditional carbocyclic (e.g., benzene-based) analogues. The inclusion of the sulfur-containing thiophene ring often imparts a bathochromic (deepening of color) shift, leading to brilliant shades from red to blue.[3][5] These dyes are established as superior alternatives to anthraquinone dyes, offering both economic and environmental advantages.[6]
The precursor at the core of this guide, this compound, is an ideal starting material. Its structure, featuring a primary aromatic amine (-NH₂) group, is perfectly suited for diazotization, a cornerstone reaction in azo dye synthesis.[7] Furthermore, the two electron-withdrawing nitrile (-C≡N) groups on the thiophene ring play a crucial role in modulating the electronic properties and, consequently, the final color and stability of the dye.
This precursor is readily synthesized via the Gewald aminothiophene synthesis, a robust and versatile multi-component reaction.[8][9] The availability of this starting material through a straightforward procedure enhances its utility in the development of novel dye libraries.
Overall Synthetic Workflow
The synthesis of thiophene-based azo dyes from the aminothiophene precursor is a two-stage process following the initial preparation of the precursor itself.
-
Precursor Synthesis (Gewald Reaction): A one-pot reaction to construct the substituted 2-aminothiophene ring system.
-
Diazotization: The conversion of the precursor's primary amino group into a highly reactive diazonium salt intermediate. This step is critically temperature-sensitive.
-
Azo Coupling: The electrophilic diazonium salt is reacted with an electron-rich aromatic compound (the coupling component) to form the stable azo linkage (-N=N-), which defines the chromophore.
The general workflow is illustrated below.
Diagram 1: General workflow for the synthesis of thiophene azo dyes.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Diazonium salts can be explosive when isolated and dry; always use them in solution immediately after preparation.
Protocol 1: Synthesis of this compound (Precursor)
This protocol is based on the Gewald reaction, a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes.[9][10]
Mechanistic Rationale: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the active methylene compound (malononitrile).[8] This is followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization to yield the stable aromatic aminothiophene product.[11]
Diagram 2: Mechanistic pathway of the Gewald reaction for precursor synthesis.
Materials:
-
Acetone: 5.8 g (0.1 mol)
-
Malononitrile: 6.6 g (0.1 mol)
-
Elemental Sulfur: 3.2 g (0.1 mol)
-
Ethanol: 50 mL
-
Morpholine (or Diethylamine): 5 mL
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine acetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.
-
Stir the mixture to form a suspension.
-
Add the base (morpholine, 5 mL) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, gently warm the mixture to 40-50°C and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.
-
Dry the product under vacuum. The expected yield is typically 70-85%.
Protocol 2: Synthesis of a Novel Azo Dye
This protocol details the diazotization of the precursor and subsequent coupling with N,N-dimethylaniline as a representative example.
Part A: Diazotization of the Precursor Mechanistic Rationale: In a cold, acidic solution, sodium nitrite is converted to nitrous acid (HONO). The nitrous acid then reacts with the primary amine to form a N-nitrosamine intermediate, which, after a series of proton transfers and water elimination, yields the electrophilic diazonium salt.[7] Maintaining a low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.[12][13]
Materials:
-
This compound: 1.63 g (0.01 mol)
-
Concentrated Hydrochloric Acid (HCl): 5 mL
-
Sodium Nitrite (NaNO₂): 0.7 g (0.0105 mol)
-
Distilled Water: 25 mL
-
Ice
Procedure:
-
In a 100 mL beaker, suspend the aminothiophene precursor (0.01 mol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Stir vigorously.
-
Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the procedure.
-
In a separate beaker, dissolve sodium nitrite (0.0105 mol) in 15 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes with continuous, vigorous stirring. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling Reaction Mechanistic Rationale: The electron-rich coupling component (N,N-dimethylaniline) acts as a nucleophile, attacking the terminal nitrogen of the electrophilic diazonium salt. This forms the characteristic -N=N- azo bond and results in a highly conjugated system, which is the source of the dye's intense color.
Materials:
-
Freshly prepared diazonium salt solution (from Part A)
-
N,N-dimethylaniline: 1.21 g (0.01 mol)
-
Sodium Acetate (optional, for pH adjustment)
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve N,N-dimethylaniline (0.01 mol) in 2 mL of concentrated HCl and 20 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold, freshly prepared diazonium salt solution (from Part A) to the cold N,N-dimethylaniline solution with constant stirring.
-
A brightly colored precipitate should form almost immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion. The pH can be adjusted to 4-5 with sodium acetate if necessary to facilitate coupling.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid dye thoroughly with cold water until the filtrate is neutral.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Dry the purified dye in a vacuum oven at 60 °C.
Diagram 3: Step-by-step experimental workflow for dye synthesis.
Characterization and Data
The synthesized dyes must be thoroughly characterized to confirm their structure and evaluate their properties.
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax), a key indicator of the dye's color. Spectra are typically recorded in various solvents (e.g., ethanol, DMF, chloroform) to study solvatochromism.[14]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of the azo group (-N=N-) vibration (around 1400-1450 cm⁻¹), although the latter can be weak. The strong nitrile (-C≡N) peak around 2220-2230 cm⁻¹ should remain.[14]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical shifts and coupling constants of all protons and carbons in the molecule.[15][16]
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight and elemental composition, confirming the molecular formula of the new dye.[15]
Table 1: Representative Spectroscopic Data for a Novel Thiophene Azo Dye
| Property | Value | Rationale |
| Appearance | Dark Red / Purple Solid | Indicates a highly conjugated system absorbing in the green-yellow region of the visible spectrum. |
| λmax (in Ethanol) | 545 nm | The position of λmax is influenced by the electronic nature of the precursor and coupling component. |
| FT-IR (cm⁻¹) | 2225 (C≡N), 1440 (N=N) | Confirms the presence of the nitrile and the newly formed azo functional groups. |
| ¹H NMR (δ, ppm) | 7.0-8.0 (m, Ar-H), 3.15 (s, 6H, N(CH₃)₂), 2.6 (s, 3H, thiophene-CH₃) | Shows characteristic signals for aromatic protons and the specific methyl groups from the components. |
| HRMS (m/z) | [M+H]⁺ calculated vs. found | Provides unequivocal proof of the target molecule's identity and purity. |
Applications and Future Scope
The novel dyes synthesized from the this compound precursor exhibit properties that make them suitable for a wide range of applications:
-
Textile Industry: As disperse dyes, they can be applied to synthetic fibers like polyester and nylon, often showing good to excellent fastness properties (light, washing, sublimation).[3][6][17]
-
Functional Materials: Thiophene-based dyes are investigated for use in dye-sensitized solar cells (DSSCs), nonlinear optical (NLO) materials, and organic light-emitting diodes (OLEDs) due to their unique electronic and photophysical properties.[2][4]
-
Biological and Medicinal Fields: Azo compounds containing heterocyclic moieties have shown potential antibacterial, antifungal, and anticancer activities, opening avenues for drug discovery.[5][18]
By systematically modifying the coupling component used in Protocol 2, a diverse library of novel dyes with tailored colors and properties can be generated from this single, versatile precursor.
References
-
Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
-
Wikipedia. (n.d.). Gewald reaction.
-
Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. ES Food & Agroforestry.
-
Putrov, G. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
-
Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science.
-
Soni, H., & Upadhyay, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(1), 349-354.
-
Putrov, G. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry.
-
Wang, C., et al. (2012). Synthesis, Spectroscopic Characteristic of Novel Fluorescent Dyes of Pyrazoline Compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 93, 343-347.
-
Singh, M. V., et al. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ES Food & Agroforestry.
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
-
Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2008(1), 185-187.
-
Ghaedi, A., et al. (2017). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Pigment & Resin Technology, 46(5), 349-359.
-
Gholipour, N., et al. (2021). Synthesis and characterization of novel fluorescent reactive dyes for dyeing of cotton fabrics. Journal of the Iranian Chemical Society, 18, 203-214.
-
Amerigo Scientific. (2023). Unlocking the Potential of Heterocycle-Containing Azo Dyes and Their Derivatives: A Journey into Synthesis and Biological Activity.
-
D'Auria, M., & Viggiano, D. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics, 5(1), 1-20.
-
Filimonov, V. D., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate.
-
D'Auria, M., & Viggiano, D. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. ResearchGate.
-
U.S. Patent No. 4,874,847. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Cerdan, S., et al. (2020). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. Molecules, 25(23), 5556.
-
Abdullahi, S. S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Turkish Journal of Chemistry, 46(1), 194-208.
-
El-Shemy, M. A., & El-Gaby, M. S. A. (2015). Recent trends in synthesis and application of nitrogen heterocyclic azo dyes. ResearchGate.
-
Elgemeie, G. H., et al. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13, 7826.
-
Synthonix. (n.d.). This compound.
-
Eller, G. A., & Holzer, W. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003, M340.
-
Moldb. (n.d.). This compound.
-
Stets, A. O., et al. (2023). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 28(14), 5431.
Sources
- 1. espublisher.com [espublisher.com]
- 2. espublisher.com [espublisher.com]
- 3. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of Heterocycle-Containing Azo Dyes and Their Derivatives: A Journey into Synthesis and Biological Activity - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Diazotisation [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. d-nb.info [d-nb.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 14. emerald.com [emerald.com]
- 15. Synthesis, spectroscopic characteristic of novel fluorescent dyes of pyrazoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile
Welcome to the technical support center for the synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, which is typically achieved through the Gewald three-component reaction.
I. Overview of the Gewald Synthesis
The synthesis of this compound is a one-pot multicomponent reaction involving an α-methylene carbonyl compound (acetone), an activated nitrile (malononitrile), and elemental sulfur, catalyzed by a base.[1] The reaction proceeds through a series of steps, including a Knoevenagel condensation, a Michael addition of sulfur, and an intramolecular cyclization followed by tautomerization to form the final 2-aminothiophene product.[2][3] Understanding the interplay of these steps is crucial for troubleshooting and optimizing the reaction yield.
Reaction Scheme:
Caption: General mechanism of the Gewald reaction for this compound synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction mixture has turned into a dark brown or black tar, and the yield of the desired product is very low. What is the cause and how can I prevent this?
A1: The formation of a tarry mixture is a common issue in the Gewald synthesis and is often indicative of polymerization of starting materials or intermediates, or the formation of complex polysulfides. This is typically caused by:
-
Excessively high reaction temperatures: Overheating can promote unwanted side reactions.
-
Prolonged reaction times: Allowing the reaction to proceed for too long can lead to decomposition and polymerization.
-
Impure starting materials: Impurities can act as catalysts for polymerization.
Solutions:
-
Temperature Control: Carefully control the reaction temperature. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen experiment is recommended to find the optimal balance.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials have been consumed to a significant extent and before the concentration of byproducts becomes substantial.
-
Purity of Reagents: Ensure the purity of acetone, malononitrile, and sulfur. Use freshly distilled acetone if necessary.
Q2: I am observing a significant amount of an insoluble, high-melting point byproduct. What could it be and how can I minimize its formation?
A2: A common byproduct in the Gewald reaction is a dimer of the α,β-unsaturated dinitrile intermediate formed during the Knoevenagel condensation. This dimerization is a competing reaction to the desired intramolecular cyclization.
Solutions:
-
Rate of Reagent Addition: Slow, dropwise addition of the base catalyst can help to maintain a low concentration of the reactive intermediate, thus favoring the intramolecular cyclization over the intermolecular dimerization.
-
Choice of Base: The nature of the base can influence the reaction pathway. Weaker bases may slow down the initial condensation, potentially reducing the concentration of the intermediate at any given time.
-
Solvent Selection: The choice of solvent can affect the solubility of the intermediates and the relative rates of the desired reaction and dimerization. Experiment with different solvents such as ethanol, methanol, or dimethylformamide (DMF).
Q3: The yield of my product is consistently low, even without significant byproduct formation. What are the likely reasons?
A3: Low yields can stem from several factors throughout the reaction and workup process:
-
Inefficient Knoevenagel Condensation: The initial condensation step is critical. If it is slow or incomplete, the overall yield will be poor.
-
Ineffective Sulfur Addition and Cyclization: The subsequent steps of sulfur addition and ring closure may not be proceeding efficiently.
-
Product Loss During Workup: The product may be partially soluble in the wash solvents or may not fully precipitate from the reaction mixture.
Solutions:
-
Optimize the Condensation Step:
-
Base Selection: The choice of base is crucial. While weaker bases can minimize dimerization, a base that is too weak may not effectively catalyze the condensation. Screening bases like piperidine, morpholine, or triethylamine is recommended.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, performing the reaction in the presence of a dehydrating agent or using a Dean-Stark apparatus in suitable solvents might improve the yield.
-
-
Facilitate Cyclization: Ensure the reaction conditions (temperature and time) are sufficient for the cyclization to occur after the initial condensation.
-
Optimize Workup:
-
Cool the reaction mixture thoroughly in an ice bath to maximize precipitation of the product.
-
Use a minimal amount of cold solvent for washing the precipitate to avoid significant product loss.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and solvent for the synthesis of this compound?
A1: The choice of catalyst and solvent can significantly impact the yield. For the Gewald reaction, common bases like morpholine, piperidine, and triethylamine are effective catalysts. The selection depends on the specific reactivity of the substrates. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling. However, other solvents like methanol or DMF can also be used. It is recommended to perform small-scale optimization experiments to determine the best combination for your specific setup.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the product. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Q3: What are the expected analytical characteristics of pure this compound?
A3: The pure compound is typically a solid powder.[4] While specific experimental data can vary, the following are key identifiers:
| Property | Value | Source |
| CAS Number | 52603-48-2 | [5] |
| Molecular Formula | C₇H₅N₃S | [5] |
| Molecular Weight | 163.19 g/mol | [5] |
| Appearance | Solid (powder or crystalline) | [4] |
| Solubility | Poorly soluble in water, soluble in some polar organic solvents like DMSO and DMF. | [4] |
Note: The melting point may vary depending on purity. It is advisable to characterize the synthesized product using techniques like NMR and IR spectroscopy and compare the data with known standards if available.
Q4: What is a reliable method for the purification of the final product?
A4: The most common method for purifying this compound is recrystallization. Ethanol is often a suitable solvent for this purpose. The crude product, after being filtered from the reaction mixture and washed, can be dissolved in a minimal amount of hot ethanol and then allowed to cool slowly to form crystals. This process helps to remove unreacted starting materials and soluble impurities.
IV. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from a similar reported procedure for a related compound.[6]
Materials:
-
Acetone
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine (or another suitable base)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with hotplate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL).
-
Initiation: Begin stirring the mixture at room temperature.
-
Catalyst Addition: Slowly add morpholine (10 mmol) dropwise to the stirring suspension over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition of the base is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C).
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for at least 30 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification (Optional): For higher purity, recrystallize the crude product from hot ethanol.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues in the synthesis.
V. References
-
Methylamine Supplier. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile. Available at: [Link]
-
PubChem. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. Available at: [Link]
-
Synthonix. This compound - [A44891]. Available at: [Link]
-
Quinoline. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. Available at: [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Wikipedia. Gewald reaction. Available at: [Link]
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340.
-
Bowman, M., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(9), 10218-10230.
-
Computational investigations on the mechanism of the Gewald reaction. (n.d.). American Chemical Society.
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]
-
Fatyukhin, Y., et al. (2022). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 27(15), 4883.
-
King, W. J. (1951). 3-methylthiophene. Organic Syntheses, 31, 71.
-
Kidwai, M., & Chauhan, R. (2013). K 2 CO 3 catalyzed green and rapid access to 2-amino-3,5- dicarbonitrile-6-thio-pyridines. Journal of Heterocyclic Chemistry, 50(S1), E238-E243.
-
Shaabani, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 4. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
- 5. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]
- 6. mdpi.org [mdpi.org]
Common byproducts in the Gewald synthesis of 2-aminothiophenes and their removal
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this versatile multicomponent reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the successful synthesis and purification of your target 2-aminothiophenes.
Understanding the Gewald Synthesis: A Quick Overview
The Gewald reaction is a powerful one-pot method for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] While renowned for its efficiency, the reaction can be prone to the formation of several byproducts, complicating purification and reducing yields. This guide will help you identify, minimize, and remove these common impurities.
Visualizing the Reaction Pathway and Byproduct Formation
To effectively troubleshoot, it is crucial to understand the reaction mechanism and the points at which side reactions can occur. The following diagram illustrates the generally accepted mechanism of the Gewald synthesis and the pathways leading to common byproducts.
Caption: The Gewald reaction pathway and common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction mixture is a dark, tarry mess, and the yield of my 2-aminothiophene is very low.
Q: What causes the formation of a tarry residue in the Gewald synthesis?
A: The formation of a dark brown or tarry mixture is a common issue, often indicative of polymerization or the formation of complex polysulfides.[3] This is typically caused by:
-
Excessively high reaction temperatures: Higher temperatures can promote undesired side reactions, including polymerization of the starting materials or intermediates.
-
Impure starting materials: Impurities can act as catalysts for these unwanted polymerization pathways.
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. A systematic optimization of the temperature for your specific substrates is recommended.
-
Purity of Reagents: Ensure the purity of your ketone/aldehyde, active methylene nitrile, and sulfur. Use freshly distilled or recrystallized starting materials if necessary.
-
Gradual Addition: Consider the slow, portion-wise addition of elemental sulfur to the reaction mixture. This can help to control the exotherm and minimize the formation of long-chain polysulfides.
-
Work-up for Tarry Mixtures:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
If a precipitate forms, it may contain the desired product along with impurities. Attempt to triturate this solid with a solvent in which the byproducts are soluble, but the product is not (e.g., cold ethanol, diethyl ether).
-
If the product is in the organic phase, wash the solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). This can help to quench and remove some of the polysulfide species.
-
Follow with a standard aqueous work-up and purify the crude product by column chromatography.
-
Issue 2: I've isolated a significant amount of a byproduct with a higher molecular weight than my expected 2-aminothiophene.
Q: What is this high molecular weight byproduct, and how can I get rid of it?
A: A common byproduct in the Gewald synthesis is a dimer of the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile).[3][4] This dimerization is a competing side reaction that can sometimes be the major product depending on the reaction conditions. Another possibility is a Thorpe-Ziegler type byproduct, which also involves the self-condensation of nitriles.[5]
Troubleshooting and Removal Protocol:
Minimizing Dimer Formation:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. Running the reaction at a lower temperature can often favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Rate of Reagent Addition: Slow and controlled addition of the base or the active methylene nitrile can sometimes minimize the concentration of the Knoevenagel-Cope intermediate at any given time, thus reducing the likelihood of dimerization.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, methanol, DMF, or a mixture) to find the optimal conditions for your specific substrates.
Purification Strategy for Dimer Removal:
The dimer is typically less polar than the desired 2-aminothiophene. This difference in polarity can be exploited for purification.
Protocol 1: Flash Column Chromatography
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and load it onto the column as a dry powder. This "dry loading" technique often leads to better separation.[7]
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). The less polar dimer should elute first.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the more polar 2-aminothiophene product.[7] A common gradient would be from 5% to 20-30% ethyl acetate in hexanes.
-
Protocol 2: Recrystallization
-
Solvent Screening: The key is to find a solvent or solvent system in which the 2-aminothiophene has good solubility at high temperatures and poor solubility at low temperatures, while the dimer remains soluble even upon cooling.
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified 2-aminothiophene crystals by vacuum filtration. The dimer should remain in the mother liquor.
-
Wash the crystals with a small amount of the cold solvent.
-
Issue 3: My final product is contaminated with elemental sulfur.
Q: How can I effectively remove unreacted elemental sulfur from my product?
A: Residual elemental sulfur is a common contaminant. While some of it may be removed during column chromatography, a dedicated work-up step is often more effective.
Troubleshooting Protocol for Sulfur Removal:
-
Aqueous Sulfite Wash:
-
After the reaction, and before extraction, add an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to the reaction mixture and stir vigorously for 30-60 minutes.
-
Sulfite and bisulfite react with elemental sulfur to form water-soluble thiosulfate salts, which can then be removed in the aqueous phase during work-up.
-
-
Recrystallization: In some cases, recrystallization from a suitable solvent can effectively separate the 2-aminothiophene from elemental sulfur, as sulfur has limited solubility in many common organic solvents at low temperatures.
-
Solvent Extraction: Toluene or xylene can dissolve sulfur, especially when heated.[3] However, this method should be used with caution due to the flammability of these solvents.
General Purification Workflow
The following flowchart provides a general strategy for the purification of 2-aminothiophenes from a Gewald synthesis reaction mixture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 5-Amino-3-methylthiophene-2,4-dicarbonitrile reactions
Technical Support Center: 5-Amino-3-methylthiophene-2,4-dicarbonitrile Reactions
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for troubleshooting challenging aminothiophene syntheses. This guide is designed for researchers, medicinal chemists, and process development scientists encountering low conversion rates and other experimental hurdles in the synthesis of highly substituted thiophenes, using this compound as a representative case. While the specific substitution pattern of this molecule presents unique challenges, the principles discussed here are broadly applicable to related multicomponent reactions, particularly the Gewald aminothiophene synthesis, which utilizes similar starting materials to build the thiophene core.[1][2]
This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems logically and develop robust, high-yielding protocols.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the reaction mechanism and critical parameters. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What is the generally accepted mechanism for the formation of aminothiophenes from a ketone, malononitrile, and sulfur?
The most common and well-established route for this transformation is the Gewald reaction .[3] It is a one-pot, three-component reaction that proceeds through a sequence of well-defined steps. A comprehensive computational study has recently provided deeper insight into the mechanism, confirming the initial steps and elucidating the complex behavior of sulfur intermediates.[4][5]
The reaction cascade is generally understood as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (e.g., acetone) and the active methylene compound (malononitrile). This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[3][6]
-
Sulfur Addition (Thiolation): Elemental sulfur (typically S₈) adds to the Knoevenagel adduct. The precise mechanism of sulfur activation and addition is complex, but it results in the formation of a sulfurated intermediate.[4]
-
Cyclization & Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, where a carbanion attacks the sulfur atom, followed by tautomerization to form the aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the reaction.[4][7]
Q2: Why is the choice of base so critical for the reaction's success?
The base is arguably the most critical catalytic component in the system, playing multiple essential roles. An inappropriate choice or concentration of base is a common source of low yields.
-
Knoevenagel Catalyst: The primary role of the base (e.g., morpholine, piperidine, triethylamine) is to deprotonate the malononitrile, forming a carbanion that initiates the Knoevenagel condensation with the ketone.[8] The strength and steric hindrance of the base can influence the rate and equilibrium of this initial step.
-
Ring Closure Promotion: The base is also required to promote the final cyclization and aromatization steps.[7] Some protocols even call for stoichiometric amounts of an amine for this purpose.[1]
-
Potential for Side Reactions: An excessively strong base or high concentration can catalyze the self-condensation of malononitrile (the Thorpe-Ziegler reaction), leading to dimers and oligomers that reduce the yield of the desired product.[9]
Recent studies have shown that conjugate acid-base pair catalysts, such as piperidinium borate, can be highly effective in truly catalytic amounts, improving yields and reaction times.[8]
Q3: What impact do the physical properties of elemental sulfur have on the reaction?
Elemental sulfur exists as a stable eight-membered ring (S₈). For it to participate in the reaction, this ring must be opened, and the sulfur must be soluble in the reaction medium.
-
Solubility: S₈ has poor solubility in many common organic solvents, especially at lower temperatures. If the sulfur does not dissolve, the reaction becomes a heterogeneous mixture, and the rate of the thiolation step will be severely limited by the solid-liquid mass transfer rate. This is a frequent cause of stalled reactions.
-
Activation: The opening of the S₈ ring is a key, and not fully understood, step. It is believed that nucleophilic attack by an intermediate or the base itself is required.[4] The quality and morphology of the sulfur (e.g., crystalline vs. amorphous "flowers of sulfur") can affect its reactivity.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This guide provides a structured, question-and-answer approach to diagnosing and solving specific experimental problems.
Issue 1: Reaction Fails to Initiate or Stalls at <10% Conversion
Q: My reaction has been running for several hours, but TLC and/or GC-MS analysis shows only starting materials. What are the most likely causes?
This common issue almost always points back to a problem with one of the three core components: reagents, catalyst, or conditions.
A: Perform the following diagnostic checks:
-
Verify Reagent Purity and Integrity:
-
Malononitrile: This reagent can degrade upon storage, especially if exposed to moisture or basic impurities, leading to discoloration and polymerization.[9] Use freshly opened or purified (recrystallized) malononitrile.
-
Solvent: The presence of water in solvents like ethanol or DMF can inhibit the reaction. Use anhydrous solvents.[10]
-
Ketone/Aldehyde: Ensure the carbonyl compound is pure and free of acidic or basic impurities from its synthesis or storage.
-
Sulfur: Use a high-purity, finely powdered form of sulfur to maximize surface area and solubility.
-
-
Assess Catalyst Activity:
-
Base Integrity: Organic bases like morpholine or triethylamine can degrade over time. Use a fresh bottle or distill before use.
-
Catalyst Loading: For some systems, catalytic amounts of base are insufficient. Without a catalyst, the reaction often does not proceed at all, even after 24 hours.[8] If using a catalytic amount, try increasing the loading to 20 mol% or even stoichiometric amounts as described in some literature procedures.[1][8]
-
-
Evaluate Reaction Conditions:
-
Temperature: Many Gewald reactions require heating (e.g., 50-65 °C) to proceed at a reasonable rate, particularly to dissolve the sulfur and drive the cyclization.[11] If running at room temperature, gently heat the mixture.
-
Mixing: Inadequate stirring can lead to localized concentration gradients and poor mixing, especially in a heterogeneous reaction involving solid sulfur. Ensure vigorous magnetic or mechanical stirring.
-
Issue 2: Accumulation of Knoevenagel Intermediate
Q: My reaction produces a major new spot by TLC, but it's not the final thiophene product. Mass spectrometry suggests it's the adduct of my ketone and malononitrile. How do I convert this intermediate to the final product?
A: This is an excellent diagnostic observation. It indicates that the first step of the reaction, the Knoevenagel condensation, is working efficiently, but the second phase—thiolation and cyclization—is the rate-limiting step. The Knoevenagel adduct is a known stable intermediate in the Gewald mechanism.[3][6]
Troubleshooting Strategies:
-
Increase Temperature: The sulfur addition and cyclization steps typically have a higher activation energy than the initial condensation. Heating the reaction mixture to reflux is often necessary to drive the reaction to completion. Microwave irradiation has also been shown to be highly effective at reducing reaction times and improving yields for this step.[3]
-
Improve Sulfur Solubility/Reactivity:
-
Solvent Change: Switch to a more polar, higher-boiling solvent like DMF or use a co-solvent system (e.g., Ethanol/DMF) to better dissolve the elemental sulfur.
-
Activated Sulfur: While more complex, methods using "activated sulfur" have been developed, though these often involve harsher reagents.[12] For most applications, ensuring good solubility of S₈ is the most practical approach.
-
-
Check Stoichiometry: Ensure you have added at least a stoichiometric equivalent (1.0-1.1 eq) of sulfur. If some has sublimed onto the condenser, consider adding a small additional portion.
Issue 3: Low Yields with Significant Byproduct Formation
Q: I am getting my desired product, but the conversion is low (20-40%), and the crude mixture shows multiple byproducts, making purification difficult. How can I improve selectivity?
A: Poor selectivity is usually a sign that your reaction conditions are favoring undesired parallel reaction pathways. The key is to optimize conditions to favor the productive Gewald pathway over side reactions.
Common Side Reactions:
-
Thorpe-Ziegler Dimerization: Malononitrile can self-condense in the presence of a base to form 2-amino-1,1,3-tricyanopropene.[9]
-
Michael Addition: The Knoevenagel adduct can react with another equivalent of deprotonated malononitrile in a Michael addition, leading to more complex byproducts.
-
Decomposition: At excessively high temperatures, reactants and products can decompose, leading to tar formation.[10]
Optimization Strategies:
The optimal conditions are highly substrate-dependent, but a systematic approach can significantly improve yields. The following table summarizes findings from literature on the effect of catalysts and solvents.
| Parameter | Variation | Typical Effect on Yield/Selectivity | Rationale & Citation |
| Catalyst | Morpholine | Often provides good yields; a standard choice.[11] | A secondary amine that is a moderately strong base and good nucleophile. |
| Piperidine | Can provide excellent yields, sometimes superior to other bases.[8] | Structurally similar to morpholine but can have different catalytic activity. | |
| Triethylamine (TEA) | Effective, but can sometimes lead to more byproducts.[7] | A tertiary amine, its bulkiness can affect the reaction pathway. | |
| K₂CO₃ / Na₂CO₃ | Inorganic bases can be effective, especially in two-step procedures.[7][13] | Promotes ylidene-sulfur intermediate formation; can be beneficial for "greener" protocols. | |
| Solvent | Ethanol | Good general-purpose solvent, especially for recrystallization.[8][11] | A polar, protic solvent that can facilitate proton transfer steps. |
| DMF | Often used to improve the solubility of sulfur and intermediates.[14] | A polar, aprotic, high-boiling solvent that can accelerate reactions. | |
| Water | Can be used in some "green" protocols, often with a phase-transfer catalyst.[15] | Environmentally benign, but may require specific catalysts to be effective. | |
| Temperature | Room Temp. to 50°C | Favors selectivity, minimizes decomposition, but may be slow.[1] | Milder conditions prevent thermal degradation of sensitive functional groups. |
| 50°C to Reflux | Increases reaction rate, especially for the cyclization step.[11] | Provides the necessary activation energy for sulfur addition and ring closure. | |
| Microwave | Drastically reduces reaction times and can improve yields.[3] | Efficiently delivers energy to the polar reaction mixture. |
Part 3: Reference Experimental Protocols
The following protocols are provided as validated starting points for your experiments. They should be adapted and optimized for your specific substrates.
Protocol 1: General Procedure for Gewald Synthesis of a 2-Aminothiophene
This protocol is adapted from established literature procedures and serves as a robust starting point.[6][11]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., 3-5 mL of ethanol per gram of ketone).
-
Catalyst Addition: While stirring the suspension, add the base catalyst (e.g., morpholine, 0.2-0.5 eq.) dropwise at room temperature. Note: An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a temperature between 50-65 °C (or to reflux, depending on the solvent) and stir for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) or GC-MS.
-
Workup: Once the reaction is complete (indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Filter the precipitated solid and wash it with cold ethanol (2 x 10 mL). If no solid forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Protocol 2: Purification of Malononitrile
If you suspect the quality of your malononitrile is poor (e.g., it is yellow or clumpy), purification is recommended.
-
Dissolution: Dissolve the crude malononitrile in hot water.
-
Decolorization: Add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration through celite or filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum. Store in a tightly sealed container in a desiccator.
References
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Putrov, P. I., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Quinoline. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. Quinoline Chemical. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Hudson, M. J., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2015(2), M851. [Link]
-
ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]
-
Kornienko, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(50), 34699–34714. [Link]
-
Al-Ostath, A., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances. [Link]
-
Wang, Y., et al. (2021). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 64(15), 11616-11636. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Synthonix. (n.d.). This compound. [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]
-
ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]
-
Synfacts. (2009). The Gewald Synthesis of 2-Aminothiophenes using Activated Sulfur. Synfacts, 2009(02), 0138-0138. [Link]
-
The Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. [Link]
-
National Institutes of Health. (n.d.). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
ResearchGate. (2023). K 2 CO 3 catalyzed green and rapid access to 2-amino-3,5- dicarbonitrile-6-thio-pyridines. [Link]
-
ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.org [mdpi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of thieno[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic process. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve higher yields and purity. The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is key to advancing novel therapeutic discoveries.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
Synthesizing thieno[2,3-d]pyrimidines, most commonly via the Gewald reaction followed by pyrimidine ring annulation, can present several challenges. This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the 2-Aminothiophene Intermediate (Gewald Reaction)
The Gewald three-component reaction is a fundamental step, and its success is paramount for the overall synthesis.[4][5] Poor yields at this stage are a common hurdle.
Potential Causes and Solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical equilibrium-driven step.[4][6]
-
Solution: Ensure your base is sufficiently strong and used in the correct stoichiometry. For challenging substrates, consider a two-step procedure where you first isolate the α,β-unsaturated nitrile before reacting it with sulfur.[7][8] The use of a Dean-Stark trap to remove water can also drive the equilibrium towards the product.
-
-
Dimerization of the α,β-Unsaturated Nitrile Intermediate: This is a significant competing side reaction that can drastically reduce the yield of your desired thiophene.[8]
-
Solution: Optimize the reaction temperature; a systematic screen can identify the ideal range for your specific substrates. Slow, controlled addition of reagents can favor the intramolecular cyclization over intermolecular dimerization.[8]
-
-
Poor Solubility of Elemental Sulfur: If sulfur does not dissolve sufficiently in the reaction medium, its reactivity will be limited.
-
Solution: Choose a solvent that can better solubilize sulfur. While ethanol is common, solvents like N,N-dimethylformamide (DMF) or deep eutectic solvents (DESs) might be more effective in certain cases.[9]
-
-
Steric Hindrance: Sterically hindered ketones can be challenging substrates for the one-pot Gewald synthesis.[8]
Troubleshooting Workflow for Low Yield in Gewald Reaction
Caption: A decision-making workflow for troubleshooting low yields in the Gewald reaction.
Issue 2: Difficulties in the Cyclization to Form the Pyrimidine Ring
Once the 2-aminothiophene is successfully synthesized, the subsequent cyclization to form the thieno[2,3-d]pyrimidine can also be problematic.
Potential Causes and Solutions:
-
Low Reactivity of the 2-Amino Group: The nucleophilicity of the 2-amino group on the thiophene ring is crucial for the cyclization reaction.
-
Solution: Ensure the appropriate cyclizing agent is used. Common reagents include formamide, formic acid, or triethyl orthoformate.[5] For less reactive amines, using a more electrophilic carbon source or activating the amine might be necessary.
-
-
Unwanted Side Reactions with the Cyclizing Agent: The cyclizing agent can sometimes react with other functional groups on the molecule.
-
Solution: Protect sensitive functional groups before the cyclization step. Alternatively, explore milder cyclization conditions, such as lower temperatures or the use of a different catalyst.
-
-
Incomplete Reaction: The cyclization may not go to completion, resulting in a mixture of starting material and product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thieno[2,3-d]pyrimidines?
A1: The most prevalent approach involves constructing the thiophene ring first, followed by the annulation of the pyrimidine ring.[2][10][12] The key steps are typically:
-
Gewald Reaction: A multicomponent reaction to synthesize a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[4][5][6]
-
Pyrimidine Ring Formation: Cyclization of the 2-aminothiophene intermediate with a one-carbon synthon such as formamide, formic acid, or triethyl orthoformate.[5][13]
An alternative, though less common, route is to construct the thiophene ring onto a pre-existing pyrimidine moiety.[10][12]
Q2: What is the Dimroth rearrangement and when is it used in thieno[2,3-d]pyrimidine synthesis?
A2: The Dimroth rearrangement is an isomerization reaction where heteroatoms in a heterocyclic ring exchange positions. In the context of thieno[2,3-d]pyrimidine synthesis, it is often employed to introduce diverse substituents at the 4-position of the pyrimidine ring.[5][10][14] This is typically achieved by reacting a 2-amino-3-cyanothiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate that then undergoes condensation and rearrangement with various anilines or other amines.[10][14]
Q3: How can I improve the yield and reduce the reaction time of my synthesis?
A3: Microwave-assisted organic synthesis is a powerful tool for accelerating reactions and often improving yields in the synthesis of thieno[2,3-d]pyrimidines.[10][11][15] It has been successfully applied to both the Gewald reaction and the subsequent cyclization steps, significantly reducing reaction times from hours to minutes.[6][10] Careful selection of catalysts and solvents is also crucial for optimization.[4][9]
Q4: What are the best practices for purifying thieno[2,3-d]pyrimidine derivatives?
A4: Purification can be challenging due to the formation of colored impurities and byproducts. Common purification techniques include:
-
Recrystallization: This is an effective method if a suitable solvent system can be found. Ethanol is often a good starting point.[4]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities. A gradient of ethyl acetate in petroleum ether or hexane is a common eluent system.[4][13]
-
Washing: Thoroughly washing the crude product with water and appropriate organic solvents can remove many impurities before further purification.[4]
Q5: What spectroscopic methods are used to characterize thieno[2,3-d]pyrimidines?
A5: The structures of synthesized thieno[2,3-d]pyrimidines are typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for elucidating the structure and confirming the presence of characteristic protons and carbons.[10][16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups such as NH, C=O, and C≡N.[10][16][17]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[10][17]
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of 2-Amino-3-cyanothiophenes
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (12 mmol)
-
Base (e.g., triethylamine, 20 mmol, or a catalytic amount of a solid base like KF-alumina)[4][10]
-
Solvent (e.g., ethanol, 20 mL)[13]
Procedure:
-
To a solution of the carbonyl compound (10 mmol) and malononitrile (10 mmol) in the chosen solvent (20 mL), add the base dropwise under cooling in an ice bath.[13]
-
Add elemental sulfur (12 mmol) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC. Some reactions may require heating to reflux.[4][13]
-
Upon completion, cool the reaction mixture. If a solid precipitates, collect it by vacuum filtration and wash thoroughly with water and a cold solvent (e.g., ethanol).[4]
-
If no solid forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[13]
-
Purify the crude product by recrystallization or column chromatography.[4]
Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: A generalized experimental workflow for the synthesis of thieno[2,3-d]pyrimidines.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield of the final thieno[2,3-d]pyrimidine product. The following table summarizes yields reported in the literature for the synthesis of various derivatives under different conditions.
| Starting Materials (Example) | Cyclization Reagent | Conditions | Yield (%) | Reference |
| Pyranone, Malononitrile, Sulfur | N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by various anilines | Microwave irradiation | 41-83 | |
| Cyclohexanone, Malononitrile, Sulfur | Formamide | Microwave irradiation | High | |
| Cycloalkyl-ketone, Alkyl cyanoacetate, Sulfur | Formamide | Conventional heating | Not specified | |
| 2-Aminothiophene-3-carboxamide | Base-catalyzed cyclization | Not specified | Not specified |
References
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Al-Rashood, S. T., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chen, J., et al. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. Available at: [Link]
-
Mussa, S. M., et al. (2016). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Conference of Chemical, Physical and Geological Engineering. Available at: [Link]
-
Li, J., et al. (2016). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Oncology Letters. Available at: [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Molecular Diversity. Available at: [Link]
-
Hafez, H. N., et al. (2008). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
-
Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Semantic Scholar. Available at: [Link]
-
Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate. Available at: [Link]
-
Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]
-
Saddik, A. A., et al. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin. Available at: [Link]
-
Kamal El-Dean, A. M., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Hsieh, P.-W., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules. Available at: [Link]
-
Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. Available at: [Link]
-
Thakur, S., et al. (2023). (A, B) Synthetic route for thieno[2,3‐d] pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Rashad, A. E., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
Synthesis of thieno[2,3-d]pyrimidine 9. ResearchGate. Available at: [Link]
-
Kim, J., et al. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][18]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 17. mdpi.com [mdpi.com]
- 18. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: HPLC Analysis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile for Impurity Profiling
Welcome to the technical support center for the analysis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile. This guide provides in-depth troubleshooting advice and validated methodologies to ensure accurate and robust impurity profiling using High-Performance Liquid Chromatography (HPLC). As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document is designed for researchers, analytical scientists, and quality control professionals.
Section 1: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape
Q1: My main peak for this compound is tailing (asymmetry factor > 1.2). What are the likely causes and solutions?
A1: Peak tailing is a common problem, especially for amine-containing compounds, and it can compromise resolution and integration accuracy.[4][5] The primary causes are secondary interactions between the basic amino group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[4]
-
Cause A: Secondary Silanol Interactions: Free, un-endcapped silanol groups on the column packing can interact strongly with the basic amine functional group of the analyte.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the protonated amine.
-
Solution 2: Use a Competitor. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Solution 3: Employ a Modern, End-capped Column. Use a high-purity silica column with advanced end-capping (e.g., a C18 column designed for polar or basic compounds) to minimize the number of available silanol groups.[4]
-
-
Cause B: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the sample concentration or the injection volume. Perform a loading study to determine the optimal concentration range for your column.[6]
-
-
Cause C: Column Contamination/Void. Accumulation of strongly retained sample components or degradation of the column bed can create active sites or disrupt the flow path.[6][7]
Q2: I am observing peak fronting (asymmetry factor < 0.9). What does this indicate?
A2: Peak fronting is less common than tailing but typically points to a few specific issues.[5]
-
Cause A: High Sample Concentration / Overload. Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[5][6]
-
Solution: Dilute your sample and reinject.
-
-
Cause B: Inappropriate Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile), the peak shape can be distorted.[8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8] If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Issue 2: Retention Time Instability
Q3: The retention time of my main peak is drifting to shorter or longer times over a sequence of injections. Why is this happening?
A3: Retention time drift can compromise peak identification and is often a sign of an unequilibrated or changing system.[9][10]
-
Cause A: Insufficient Column Equilibration. This is the most common cause, especially when a new column is installed or after a change in mobile phase composition.[7][10]
-
Cause B: Mobile Phase Composition Change. The composition of the mobile phase can change over time due to the evaporation of the more volatile component (e.g., acetonitrile evaporating from an aqueous mixture).[9][10][11]
-
Cause C: Temperature Fluctuations. Column temperature significantly affects retention time.[7][10]
-
Solution: Use a thermostatically controlled column compartment to maintain a stable temperature throughout the analytical run.[6]
-
-
Cause D: Column Contamination. Buildup of contaminants from the sample matrix can alter the stationary phase chemistry over time.[7]
Issue 3: Extraneous Peaks
Q4: I see unexpected peaks, often called "ghost peaks," in my blank injections. What is their source and how can I eliminate them?
A4: Ghost peaks are a common nuisance that can interfere with the detection of low-level impurities. They are typically caused by carryover or contamination.
-
Cause A: Sample Carryover. Residual sample from a previous injection can be eluted in a subsequent run. This is common with "sticky" compounds or if the autosampler wash procedure is inadequate.
-
Solution: Optimize the autosampler wash routine. Use a wash solvent that is strong enough to solubilize the analyte completely (a mix of organic and aqueous solvents is often effective). Increase the volume of the needle wash.
-
-
Cause B: Contaminated Mobile Phase or System. Impurities in your solvents (especially water) or leaching from tubing or solvent filters can accumulate on the column and elute as peaks, particularly during a gradient run.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter all aqueous buffers before use.[6] If contamination is suspected, flush the entire system with a strong solvent like isopropanol.
-
Section 2: Recommended Starting HPLC Method & System Suitability
A robust analytical method begins with a well-chosen set of parameters and is verified by system suitability testing (SST) to ensure the system is performing correctly before any samples are analyzed.[13][14][15]
Recommended HPLC Parameters
This table provides a validated starting point for the analysis of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to sharpen peaks of basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 20 min | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full UV scan of the main peak is recommended to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the initial mobile phase conditions to prevent peak distortion. |
System Suitability Testing (SST)
Before running samples, perform a minimum of five replicate injections of a standard solution to verify system performance. The acceptance criteria below are based on typical requirements from the United States Pharmacopeia (USP).[13][16]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration.[16] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness.[13] |
| Repeatability (%RSD) | %RSD ≤ 2.0% for peak area | Demonstrates the precision of the system over multiple injections.[16] |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity | Ensures that adjacent peaks are well-separated for accurate quantification.[14] |
Section 3: Visual Workflows and Diagrams
Impurity Identification Workflow
This diagram outlines the logical flow from sample analysis to impurity identification.
Caption: Decision tree for troubleshooting peak tailing issues.
References
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
LabVeda. (2024). Drifting HPLC Peak Retention Times. Retrieved from [Link]
-
Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
RSC Publishing. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
Contract Laboratory. (2026). HPLC Assay Testing for Active Ingredient Content. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AAPS PharmSciTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
-
ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2018). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]
-
U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. testinglab.com [testinglab.com]
- 3. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. maxisci.com [maxisci.com]
- 7. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 8. bvchroma.com [bvchroma.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. labveda.com [labveda.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Navigating the Scale-Up of 2-Aminothiophene Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to pilot-plant or industrial-scale production. The scale-up of 2-aminothiophene synthesis, most commonly via the Gewald reaction, presents a unique set of challenges that can impact yield, purity, and safety. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring a robust and efficient manufacturing process.
Section 1: Understanding the Core Challenges of Scale-Up
The Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is a powerful tool for the synthesis of highly substituted 2-aminothiophenes.[1][2] However, what works seamlessly on a gram scale in the lab can present significant hurdles in larger reactors. The primary challenges in scaling up this synthesis revolve around managing reaction exotherms, ensuring efficient mixing, controlling side reactions, and safely handling reagents and byproducts.
FAQ 1: Why is my 2-aminothiophene synthesis not performing as well at a larger scale compared to my lab results?
This is a common issue and can be attributed to several factors that become more pronounced at scale:
-
Heat Transfer Limitations: The Gewald reaction is often exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio is significantly lower, which can lead to localized "hot spots" and an overall increase in reaction temperature. This can accelerate side reactions, leading to lower yields and increased impurity formation.[3]
-
Mixing Inefficiency: Achieving homogeneous mixing of a three-component system (liquid, solid nitrile, and solid sulfur) is more challenging in a large vessel. Poor mixing can result in localized high concentrations of reactants, which can favor dimerization of the α,β-unsaturated nitrile intermediate or the formation of polysulfides, leading to a dark, tarry reaction mixture.[4]
-
Reagent Addition Rates: The rate of addition of the base catalyst and sulfur becomes critical at scale. A rapid addition of the base can lead to an uncontrolled exotherm, while slow addition may be necessary to maintain a steady reaction rate and prevent byproduct formation.
-
Hydrogen Sulfide (H₂S) Evolution: The reaction can generate hydrogen sulfide gas, a toxic and flammable byproduct.[5][6] In a larger batch, the volume of H₂S produced can pose a significant safety risk if not properly managed.
Section 2: Troubleshooting Guide for Common Scale-Up Issues
This section provides a question-and-answer formatted troubleshooting guide to address specific problems encountered during the scale-up of 2-aminothiophene synthesis.
Low Yield and Poor Conversion
Question: My yield has dropped significantly after scaling up, and I'm observing a large amount of unreacted starting materials. What should I investigate?
Answer:
This issue often points to problems with the initial Knoevenagel condensation step or inefficient sulfur incorporation. Here’s a systematic approach to troubleshooting:
-
Evaluate the Knoevenagel Condensation: This initial step is crucial for the overall success of the reaction.[7][8]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. For less reactive ketones, a stronger base or a different class of base might be necessary. On a larger scale, ensure the molar equivalents of the base are accurately scaled.
-
Water Removal: The condensation produces water, which can inhibit the reaction. While this may not be an issue in the lab, at scale, the accumulation of water can be detrimental. Consider using a Dean-Stark trap or a drying agent if compatible with your reaction conditions.
-
-
Optimize Sulfur Addition and Reaction Temperature:
-
Sulfur Purity and Particle Size: Ensure the sulfur used is of high purity. The particle size of the sulfur can also affect its reactivity. A finer powder will have a larger surface area and may react more readily.
-
Temperature Control: As mentioned, poor heat transfer at scale can lead to suboptimal reaction temperatures. Monitor the internal reaction temperature closely and adjust your heating/cooling system to maintain the optimal temperature range determined in your lab studies. A temperature increase of even 5-10°C can significantly impact the reaction outcome.
-
-
Mixing and Agitation:
-
Impeller Selection and Speed: The type of impeller and the agitation speed are critical for keeping the solid sulfur and nitrile suspended and in contact with the ketone. For solid-liquid mixtures, a pitched-blade turbine or a Rushton turbine is often more effective than a simple anchor stirrer.[4][9] You may need to increase the agitation speed (RPM) to ensure adequate mixing in a larger vessel.[10][11]
-
Visual Observation: If your reactor has a sight glass, visually inspect the mixing to ensure there are no dead zones where solids are settling at the bottom.
-
Formation of Byproducts and Impurities
Question: My scaled-up reaction is producing a significant amount of a dark, tarry substance, and the final product is difficult to purify. What is causing this and how can I prevent it?
Answer:
The formation of dark, polymeric materials is a common problem in large-scale Gewald reactions and is often due to side reactions.
-
Minimize Dimerization of the α,β-Unsaturated Nitrile: This is a frequent side reaction that can be minimized by:
-
Controlling Reagent Addition: Add the base catalyst slowly and in a controlled manner. This can help to favor the intramolecular cyclization over the intermolecular dimerization.
-
Optimizing Temperature: The dimerization reaction is often highly sensitive to temperature. A small increase in temperature can significantly increase the rate of dimerization. Maintain strict temperature control.
-
-
Prevent Polymerization and Polysulfide Formation:
-
Temperature Control: Excessively high temperatures can lead to the polymerization of starting materials or intermediates. Implement a robust temperature control strategy.
-
Purity of Starting Materials: Impurities in the starting materials can catalyze polymerization. Ensure you are using high-quality reagents.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to the formation of complex polysulfides. Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as it is complete.
-
Quantitative Data Example: Impact of Scale on Yield and Purity
The following table illustrates a hypothetical, yet realistic, scenario of how yield and purity can be affected during the scale-up of a 2-aminothiophene synthesis.
| Scale | Batch Size | Average Yield (%) | Key Impurity (%) | Observations |
| Lab | 10 g | 85% | 1.5% (Dimer) | Light yellow solid, easy to purify by recrystallization. |
| Pilot | 1 kg | 65% | 8.0% (Dimer) | Brown solid, difficult to filter, requires column chromatography. |
| Plant | 100 kg | 50% | 15.0% (Dimer) | Dark, tarry solid, very difficult to process. |
This data highlights the critical need to address the challenges of heat transfer and mixing as the scale increases to maintain high yield and purity.
Section 3: Experimental Protocols for Scale-Up
General Protocol for a Catalyzed Gewald Reaction at Pilot Scale (1 kg)
This protocol provides a general framework. Specific parameters should be optimized based on the specific substrates and equipment.
-
Reactor Setup:
-
Use a jacketed glass-lined or stainless-steel reactor equipped with a pitched-blade turbine impeller, a temperature probe, a condenser, and a nitrogen inlet.
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
-
Reagent Charging:
-
Charge the ketone (1.0 eq.) and the active methylene nitrile (1.05 eq.) to the reactor.
-
Add the solvent (e.g., ethanol or DMF).
-
Begin agitation to ensure a homogeneous mixture.
-
-
Sulfur Addition:
-
Add elemental sulfur (1.1 eq.) to the mixture. Maintain good agitation to keep the sulfur suspended.
-
-
Catalyst Addition and Reaction:
-
Slowly add the base catalyst (e.g., L-proline, 0.1 eq.)[12] as a solution in the reaction solvent over 30-60 minutes.
-
Monitor the internal temperature closely. The reaction is exothermic, and the addition rate may need to be adjusted to maintain the desired temperature (typically 50-70 °C).
-
Heat the reaction mixture to the target temperature and hold for 2-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding it to a separate vessel containing ice-cold water with vigorous stirring.[1][6]
-
The product will precipitate as a solid.
-
Filter the solid using a Nutsche filter or a centrifuge.[13]
-
Wash the filter cake with cold water, followed by a cold solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum at a temperature below its melting point.
-
Catalyst Recovery and Reuse
For reactions using a heterogeneous or expensive catalyst, recovery and reuse are crucial for process economics.
-
Catalyst Filtration: After the reaction is complete, the catalyst can be recovered by filtration.[14][15]
-
For larger scales, a filter press or a candle filter can be used for efficient separation.[16]
-
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed product or impurities.
-
Catalyst Regeneration: Depending on the nature of the catalyst deactivation, a regeneration step may be necessary. This could involve washing with a specific solution or calcination for certain solid catalysts.
-
Catalyst Reuse: The regenerated catalyst can then be reused in subsequent batches. The number of times a catalyst can be recycled will depend on its stability and the efficiency of the regeneration process.
Section 4: Safety Considerations at Scale
Scaling up chemical reactions introduces new safety challenges that must be addressed through a comprehensive Process Safety Management (PSM) program.[3]
Hydrogen Sulfide (H₂S) Management
-
Detection: Install H₂S detectors in the processing area to provide early warning of any leaks.
-
Ventilation: Ensure adequate ventilation to prevent the buildup of H₂S gas.
-
Scrubbing: Vent the reactor exhaust through a scrubber system to neutralize any H₂S produced. Common scrubbing solutions include sodium hydroxide (caustic) or sodium hypochlorite (bleach).[17][18][19][20][21]
Thermal Runaway Prevention
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system.
-
Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system.
-
Controlled Addition: For highly exothermic reactions, adding one of the reactants slowly (semi-batch process) is a key strategy to control the rate of heat generation.[3]
Section 5: Visualizing Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Diagram 2: Key Parameters for Successful Scale-Up
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. fauske.com [fauske.com]
- 4. aidic.it [aidic.it]
- 5. mdpi.com [mdpi.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. postmixing.com [postmixing.com]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 13. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 14. filter-concept.com [filter-concept.com]
- 15. Catalyst Filtration Recovery-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 16. Catalyst recovery - Separation and recovering of solid catalysts [bhs-sonthofen.com]
- 17. chemicalproductsokc.com [chemicalproductsokc.com]
- 18. mvseer.com [mvseer.com]
- 19. machengineering.com [machengineering.com]
- 20. H2S Scrubber: Design, Media, Process, and Tank Solutions [torch-air.com]
- 21. Hydrogen Sulfide (H₂S) Removal | Efficient Gas Scrubbers by Ravebo [raveboscrubber.com]
Technical Support Center: Enhancing Gewald Reaction Efficiency with Alternative Catalysts
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and overcome common challenges in the synthesis of 2-aminothiophenes. Here, we delve into the application of alternative catalysts, offering troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
I. Understanding the Shift: Why Alternative Catalysts?
The traditional Gewald reaction, while robust, often relies on stoichiometric amounts of amine bases like morpholine or piperidine.[1] This can lead to challenges in purification, catalyst recycling, and sometimes, moderate yields, especially with less reactive substrates.[2] The move towards alternative catalysts is driven by the need for more sustainable, efficient, and versatile synthetic protocols. Modern catalysts aim to offer improvements in several key areas:
-
Enhanced Reaction Rates and Yields: Overcoming activation barriers more effectively.
-
Milder Reaction Conditions: Reducing energy consumption and minimizing side reactions.[3]
-
Improved Substrate Scope: Accommodating a wider range of ketones, aldehydes, and active methylene compounds.
-
Greener Chemistry: Utilizing recyclable catalysts and environmentally benign solvents.[4]
-
Simplified Work-up Procedures: Facilitating easier product isolation.
II. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific problems you might encounter when employing alternative catalysts in the Gewald reaction.
Issue 1: Low to No Product Yield
Question: I've switched to a novel heterogeneous catalyst (e.g., a supported metal oxide), but my yields are significantly lower than expected. What's going wrong?
Answer: Low yields with a new catalyst system can stem from several factors, often related to the initial Knoevenagel condensation step or catalyst activity.[2]
Possible Causes & Step-by-Step Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This is a frequent bottleneck.[5] The condensation produces water, which can inhibit the reaction.[2]
-
Troubleshooting Steps:
-
Verify Catalyst Activation: Ensure your heterogeneous catalyst is properly activated according to the literature protocol. This might involve heating under vacuum to remove adsorbed water.
-
Solvent Choice: While many modern catalysts work in greener solvents like water or ethanol, some substrates may require aprotic polar solvents like DMF or DMSO to improve solubility and favor the condensation.[2]
-
Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus or adding a dehydrating agent if compatible with your catalyst system.[2]
-
-
-
Poor Catalyst Dispersion/Activity: The catalyst's effectiveness depends on its active sites being accessible.
-
Troubleshooting Steps:
-
Stirring and Agitation: Ensure vigorous stirring to keep the heterogeneous catalyst suspended and well-dispersed in the reaction mixture.
-
Catalyst Loading: While the goal is often low catalyst loading, for a new system, it may be necessary to screen a range of concentrations (e.g., 2.5 mol% to 20 mol%) to find the optimum.[6][7]
-
Substrate Purity: Impurities in starting materials can poison catalyst surfaces. Ensure the purity of your ketone/aldehyde, active methylene nitrile, and elemental sulfur.[5]
-
-
-
Steric Hindrance: Bulky ketones or aldehydes can be challenging substrates.[5]
-
Troubleshooting Steps:
-
Two-Step Procedure: For sterically hindered substrates, a two-step approach is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and the catalyst.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times, particularly for challenging substrates, by providing rapid and uniform heating.[8][9]
-
-
Issue 2: Formation of Byproducts and Purification Challenges
Question: My reaction with an ionic liquid catalyst produces the desired 2-aminothiophene, but it's contaminated with a persistent, dark-colored impurity. How can I minimize this and purify my product?
Answer: The formation of dark, tarry substances is a common issue in the Gewald reaction, often due to the formation of complex polysulfides or polymerization of intermediates.[5]
Possible Causes & Step-by-Step Solutions:
-
Polysulfide Formation and Polymerization: These side reactions are often exacerbated by excessive heat.[5]
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. While some reactions require heating, excessively high temperatures can promote side reactions. A systematic temperature screen can identify the optimal range.[5]
-
Rate of Reagent Addition: Slow, controlled addition of reagents, particularly the sulfur, can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.[5]
-
Purity of Sulfur: Use finely powdered, high-purity elemental sulfur for better reactivity and dispersion.[10]
-
-
-
Dimerization of the α,β-Unsaturated Nitrile Intermediate: This is a common competing reaction that reduces the yield of the desired product.[5]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Experiment with a lower temperature range.[5]
-
Choice of Catalyst/Solvent System: The choice of ionic liquid or deep eutectic solvent can influence the relative rates of the desired reaction and dimerization. Some systems may stabilize the intermediate, preventing self-condensation.[11][12]
-
-
-
Purification Strategy:
-
Work-up: After the reaction, if using a water-miscible ionic liquid, the product can often be precipitated by adding water and then collected by filtration.[3]
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used to separate the product from impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the main classes of alternative catalysts for the Gewald reaction?
A1: Several classes of alternative catalysts have been developed to improve the Gewald reaction. These include:
-
Heterogeneous Catalysts: Solid-supported catalysts like ZnO nanoparticles, Na2CaP2O7, and supported amines offer advantages in terms of easy separation and recyclability.[6][13]
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both solvent and catalyst, promoting the reaction and often allowing for easy product isolation and catalyst recycling.[11][14]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point. They are biodegradable, low-cost, and can act as effective catalysts.[12][15][16]
-
Organocatalysts: Small organic molecules like L-proline have been shown to be effective, green, and cost-effective catalysts for this reaction.[17]
-
Mechanochemical Methods: High-speed ball milling can facilitate the reaction under solvent-free conditions, sometimes with only a catalytic amount of base.[18]
Q2: Can I use water as a solvent with these alternative catalysts?
A2: Yes, many modern catalytic systems for the Gewald reaction are designed to be compatible with greener solvents like water. For instance, nano-structured Na2CaP2O7 has been shown to be an effective heterogeneous catalyst for the Gewald reaction in pure water, offering good selectivity and catalytic activity. Using water as a solvent is not only environmentally friendly but can also simplify the work-up procedure.
Q3: How do I choose the best alternative catalyst for my specific substrates?
A3: The choice of catalyst often depends on the nature of your starting materials.
-
For sterically hindered ketones , microwave-assisted synthesis or a two-step procedure might be necessary.[2]
-
For reactions where easy catalyst removal and recycling are a priority, a heterogeneous catalyst like a magnetic nanoparticle-supported catalyst would be a good choice.[19]
-
If you are aiming for mild conditions and a green solvent system , an organocatalyst like L-proline in a suitable solvent or a deep eutectic solvent could be ideal.[12][17]
-
Cyclic ketones generally tend to give better yields than linear ketones in many systems. It is often beneficial to consult the literature for examples with similar substrates to guide your choice.
Q4: My reaction seems to stall before all the starting material is consumed. What should I do?
A4: A stalled reaction can be due to catalyst deactivation or inhibition by a byproduct.
-
Check for Catalyst Poisoning: Impurities in your reagents or solvent could be poisoning the catalyst. Ensure all materials are of high purity.
-
Re-evaluate Catalyst Loading: It's possible that the initial catalyst amount is insufficient for complete conversion. Try incrementally increasing the catalyst loading.[20]
-
Monitor for Water Formation: As mentioned, water produced during the Knoevenagel condensation can inhibit the reaction. If your system is sensitive to it, consider methods for its removal.[2]
-
Consider a Co-catalyst: In some systems, the addition of a co-catalyst or an additive can help to regenerate the active catalytic species or overcome an energy barrier.
IV. Data and Protocols
Comparative Data of Alternative Catalysts
| Catalyst System | Substrates (Ketone/Nitrile) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nano-ZnO (2.5 mol%) | Cyclohexanone / Malononitrile | Solvent-free | 100 | 6 | 86 | [6] |
| Na2CaP2O7 | Cyclohexanone / Malononitrile | Water | Reflux | 1.5 | 95 | |
| L-Proline (10 mol%) | Cyclohexanone / Malononitrile | DMF | 60 | 3 | 84 | [17] |
| [HOEmim]PF6 (Ionic Liquid) | 2,5-dihydroxy-1,4-dithiane / Substituted nitriles | [HOEmim]PF6:H2O | Varies | Varies | 55-98.1 | [11] |
| High-Speed Ball Milling | p-Chloroacetophenone / Malononitrile | Solvent-free | RT | 1 | 65 | [18] |
Experimental Protocol: Gewald Reaction using Nano-structured Na2CaP2O7 in Water
This protocol is adapted from the work of Khosravi et al.
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
Nano-structured Na2CaP2O7 (as prepared according to the reference)
-
Distilled Water (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a reflux condenser, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and nano-structured Na2CaP2O7.
-
Add 5 mL of distilled water to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1.5 hours), cool the mixture to room temperature.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-aminothiophene.
V. Visualizing the Process
The Gewald Reaction Mechanism
The generally accepted mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[8]
Caption: Decision tree for troubleshooting low yields.
VI. References
-
BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
-
Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
-
BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem Technical Support.
-
Hui, Y., et al. (2025). Efficient synthesis of 2-aminothiophenes with ionic liquids catalyzed Gewald reactions. ResearchGate.
-
Various Authors. (n.d.). Gewald reaction towards the synthesis of 2‐aminothiophenes. ResearchGate.
-
Sharma, J. (n.d.). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society.
-
Various Authors. (2025). Easy single-step preparation of ZnO nano-particles by sedimentation method and studying their catalytic performance in the synthesis of 2-aminothiophenes via Gewald reaction. ResearchGate.
-
Hu, Y., et al. (2005). Organic Reactions in Ionic Liquids: Gewald Synthesis of 2‐Aminothiophenes Catalyzed by Ethylenediammonium Diacetate. ChemInform, 36(12).
-
Dhami, K., et al. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
-
Various Authors. (2025). Gewald reaction and apply in drug synthesis. ResearchGate.
-
Various Authors. (n.d.). Proposed mechanism for the Gewald condensation reaction. ResearchGate.
-
Wikipedia. (n.d.). Gewald reaction.
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
-
Bai, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
-
J&K Scientific LLC. (2025). Gewald Reaction.
-
Various Authors. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate.
-
Various Authors. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate.
-
Martins, P. F., et al. (2022). Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. MDPI.
-
Jadhav, S. D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega.
-
Paradowska, K., et al. (2022). Deep Eutectic Solvents as Catalysts for Cyclic Carbonates Synthesis from CO2 and Epoxides. PMC.
-
Tavassoli, A. (2023). Catalytic applications of deep eutectic solvents. ResearchGate.
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. Organic Reactions in Ionic Liquids: Gewald Synthesis of 2‐Aminothiophenes Catalyzed by Ethylenediammonium Diacetate. / ChemInform, 2005 [sci-hub.st]
- 15. Deep Eutectic Solvents as Catalysts for Cyclic Carbonates Synthesis from CO2 and Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile via the Gewald Reaction
This guide serves as a critical resource for researchers, chemists, and process development professionals engaged in the synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile. The synthesis, a classic example of the Gewald multicomponent reaction, is a powerful method for constructing highly functionalized aminothiophenes.[1][2][3][4] However, the reaction's exothermic nature, particularly during the sulfurative cyclization stage, presents significant safety and reproducibility challenges.[5][6] Failure to properly manage the heat evolution can lead to thermal runaway, diminished yields, increased impurity profiles, and, most critically, significant safety hazards.[7][8]
This document provides field-proven insights and troubleshooting protocols designed to ensure safe, controlled, and reproducible execution of this synthesis. We will move beyond simple procedural steps to explain the underlying causality, enabling you to make informed decisions during experimental planning and execution.
Section 1: Understanding the Core Reaction Energetics
The Gewald reaction for synthesizing this compound proceeds through two principal stages, each with distinct thermal characteristics.
-
Knoevenagel-Cope Condensation: An initial base-catalyzed condensation occurs between the ketone (acetone) and the active methylene nitrile (malononitrile). This step is typically mildly exothermic and forms a stable α,β-unsaturated nitrile intermediate.[1][9] Inefficient execution of this stage is a common, non-thermal reason for low overall yields.[10]
-
Sulfur Addition & Cyclization: Elemental sulfur is added to the intermediate. A base facilitates the opening of the S₈ ring and subsequent nucleophilic attack, leading to an intramolecular cyclization and tautomerization to form the final 2-aminothiophene product.[1][6][11] This cyclization and aromatization sequence is the primary heat-generating phase of the reaction and the focal point for thermal management.[6][11]
The Hazard of Thermal Runaway: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[8] This creates a dangerous positive feedback loop: the reaction temperature increases, which accelerates the reaction rate, generating even more heat.[8] During the scale-up of this synthesis, this risk is magnified because the volume of the reaction (heat generation) increases by the cube of the vessel's radius, while the surface area for heat removal only increases by the square.[7]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction temperature is spiking uncontrollably shortly after adding the base. What is my immediate course of action?
A1: An uncontrolled temperature spike is a clear indicator of a potential thermal runaway. Immediate and calm intervention is critical.
-
Step 1: Stop Reagent Addition: Immediately cease the addition of any further reagents, particularly the base catalyst.
-
Step 2: Enhance Cooling: If using an ice bath, ensure it is well-stirred and add more ice and salt (e.g., NaCl or CaCl₂) to lower the temperature further. If using a cryostat or chiller, set it to its lowest safe temperature.
-
Step 3: Prepare for Emergency Quench: If the temperature continues to rise rapidly despite enhanced cooling, prepare to quench the reaction. The safest approach is to transfer the reaction mixture via a cannula into a separate, well-stirred flask containing a cold, non-reactive solvent or a pre-prepared quenching solution (see Protocol 3.2). Do not add the quenching agent directly to the hot reactor, as this can cause violent boiling and splashing.
-
Step 4: Alert Personnel: Inform colleagues and safety personnel of the situation. Do not work alone to resolve a runaway reaction.
Expert Insight: This situation almost always arises from adding the catalyst too quickly or having insufficient cooling capacity from the start. A preliminary hazard assessment, even a simple calculation of the potential adiabatic temperature rise, is crucial before any scale-up.[12]
Q2: I am observing a significant exotherm, but my final product yield is very low. Where did my product go?
A2: This common scenario suggests that the exothermic energy is being channeled into non-productive side reactions rather than the formation of the desired aminothiophene.
-
Primary Suspect - Dimerization: The α,β-unsaturated nitrile intermediate formed in the first step can undergo an intermolecular dimerization, which is a competing reaction.[10] This pathway is often highly temperature-sensitive. A strong, localized exotherm can dramatically favor this side reaction over the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Systematically screen lower reaction temperatures to find an optimal range that favors the desired pathway.
-
Slow Reagent Addition: Implement a slow, dropwise addition of the base catalyst using a syringe pump. This maintains a low instantaneous concentration of the reactive species, minimizing the rate of dimerization.[10]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction versus side reactions. Consider screening solvents like ethanol, methanol, or DMF.[10]
-
Q3: How do I safely adapt my lab-scale (1g) procedure for a pilot-scale (100g) synthesis without causing a thermal runaway?
A3: Scaling this reaction requires a fundamental shift in thinking from temperature control to heat flow management. A linear increase in reagent quantities is unsafe and will likely fail.[8]
-
Key Scale-Up Considerations:
-
Heat Transfer: As noted, the surface-area-to-volume ratio decreases drastically upon scale-up.[7] A simple ice bath that was sufficient for a 100 mL flask will be completely inadequate for a 5 L reactor. A jacketed reactor with a powerful recirculating chiller is mandatory.
-
Process Type: Switch from a "batch" process (all reagents added at once) to a "semi-batch" process.[7] In this model, the ketone, malononitrile, sulfur, and solvent are charged to the reactor and brought to the target temperature. The base catalyst is then added slowly and controllably over a prolonged period (e.g., 1-2 hours). This allows the cooling system to keep pace with the heat being generated.
-
Agitation: Magnetic stirring is insufficient for larger volumes. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing and prevent the formation of dangerous localized hot spots.[8][12]
-
Monitoring: Rely on an internal temperature probe (thermocouple), not an external one, for an accurate reading of the reaction mass temperature.[13]
-
Decision Workflow for Safe Scale-Up
Caption: Logical workflow for mitigating thermal risks during scale-up.
Q4: I suspect my initial Knoevenagel-Cope condensation is inefficient, leading to low overall yield. How can I troubleshoot this step?
A4: Inefficient condensation is a frequent cause of poor performance in Gewald syntheses.[9]
-
Base Selection: The choice of base is critical. For this specific transformation, common bases include morpholine or triethylamine.[9] If yields are low, consider a stronger base, but be aware this may also accelerate side reactions. A systematic screen of bases is advisable.
-
Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction. While not always necessary, if yields are persistently low, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene).
-
Two-Step Procedure: For challenging substrates or persistent low yields, a two-step procedure can be more effective.[10] First, perform the Knoevenagel-Cope condensation and isolate the purified α,β-unsaturated nitrile intermediate. Then, in a separate step, react this purified intermediate with sulfur and base. This decouples the two reaction stages and can significantly improve the overall yield.[10]
Section 3: Essential Experimental Protocols
These protocols provide detailed, step-by-step methodologies for critical operations. They should be adapted based on the specific scale and equipment available.
Protocol 3.1: Controlled Semi-Batch Synthesis (100g Scale Example)
This protocol prioritizes thermal safety through controlled reagent addition.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple, a reflux condenser with a nitrogen inlet, and an addition funnel (or syringe pump feed line).
-
Charge Initial Reagents: To the reactor, charge acetone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol (2 L).
-
Establish Inert Atmosphere: Purge the reactor with nitrogen.
-
Cooling: Begin circulating coolant through the reactor jacket, setting the target temperature to 10 °C.
-
Initiate Agitation: Start the overhead stirrer at a speed sufficient to create a vortex and ensure the sulfur powder is well-suspended (e.g., 250-300 RPM).
-
Controlled Catalyst Addition: Prepare a solution of the base catalyst (e.g., morpholine, 0.5 eq) in ethanol (200 mL). Using a syringe pump or the addition funnel, add the base solution dropwise to the stirred reactor suspension over a period of 90-120 minutes.
-
CRITICAL: Monitor the internal temperature continuously. The rate of addition should be adjusted to ensure the internal temperature does not exceed a pre-determined limit (e.g., 25 °C). If the temperature approaches this limit, pause the addition until the cooling system brings it back down.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for an additional 2-4 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed to a safe quenching and work-up procedure.
Protocol 3.2: Safe Reaction Quenching
This procedure is designed to safely neutralize any remaining reactive species and dissipate stored thermal energy.
-
Preparation: In a separate vessel large enough to hold at least twice the volume of the reaction mixture, prepare a quenching solution of crushed ice and water (1:1 mixture).[14] Place this vessel in a secondary container and ensure it is being agitated.
-
Cooling: Cool the completed reaction mixture in the primary reactor to 0-5 °C.
-
Slow Transfer: Slowly transfer the cold reaction mixture into the vigorously stirred ice/water slurry. This can be done by pouring carefully in a controlled stream or by using a cannula for larger scales. The slow addition to a large volume of ice serves to both dilute the reagents and absorb the heat of dilution and neutralization.[14]
-
Neutralization: After the transfer is complete, continue stirring for 30 minutes. Check the pH of the aqueous slurry. If it is basic, slowly add a dilute acid (e.g., 1M HCl or citric acid) until the mixture is neutralized.[15][16]
-
Isolation: The precipitated product can now be safely isolated by filtration. Wash the filter cake with cold water and then a non-polar solvent (e.g., cold hexane) to remove impurities.
Section 4: Data Summary & Visual Troubleshooting
Table 1: Recommended Process Parameters for Thermal Management
| Parameter | Laboratory Scale (1-5 g) | Pilot Scale (50-200 g) | Rationale |
| Process Type | Batch or Semi-Batch | Semi-Batch (Mandatory) | Manages rate of heat generation to match heat removal capacity.[7] |
| Cooling System | Ice/Water Bath | Jacketed Reactor with Chiller | Provides necessary heat removal capacity for larger volumes.[12] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity and prevents localized hot spots.[8] |
| Catalyst Addition | Dropwise via pipette (over 10-15 min) | Syringe Pump / Addition Funnel (over 60-120 min) | Controls reaction rate and exotherm.[13] |
| Temp. Monitoring | External Thermometer (in bath) | Internal Thermocouple Probe | Provides accurate measurement of the actual reaction temperature.[13] |
| Max ΔT (T_internal - T_jacket) | < 15 °C | < 10 °C | A large delta indicates poor heat transfer or an accelerating reaction. |
| Emergency Plan | Beaker of cold solvent nearby | Dedicated, stirred quench vessel | Ensures a planned, safe response to thermal runaway.[12] |
Troubleshooting Workflow for Exothermic Events & Low Yield
Caption: A decision tree for diagnosing and resolving common synthesis issues.
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- Wikipedia. (2023). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- ACS Fall 2020 National Meeting. (2020). Computational investigations on the mechanism of the Gewald reaction.
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Best Practices for Working with Chemical Reactions in the Lab.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- University of Notre Dame. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric/Water Reactive Materials.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Quinoline. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile.
- Synthonix. (n.d.). This compound - [A44891].
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Moldb. (n.d.). This compound CAS No.: 52603-48-2.
- The Sarpong Group. (2016). Quenching of Pyrophoric Materials.
- Methylamine Supplier. (n.d.). 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile.
- PubChem. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fauske.com [fauske.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. amarequip.com [amarequip.com]
- 13. labproinc.com [labproinc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
Recrystallization solvent selection for high purity 5-Amino-3-methylthiophene-2,4-dicarbonitrile
Welcome to the technical support center for the purification of 5-Amino-3-methylthiophene-2,4-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for achieving high purity of this compound through recrystallization. Here, you will find practical advice, troubleshooting guides, and frequently asked questions based on established chemical principles and field-proven insights.
Introduction: The Importance of Purity
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and material properties. Recrystallization is a powerful technique for purifying solid organic compounds, and the selection of an appropriate solvent system is the most critical factor for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should have very low solubility in the solvent at low temperatures (e.g., room temperature or upon cooling in an ice bath).
-
Favorable Temperature Coefficient: A significant difference in solubility across the temperature range is crucial for good recovery of the purified compound.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Profile: The solvent should either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal by filtration.
Q2: What is the reported melting point of this compound?
Various sources indicate that the melting point data for this compound may vary.[3][4] This variability can be due to impurities or the presence of different crystalline forms (polymorphs). Therefore, it is essential to experimentally determine the melting point of your crude and recrystallized material as a measure of purity. A sharp melting point range for the recrystallized product close to a literature value for the pure compound indicates high purity.
Q3: Which solvents are good starting points for screening?
Based on the structure of this compound, which contains polar amino and nitrile groups, polar solvents are likely to be more effective. Some promising candidates for initial screening include:
-
Alcohols: Ethanol, methanol, and isopropanol are excellent starting points. Notably, a structurally similar compound, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, has been successfully recrystallized from ethanol.[5][6] Other 2-aminothiophene derivatives have also been purified using ethanol.[7]
-
Ketones: Acetone may also be a suitable solvent.[3]
-
Esters: Ethyl acetate is another common recrystallization solvent to consider.
-
Apolar Solvents (for washing): Solvents like hexanes or heptane can be useful for washing the crude solid to remove nonpolar impurities before recrystallization.
Q4: My compound is a product of a Gewald reaction. Are there any specific impurities I should be aware of?
Yes, the Gewald reaction can have side reactions leading to specific impurities.[8][9] These can include:
-
Unreacted starting materials: Such as the initial ketone/aldehyde and active methylene nitrile.
-
Polymeric materials and complex polysulfides: These often result in dark, tarry residues.[9]
-
Dimers or other condensation byproducts.
A well-chosen recrystallization solvent should ideally leave these impurities in the mother liquor.
Systematic Solvent Selection Protocol
A systematic approach is crucial for identifying the optimal recrystallization solvent.
Step 1: Small-Scale Solubility Testing
-
Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent.
-
If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.
Step 2: Evaluating Potential Solvents
The table below summarizes the properties of common laboratory solvents to aid in your selection.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Ethanol | 78 | 24.5 | Flammable |
| Methanol | 65 | 32.7 | Flammable, Toxic |
| Isopropanol | 82 | 19.9 | Flammable |
| Acetone | 56 | 20.7 | Flammable, Volatile |
| Ethyl Acetate | 77 | 6.0 | Flammable |
| Toluene | 111 | 2.4 | Flammable, Toxic |
| Water | 100 | 80.1 | Non-flammable |
| Heptane | 98 | 1.9 | Flammable |
This table provides general guidance. Experimental testing is essential.
Step 3: Visualization of the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Workflow for single solvent recrystallization screening.
Troubleshooting Guide
Even with a carefully selected solvent, issues can arise during recrystallization. This section addresses common problems and their solutions.
| Problem | Observation | Probable Cause(s) | Troubleshooting Steps |
| No Crystals Form | The solution remains clear even after cooling in an ice bath. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the meniscus. b) Adding a "seed crystal" of the pure compound. |
| Oiling Out | An oil or liquid separates from the solution instead of solid crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is precipitating out of solution too quickly.3. Significant impurities are present, depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Consider a lower-boiling point solvent.3. If impurities are the cause, an initial purification by column chromatography may be necessary. |
| Low Recovery | A very small amount of crystals is obtained. | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. The solution was not cooled sufficiently.3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals.2. Ensure the solution is thoroughly chilled in an ice bath before filtration.3. For hot filtration, use a pre-heated funnel and filter flask, and keep the solution near its boiling point. |
| Colored Product | The resulting crystals are colored, but the pure compound is expected to be colorless or off-white. | 1. Colored impurities are co-crystallizing with the product.2. The compound is degrading at the solvent's boiling point. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. Choose a solvent with a lower boiling point. |
Troubleshooting Logic Diagram
Sources
- 1. 52603-48-2 | this compound - Moldb [moldb.com]
- 2. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]
- 3. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 4. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.org [mdpi.org]
- 7. mdpi.com [mdpi.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Optimal Base for the Gewald Synthesis of 2-Aminothiophenes
Introduction: The Enduring Utility of the Gewald Reaction
First reported by Karl Gewald in 1961, the Gewald reaction has become a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This multicomponent reaction, which typically combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is prized for its operational simplicity, the availability of its starting materials, and its versatility.[1][2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of pharmaceuticals like the antipsychotic olanzapine and the anti-inflammatory drug tinoridine, as well as various dyes and agrochemicals.[4]
At the heart of this transformation is a basic catalyst, a component whose identity is critical for the reaction's success. The choice of base influences reaction rates, yields, and even the feasibility of the reaction with certain substrates. This guide provides an in-depth comparison of the efficacy of different bases, drawing on experimental data and mechanistic insights to help researchers navigate this crucial experimental parameter.
The Mechanistic Role of the Base: More Than a Proton Abstractor
The Gewald reaction proceeds through a series of steps, with the base playing a pivotal role, primarily in the initial stage.[5] A comprehensive computational study using Density Functional Theory (DFT) confirms that the reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[5][6] The amine's role is to act as an acid/base catalyst to facilitate this condensation, generating the key α,β-unsaturated nitrile intermediate.[6]
Following the condensation, the base facilitates the addition of sulfur and the subsequent intramolecular cyclization. The mechanism involves the formation of a sulfurated intermediate which then undergoes a ring-closing nucleophilic attack onto the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[4][5]
Visualizing the Mechanism
The following diagram illustrates the generally accepted mechanism, highlighting the catalytic cycle of the base.
Caption: Figure 1: The Role of the Base in the Gewald Reaction Mechanism.
A Comparative Analysis of Bases: Performance and Application
The choice of base is not trivial. A wide array of both organic and inorganic bases has been successfully employed, each with distinct advantages and limitations.
Organic Amine Bases: The Traditional Choice
Secondary and tertiary amines are the most common bases used in the Gewald reaction.[1]
-
Morpholine: Often considered the gold standard, morpholine is highly effective for several reasons. It exhibits excellent solubility for elemental sulfur, which is a significant practical advantage.[1] Furthermore, it can react with sulfur to form morpholine polysulfide (MPS), which serves a dual role as both the basic catalyst and a sulfur-transfer agent.[1]
-
Piperidine: Like morpholine, piperidine is a highly effective secondary amine catalyst, particularly for promoting the initial Knoevenagel-Cope condensation.[1]
-
Triethylamine (TEA) & Diethylamine: These are frequently used basic catalysts.[1][7] As a tertiary amine, TEA avoids potential side reactions involving the amine nitrogen, though its efficacy can be lower than secondary amines for certain substrates. Diethylamine is also a viable option.
Inorganic Bases: A Heterogeneous Alternative
The use of inorganic bases offers advantages such as simplified workup procedures, reduced cost, and the potential for catalyst recycling.
-
Carbonates and Hydroxides (K₂CO₃, NaHCO₃, NaOH): These common inorganic bases have been shown to facilitate the formation of the ylidene-sulfur intermediate and subsequent ring closure.[1] However, their effectiveness can be highly substrate-dependent. In one study involving mechanochemistry, inorganic bases like sodium bicarbonate, potassium carbonate, and sodium hydroxide failed to produce any product, whereas amine bases were successful.[8]
-
Na₂CaP₂O₇: A study highlighted nano-structured sodium calcium pyrophosphate (Na₂CaP₂O₇) as a highly efficient, reusable heterogeneous catalyst for the Gewald reaction in pure water. This approach aligns with the principles of green chemistry, offering mild conditions and operational simplicity.
Advanced Catalytic Systems: The Next Generation
Recent research has focused on developing more efficient and environmentally benign catalytic systems.
-
Piperidinium Borate (Pip-borate): This conjugate acid-base pair has been demonstrated to be a "truly catalytic" system for the Gewald synthesis.[4] Unlike traditional methods that often require stoichiometric amounts of base, Pip-borate can be used in catalytic quantities (e.g., 20 mol%) in green solvents like ethanol/water to afford excellent yields.[4] The catalyst also shows great potential for recycling and reuse.[4]
Data-Driven Performance Comparison
The efficacy of a base is best illustrated through comparative experimental data. The table below summarizes the performance of various bases under different reaction conditions.
| Base | Carbonyl Compound | Active Nitrile | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate | Cyclohexanone | Malononitrile | Ethanol/Water | 100 | 20 min | 96 | [4] |
| Morpholine | Acetophenone | Ethyl Cyanoacetate | Ethanol | Reflux | 36-40 h | 70 | [8] |
| Na₂CaP₂O₇ (nano) | Cyclohexanone | Malononitrile | Water | Reflux | 20 min | 98 | |
| Triethylamine | 1,4-Dithiane-2,5-diol | Malononitrile | Methanol | 50 (MW) | 2 min | 60 | [9] |
| Diethylamine | Cyclohexanone | Ethyl Cyanoacetate | Ethanol | Stir | 10 h | N/A | [7] |
| Piperidine | Cyclohexanone | Ethyl Cyanoacetate | Ethanol | N/A | N/A | N/A | [1] |
| K₂CO₃ / NaOH | Aryl Ketones | Ethyl Cyanoacetate | N/A (Ball Mill) | 60 | 60 min | 0 | [8] |
N/A: Not explicitly available in the cited text.
This data clearly shows that newer catalytic systems like piperidinium borate and heterogeneous catalysts like Na₂CaP₂O₇ can offer significantly shorter reaction times and excellent yields under environmentally friendly conditions compared to some traditional methods.[4]
Workflow for Optimal Base Selection
Choosing the right base is a critical step in optimizing the Gewald reaction. The following workflow provides a logical approach to this selection process.
Caption: Figure 2: Decision Workflow for Base Selection.
Standard Experimental Protocol: Gewald Synthesis using a Catalytic System
This protocol is a representative example for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, adapted from the highly efficient method using piperidinium borate.[4]
Materials:
-
Cyclohexanone (1 equiv)
-
Malononitrile (1 equiv)
-
Elemental Sulfur (1 equiv)
-
Piperidinium Borate (Pip-borate) (0.20 equiv)
-
Ethanol/Water (e.g., 1:1 mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone, malononitrile, elemental sulfur, and piperidinium borate.
-
Solvent Addition: Add the ethanol/water solvent mixture to the flask (e.g., 5-10 mL per 5 mmol of cyclohexanone).
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, the solvent may need to be partially removed under reduced pressure to induce crystallization.
-
Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization if necessary.
-
Catalyst Recovery (Optional): The aqueous filtrate containing the piperidinium borate can be saved and potentially reused for subsequent reactions after washing with an organic solvent like ethyl acetate to remove residual organic material.[4]
Troubleshooting Common Issues
Even with a well-chosen base, challenges can arise.
-
Low Yield: If the yield is poor, the initial Knoevenagel condensation may be inefficient.[10] Consider screening a different class or a stronger base. For less reactive ketones, switching from a tertiary amine like TEA to a secondary amine like morpholine or piperidine may be beneficial.[10]
-
Dimerization: The formation of an α,β-unsaturated nitrile dimer is a known side reaction.[1][10] This is often temperature-sensitive. A systematic screen of the reaction temperature or a slower, more controlled addition of reagents can help favor the desired intramolecular cyclization.[10]
-
Tarry Byproducts: The formation of dark, tarry substances often indicates polymerization or the creation of complex polysulfides, which can be exacerbated by high temperatures.[10] Ensure careful temperature control and use pure starting materials to minimize these side reactions.
Conclusion
The base is a critical lever for controlling the outcome of the Gewald reaction. While traditional secondary amines like morpholine and piperidine remain effective and widely used, the field is evolving. Modern approaches utilizing heterogeneous catalysts like Na₂CaP₂O₇ and advanced acid-base pairs like piperidinium borate offer significant advantages in terms of reaction efficiency, sustainability, and ease of use. The optimal choice of base is ultimately dependent on the specific substrates, desired reaction conditions, and process goals. By understanding the mechanistic role of the base and leveraging the comparative data available, researchers can make informed decisions to efficiently synthesize the valuable 2-aminothiophene scaffold for a multitude of applications.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Khosravi, I., & et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
-
Iyengar, D. S., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 469-476. [Link]
-
Gagnon, D., & et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Bowman, M. D., & et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2014(1), M820. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
PubMed. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 4. d-nb.info [d-nb.info]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2-Aminothiophene Derivatives in Synthesis: The Case of 5-Amino-3-methylthiophene-2,4-dicarbonitrile
Introduction: The Enduring Utility of the 2-Aminothiophene Scaffold
The 2-aminothiophene motif is a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] As a privileged heterocyclic scaffold, it is present in a wide array of biologically active compounds, including anti-inflammatory agents like tinoridine, antipsychotics such as olanzapine, and allosteric modulators of adenosine receptors.[5][6] The versatility of this scaffold stems from its relatively straightforward synthesis and the numerous reactive handles it offers for further functionalization.
The most prominent and adaptable method for constructing this five-membered ring system is the Gewald reaction, a multi-component condensation first reported in the 1960s.[1][7][8][9] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[9][10] The substituents on the final 2-aminothiophene product are dictated by the choice of these starting materials, leading to a vast chemical space of accessible derivatives.
This guide provides an in-depth comparison of 5-Amino-3-methylthiophene-2,4-dicarbonitrile, a highly functionalized and synthetically versatile building block, with other common 2-aminothiophene derivatives. We will explore the nuances of their synthesis, the influence of their substitution patterns on reactivity, and their divergent applications, providing researchers with the critical insights needed to select the optimal scaffold for their synthetic campaigns.
The Gewald Reaction: A Unified Pathway to Diversity
At the heart of 2-aminothiophene synthesis lies the Gewald reaction. Understanding its mechanism is crucial to appreciating the subtle differences in the synthesis of various derivatives. The reaction proceeds through a sequence of condensation, sulfur addition, and cyclization.
The generally accepted mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[9] Elemental sulfur then adds to the enolate, followed by an intramolecular cyclization where the sulfur attacks the nitrile group. A final tautomerization yields the aromatic 2-aminothiophene product.[9][11]
Caption: Generalized mechanism of the Gewald aminothiophene synthesis.
In Focus: this compound
Molecular Formula: C₇H₅N₃S[12] Molecular Weight: 163.19 g/mol [12] CAS Number: 52603-48-2[12]
This specific derivative is distinguished by the presence of two electron-withdrawing nitrile groups at positions 2 and 4, and a methyl group at position 3. These features impart unique reactivity and synthetic potential compared to more common derivatives bearing ester or ketone functionalities.
Synthesis and Experimental Protocol
This compound is synthesized via a Gewald reaction using malononitrile as the active methylene component and ethyl acetoacetate (or a related β-ketoester) as the carbonyl source, though the specific precursors can vary to achieve the desired substitution. The presence of two nitrile groups in malononitrile is key to the final dicarbonitrile structure.
Detailed Protocol: Synthesis via Gewald Reaction
This protocol is a representative procedure adapted from established methodologies for Gewald reactions.[13][14]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add malononitrile (0.02 mol), ethyl acetoacetate (0.02 mol), and elemental sulfur (0.02 mol) to ethanol (30 mL).
-
Base Addition: While stirring the mixture at room temperature, add morpholine (or another suitable base like triethylamine) dropwise over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield the final product.
Unique Reactivity and Synthetic Utility
The defining feature of this molecule is the pair of nitrile groups. Compared to the more common 3-carboxylate esters, these nitriles offer a different spectrum of chemical reactivity:
-
Hydrolysis: The nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions, providing access to different functional groups.
-
Cyclization Reactions: The 2-amino and 4-nitrile groups are perfectly positioned for cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery.[15]
-
Nucleophilic Addition: The nitrile carbons are electrophilic and can undergo addition by nucleophiles.
The 3-methyl group provides steric bulk and alters the electronic properties of the thiophene ring compared to an unsubstituted analogue.
Comparative Analysis with Other 2-Aminothiophene Derivatives
To understand the advantages and disadvantages of this compound, we compare it with two other widely used classes of 2-aminothiophene derivatives.
Caption: Comparison of 2-aminothiophene derivative classes.
vs. 2-Amino-3-alkoxycarbonylthiophenes
This is arguably the most common class of 2-aminothiophenes synthesized via the Gewald reaction, typically using an α-cyanoester like ethyl cyanoacetate.[10][16]
-
Synthesis: The synthesis is highly reliable and generally proceeds in good yields with a wide variety of ketones and aldehydes.[17] The reaction conditions are mild and comparable to those for the dicarbonitrile derivative.
-
Reactivity: The primary reactive handle, aside from the 2-amino group, is the 3-ester. This group is readily hydrolyzed to a carboxylic acid or converted to an amide. While useful, it lacks the diverse reactivity of the nitrile group for certain cyclizations.
-
Performance: For standard applications requiring a carboxylic acid or amide functionality at the 3-position, these derivatives are excellent and often more cost-effective to produce due to the lower cost of ethyl cyanoacetate compared to malononitrile. However, for building complex fused heterocycles that rely on nitrile chemistry, the dicarbonitrile target compound is superior.
vs. 2-Amino-3-aroylthiophenes
This class of compounds, particularly the 3-benzoyl derivatives, has garnered significant attention as allosteric enhancers of the adenosine A1 receptor (A1AR), making them highly valuable in drug discovery.[15]
-
Synthesis: These are typically synthesized using benzoylacetonitrile or a related β-ketonitrile as the active methylene component. The synthesis is robust, but the starting materials can be more specialized than those for simple ester or dinitrile derivatives.
-
Reactivity: The 3-aroyl group introduces a ketone functionality. This ketone can serve as a handle for further derivatization (e.g., reduction to an alcohol, conversion to an oxime), but it is generally less reactive for the types of cyclocondensation reactions that are characteristic of nitrile or ester groups. The primary synthetic utility often lies in the inherent biological activity of the 2-amino-3-aroylthiophene core itself.
-
Performance: If the synthetic goal is to develop A1AR modulators or related pharmacophores, this class is the clear choice.[15] For creating novel fused heterocyclic systems through cyclization involving the 3-position substituent, the dicarbonitrile and 3-carboxylate derivatives offer more direct and versatile pathways.
Quantitative Comparison of Synthetic Methodologies
The choice of a synthetic building block is often governed by reaction efficiency, accessibility, and conditions. The table below summarizes typical data for the Gewald synthesis of these three classes of derivatives.
| Derivative Class | Carbonyl Source (Example) | Active Nitrile Source | Typical Base | Reaction Time (h) | Typical Yield (%) | Key Advantage |
| 5-Amino-3-methyl-2,4-dicarbonitrile | Ethyl Acetoacetate | Malononitrile | Morpholine | 2 - 4 | 70 - 90 | High functionalization for complex cyclizations |
| 2-Amino-3-alkoxycarbonylthiophenes | Cyclohexanone | Ethyl Cyanoacetate | Triethylamine | 3 - 6 | 75 - 95[1] | Readily available, cost-effective starting materials |
| 2-Amino-3-aroylthiophenes | 3-Pentanone | Benzoylacetonitrile | Piperidine | 2 - 5 | 60 - 85 | Direct route to established pharmacophores |
Note: Yields and reaction times are representative and can vary significantly based on the specific substrates, solvent, and temperature used.
Conclusion: Selecting the Right Tool for the Job
The synthetic utility of a 2-aminothiophene derivative is defined by its substitution pattern.
-
This compound is a superior choice for researchers aiming to construct complex, nitrogen-containing fused heterocyclic systems. Its dual nitrile groups provide a unique and powerful platform for sophisticated cyclization strategies, making it a highly valuable, albeit more specialized, building block.
-
2-Amino-3-alkoxycarbonylthiophenes remain the workhorses of the family. They are ideal for general-purpose synthesis where subsequent modification of the 3-position to an acid or amide is desired. Their synthesis is robust, high-yielding, and employs readily available starting materials.
-
2-Amino-3-aroylthiophenes are specialized derivatives primarily pursued for their intrinsic biological activity, particularly in the field of GPCR modulation. While they can be further functionalized, their main value lies in the intact scaffold.
Ultimately, the choice between these derivatives is not a matter of which is "better," but which is best suited for the specific synthetic target. By understanding the causal relationships between a derivative's structure, its synthesis, and its subsequent reactivity, chemists can make more informed and strategic decisions in the design and execution of their synthetic routes.
References
-
Bassyouni, F. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Quinoline. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. Quinoline. [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]
-
PubMed. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed. [Link]
-
PubMed. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]
-
MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
-
ResearchGate. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
-
Synthonix. (n.d.). This compound. Synthonix. [Link]
-
ARKIVOC. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Publications. [Link]
-
ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank. [Link]
-
ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]
-
Methylamine Supplier. (n.d.). 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile. Methylamine Supplier. [Link]
-
PubMed. (2025). 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. [Link]
-
NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]
-
PubChem. (n.d.). 5-Amino-3-ethylthiophene-2,4-dicarbonitrile. PubChem. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. synthonix.com [synthonix.com]
- 13. mdpi.org [mdpi.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpbs.com [ijpbs.com]
- 17. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Biological Activity of 5-Amino-3-methylthiophene-2,4-dicarbonitrile Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry, the thiophene scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth technical comparison of the biological activities of analogs based on the 5-Amino-3-methylthiophene-2,4-dicarbonitrile core, a promising template for the development of novel therapeutics. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The this compound Scaffold: A Versatile Core
The this compound molecule serves as an excellent starting point for chemical modification. The presence of an amino group at the 5-position and two nitrile groups at the 2- and 4-positions offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and pharmacological properties. The general structure of these analogs is depicted below.
Caption: General chemical structure of this compound analogs.
Comparative Anticancer Activity
Thiophene derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[3][4] The cytotoxic effects of various 2-aminothiophene analogs have been evaluated against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a critical metric for this activity.
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic potential of a series of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides, which share a similar structural motif with our core molecule. The data, from a study by Abd Elhameid et al., highlights the impact of different substituents on the aryl ring against hepatocellular carcinoma (HepG-2) and colorectal cancer (HCT-116) cell lines.[4]
| Compound | R Group | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) |
| 4 | Phenyl | 10.1 ± 0.9 | 12.5 ± 1.1 |
| 5 | 4-Chlorophenyl | 2.3 ± 0.2 | 4.1 ± 0.3 |
| 6 | 4-Fluorophenyl | 7.9 ± 0.6 | 9.3 ± 0.8 |
| 7 | 4-Methylphenyl | 6.2 ± 0.5 | 8.8 ± 0.7 |
| 8 | 4-Methoxyphenyl | 8.8 ± 0.7 | 10.4 ± 0.9 |
| 10 | 2-Chlorophenyl | 3.9 ± 0.3 | 5.6 ± 0.4 |
| 11 | 2-Methylphenyl | 7.1 ± 0.6 | 9.9 ± 0.8 |
| Sorafenib | Reference | 3.1 ± 0.2 | 5.2 ± 0.4 |
Structure-Activity Relationship (SAR) Insights:
From this data, we can derive key SAR insights. The presence of a halogen, particularly chlorine, at the para-position of the phenyl ring (Compound 5) significantly enhances cytotoxic activity, bringing it into a range comparable with the reference drug, Sorafenib.[4] Substitution at the ortho-position with a chlorine atom (Compound 10) also results in potent activity. In contrast, the introduction of a nitro group at either the para- or ortho-position leads to a dramatic decrease in activity.[4] This suggests that electron-withdrawing groups at specific positions on the peripheral aryl ring are crucial for the anticancer efficacy of this class of thiophene analogs.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[4]
Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for the desired treatment period (e-g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Antimicrobial Activity
The thiophene nucleus is also a key component of many compounds with significant antimicrobial properties.[3][5] Derivatives of 2-aminothiophene have demonstrated activity against a range of pathogenic bacteria and fungi.
In Vitro Antimicrobial Data
A study on armed thiophene derivatives provides valuable comparative data on their antibacterial and antifungal activity.[5] The following table summarizes the inhibition zones for selected compounds against various microbial strains.
| Compound | S. aureus (Inhibition Zone, mm) | B. subtilis (Inhibition Zone, mm) | E. coli (Inhibition Zone, mm) | P. aeruginosa (Inhibition Zone, mm) | A. fumigatus (% Inhibition) |
| 6 | 13 | 14 | 12 | 11 | 55 |
| 7 | 18 | 17 | 15 | 20 | 65 |
| 8a | 15 | 16 | 13 | 14 | 60 |
| 8b | 16 | 15 | 14 | 15 | 62 |
| 10 | 14 | 13 | 12 | 13 | 58 |
| Gentamicin | 18 | 19 | 17 | 18 | - |
| Amphotericin B | - | - | - | - | 100 |
Structure-Activity Relationship (SAR) Insights:
The data reveals that the nature of the substituent on the thiophene core significantly influences antimicrobial activity. Compound 7 , an iminothiophene derivative incorporating a benzimidazole moiety, exhibited the most potent and broad-spectrum activity, notably being more effective against Pseudomonas aeruginosa than the standard drug gentamicin.[5] This suggests that the fusion of the thiophene ring with other heterocyclic systems can be a fruitful strategy for developing novel antimicrobial agents. The introduction of a p-chloroaniline group (Compound 8b ) also resulted in good activity across the tested strains.
Experimental Protocol: Agar Disk Diffusion Method
The agar disk diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of microorganisms.
Workflow:
Caption: Workflow of the agar disk diffusion method for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate. Ensure the disks are pressed down firmly to make complete contact with the agar. Include a negative control disk (impregnated with the solvent used to dissolve the compounds) and a positive control disk (impregnated with a standard antibiotic like gentamicin).
-
Incubation: Invert the plates and incubate them at 37°C for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The diameter is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The available data clearly demonstrates that modifications to this core structure can lead to potent anticancer and antimicrobial compounds. Key takeaways for researchers include:
-
Targeted Substitution is Crucial: The position and electronic nature of substituents on peripheral aryl rings have a profound impact on biological activity.
-
Heterocyclic Fusion Shows Promise: Combining the thiophene ring with other heterocyclic systems can enhance the potency and spectrum of activity.
Future research should focus on the systematic synthesis and screening of a broader range of analogs to build a more comprehensive understanding of the structure-activity relationships. Investigating the mechanisms of action of the most potent compounds will also be critical for their further development as clinical candidates. The experimental protocols provided in this guide offer a solid foundation for conducting these essential studies.
References
-
Thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
-
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (URL: [Link])
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (URL: [Link])
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (URL: [Link])
-
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (URL: [Link])
-
Design, synthesis, and biological evaluation of thiophene analogues of chalcones. (URL: [Link])
-
Design, synthesis, and biological evaluation of thiophene analogues of chalcones. (URL: [Link])
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. (URL: [Link])
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (URL: [Link])
-
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (URL: [Link])
-
Synthesis, properties and biological activity of thiophene: A review. (URL: [Link])
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (URL: [Link])
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (URL: [Link])
-
Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (URL: [Link])
-
This compound. (URL: [Link])
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (URL: [Link])
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (URL: [Link])
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
A Comparative Guide to Green Synthesis of 2-Aminothiophenes: From Classic Reactions to Modern Methodologies
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] The classical Gewald reaction has long been the primary route to these valuable heterocycles.[3][4][5] However, growing environmental concerns and the demand for sustainable chemical processes have spurred the development of greener synthetic alternatives.[1][3][6][7] This guide provides a comparative analysis of various green methodologies for the synthesis of 2-aminothiophenes, offering researchers and drug development professionals a comprehensive overview of the available techniques, their performance, and the underlying scientific principles.
The Imperative for Greener Syntheses
Traditional methods for synthesizing 2-aminothiophenes often rely on hazardous organic solvents, stoichiometric amounts of basic catalysts, and high reaction temperatures, leading to significant waste generation and energy consumption.[8][9] Green chemistry principles offer a framework to mitigate these issues by focusing on aspects like atom economy, use of renewable resources, and the design of energy-efficient processes.[3][10] This guide will delve into several key green strategies that have been successfully applied to the synthesis of 2-aminothiophenes, including multicomponent reactions in green solvents, microwave-assisted synthesis, ultrasound-promoted reactions, and mechanochemistry.
Multicomponent Reactions: The Gewald Reaction in a Green Context
The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, is an inherently atom-economical process.[3][4][5] Modern green adaptations of this reaction focus on replacing toxic solvents and catalysts with more environmentally benign alternatives.
Aqueous Media and Green Solvents
Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for organic synthesis.[10] Several studies have demonstrated the feasibility of conducting the Gewald reaction in aqueous media. For instance, a catalyst-free synthesis of 2-aminothiophenes has been achieved in water under ultrasound activation, ignited by sodium polysulfides.[3][11][12] This method offers high yields (42–90%) and short reaction times (0.5–1 hour).[3] Another approach involves the use of a mixture of triethylamine and water at room temperature, affording excellent yields (75–98%).[3]
Polyethylene glycol (PEG) has also emerged as a promising green solvent due to its low toxicity, biodegradability, and recyclability.[8] Ultrasound-assisted synthesis of 2-aminothiophenes in PEG-200, promoted by a catalytic amount of DABCO, has been reported to be an efficient one-pot procedure.[8]
Green Catalysis
The choice of catalyst plays a pivotal role in the greening of the Gewald reaction. The shift from stoichiometric, often hazardous, bases to catalytic and recyclable alternatives is a key area of research.
-
Organocatalysis: L-proline, an inexpensive and environmentally friendly amino acid, has been successfully employed as an organocatalyst for the Gewald reaction.[13] Optimal conditions were found to be 10 mol% of L-proline in DMF at 60°C, yielding up to 84% of the product.[13]
-
Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and minimizes waste. Several heterogeneous catalysts have been explored:
-
Nano-catalysts: ZnO nanoparticles have been used as an efficient and reusable catalyst for the solvent-free synthesis of 2-aminothiophenes at 100°C, with yields ranging from 30% to 76%.[3] ZnO/nanoclinoptilolite and MgO–CeO2 nanocomposites have also been reported as effective catalysts.[3] A more recent development involves the use of ZnO@SiO2–NH2 nanoparticles.[14]
-
Solid Bases: Sodium aluminate (NaAlO2) has been demonstrated as a cost-effective, recyclable solid base catalyst for the Gewald reaction under mild and environmentally benign conditions.[15][16]
-
-
Catalyst-Free Approaches: Under specific enabling conditions, such as ultrasound irradiation in water with sodium polysulfide, the Gewald reaction can proceed efficiently without the need for a catalyst.[3][11]
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes.[8][17]
Microwave-Assisted Synthesis
Microwave irradiation has proven to be a powerful tool for accelerating the Gewald reaction.[17][18][19] A notable study reported the synthesis of thirty-one 2-aminothiophene derivatives in 30 minutes with isolated yields of 57–95% under microwave conditions.[17][19] This method significantly reduces the reaction time compared to conventional heating.[18] For instance, a microwave-assisted Gewald reaction of arylacetaldehydes was completed in 20 minutes at 70°C, whereas the classical heating method required 4 hours.[18]
Ultrasound-Assisted Synthesis
Sonochemistry offers another green approach to promote the synthesis of 2-aminothiophenes.[8][20] Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, often under milder conditions.[8] An expeditious and greener one-pot sonication procedure for the synthesis of multisubstituted 2-aminothiophene derivatives in PEG-200 has been developed.[8] Furthermore, a solvent-free, ultrasound-assisted Gewald reaction has been reported, highlighting the combined benefits of sonochemistry and solvent-free conditions for a more sustainable process.[20] A catalyst-free approach in water under ultrasound activation has also been successfully demonstrated.[3][11]
Solvent-Free Synthesis: Mechanochemistry
Mechanochemistry, particularly ball-milling, offers a completely solvent-free approach to organic synthesis, minimizing waste and often enabling reactions that are difficult in solution.[5][21] A high-yielding, one-pot, three-component synthesis of 2-aminothiophene derivatives has been achieved using ball-milling under solvent- and catalyst-free conditions.[21] The reaction, involving the direct condensation of an ethyl acetoacetate/2-butanone, malononitrile/ethyl cyanoacetate, and elemental sulfur, was completed in 30 minutes at 750 rpm with excellent yields (up to 97%).[21]
Comparative Analysis of Green Synthesis Methods
To facilitate a direct comparison, the following table summarizes the key performance indicators of the discussed green synthesis methods for 2-aminothiophenes.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Key Advantages |
| Aqueous Gewald | Catalyst-free (with Na2Sx) | Water | Ultrasound | 0.5 - 1 h | 42 - 90 | Use of water, catalyst-free.[3][11] |
| PEG-mediated Gewald | DABCO (catalytic) | PEG-200 | Ultrasound | Not specified | Moderate to high | Use of a recyclable, green solvent.[8] |
| Organocatalysis | L-proline (10 mol%) | DMF | Conventional Heating | Not specified | up to 84 | Inexpensive, environmentally friendly catalyst.[13] |
| Nano-catalysis | ZnO/nanoclinoptilolite | Solvent-free | Conventional Heating | 4 h | 30 - 76 | Reusable heterogeneous catalyst, solvent-free.[3] |
| Microwave-assisted | Pyrrolidine | DMF | Microwave | 30 min | 57 - 95 | Rapid reaction times, high yields.[17] |
| Ultrasound-assisted | Morpholine | Solvent-free | Ultrasound | 20 - 80 min | 40 - 78 | Mild conditions, good yields, solvent-free.[20] |
| Ball-milling | Catalyst-free | Solvent-free | Mechanical | 30 min | up to 97 | Solvent- and catalyst-free, rapid, high yielding.[21] |
Experimental Protocols: Representative Examples
To provide practical insights, detailed step-by-step methodologies for key green synthesis approaches are provided below.
Protocol 1: Ultrasound-Assisted Synthesis in Water (Catalyst-Free)
This protocol is based on the work of Liang and co-workers.[3]
-
To a 50 mL flask, add the ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Add 20 mL of water and a solution of sodium polysulfide (prepared separately).
-
Place the flask in an ultrasonic bath operating at 40 kHz and 300 W.
-
Irradiate the mixture at 70°C for 0.5–1 hour, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a general representation based on the principles described by Ruan et al.[17]
-
In a microwave reaction vessel, combine the aldehyde/ketone (1 mmol), active cyano compound (1 mmol), elemental sulfur (1.2 mmol), and pyrrolidine (as catalyst) in DMF (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Ball-Milling Synthesis (Solvent- and Catalyst-Free)
This protocol is based on the methodology for the solvent- and catalyst-free synthesis of 2-aminothiophenes.[21]
-
Place the carbonyl compound (e.g., ethyl acetoacetate, 0.02 mol), the active methylene compound (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) into a tempered vial.
-
Add the grinding balls (e.g., stainless steel balls, with a ball-to-reagent weight ratio of 5).
-
Place the vial in a ball mill and operate at a high rotation speed (e.g., 750 rpm).
-
Mill the mixture for 30 minutes, monitoring the reaction progress by TLC.
-
After completion, extract the product from the vial using a suitable solvent (e.g., ethyl acetate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Visualizing the Green Synthesis Workflow
The following diagram illustrates the general workflow for the green synthesis of 2-aminothiophenes, highlighting the key decision points for selecting a sustainable methodology.
Caption: A decision-making workflow for selecting a green synthesis method for 2-aminothiophenes.
Conclusion and Future Outlook
The synthesis of 2-aminothiophenes has undergone a significant green transformation, with a diverse array of sustainable methodologies now available. Multicomponent reactions in green solvents, particularly water, offer a straightforward and environmentally benign approach. The use of recyclable heterogeneous catalysts and organocatalysts further enhances the green credentials of the Gewald reaction. For rapid and efficient synthesis, microwave and ultrasound irradiation have proven to be invaluable tools. Perhaps the most sustainable approach to date is the use of mechanochemistry, which allows for solvent- and often catalyst-free synthesis with excellent yields and short reaction times.
The choice of the optimal green method will depend on the specific substrate, desired scale of production, and available equipment. Future research in this area will likely focus on the development of even more efficient and recyclable catalysts, the use of biomass-derived solvents and starting materials, and the application of flow chemistry for the continuous and sustainable production of 2-aminothiophenes. By embracing these green chemistry principles, the scientific community can continue to develop valuable chemical entities while minimizing our environmental footprint.
References
- Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022-08-29).
- Green methodologies for the synthesis of 2-aminothiophene - PubMed. (2022-08-29).
- microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021-07-29).
- Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent - JOCPR.
- A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing).
- Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar. (2007-07-23).
- Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes - Organic Chemistry Portal.
- Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Request PDF - ResearchGate.
- [PDF] Green methodologies for the synthesis of 2-aminothiophene | Semantic Scholar.
- A green chemistry approach to gewald reaction - Der Pharma Chemica.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum.
- Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst - ACS Sustainable Chemistry & Engineering (ACS Publications). (2015-05-11).
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal.
- Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes - Who we serve.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023-10-10).
- Green methodologies for the synthesis of 2-aminothiophene - OUCI.
- (PDF) A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions - ResearchGate. (2018-06-05).
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI.
- First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst - ResearchGate. (2025-08-06).
- Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles - ResearchGate.
- Green methodologies for the synthesis of 2-aminothiophene | Request PDF - ResearchGate.
- Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free - KJS College. (2021-10-07).
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025-08-06).
- Green synthesis of biologically important 2-aminothiophenes by the mediation of ZnO@SiO2–NH2 nanoparticle as an important anti-liver cancer alternative for valproate - ResearchGate. (2025-08-06).
- Facile Synthesis of 2-Aminothiophenes Using NaAlO 2 as an Eco-Effective and Recyclable Catalyst | Request PDF - ResearchGate. (2025-08-07).
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green methodologies for the synthesis of 2-aminothiophene | Semantic Scholar [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Green methodologies for the synthesis of 2-aminothiophene [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sciforum.net [sciforum.net]
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 5-Amino-3-methylthiophene-2,4-dicarbonitrile
Introduction: The Imperative of Purity in Thiophene-Based Scaffolds
5-Amino-3-methylthiophene-2,4-dicarbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] As a scaffold, it is integral to the synthesis of novel compounds with potential therapeutic activities, from kinase inhibitors to antileishmanial agents.[3][4][5] In drug development, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Uncharacterized impurities can lead to failed experiments, misleading structure-activity relationship (SAR) data, and potentially toxicological concerns.
This guide provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, comparing orthogonal analytical techniques to build a self-validating, robust, and reliable purity assessment workflow.
The Target Molecule and Its Synthetic Landscape
Before diving into analysis, we must understand the molecule and its likely origin.
-
Compound: this compound
-
Molecular Formula: C₇H₅N₃S[6]
-
Molecular Weight: 163.20 g/mol [7]
-
Common Synthesis Route: The Gewald three-component reaction is a predominant method for synthesizing 2-aminothiophenes.[4][8] This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[8]
Anticipating Impurities: An effective validation strategy is predictive. Given the Gewald synthesis, potential impurities may include:
-
Unreacted starting materials (e.g., malononitrile, sulfur).
-
Residual base (e.g., morpholine, piperidine).
-
Residual solvents (e.g., ethanol, DMF).
-
Side-products from undesired reaction pathways.
A multi-technique approach is therefore essential to detect this diverse range of potential contaminants.
A Holistic and Orthogonal Validation Workflow
No single analytical technique can provide a complete purity profile. A robust assessment relies on the principle of orthogonality, where different methods with distinct separation and detection principles are used to provide a comprehensive view.
Caption: Overall workflow for comprehensive purity validation.
Comparison of Core Analytical Methodologies
The choice of analytical technique is driven by the specific question being asked—be it identity, purity, or composition. Below, we compare the most critical methods.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For purity analysis, it excels at separating the main compound from non-volatile organic impurities.
Causality in Method Design: The target molecule contains both non-polar (thiophene ring, methyl group) and polar (amino, nitrile) functionalities, making Reverse-Phase HPLC an ideal choice. A C18 column provides the necessary hydrophobic interaction, while a polar-modified mobile phase (e.g., acetonitrile/water) allows for effective elution and separation. Diode-Array Detection (DAD) is crucial for identifying co-eluting peaks and assessing peak purity.
Experimental Protocol: HPLC-DAD for Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: DAD, 210-400 nm range; monitor at λ=254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL stock. Dilute to a working concentration of 0.05 mg/mL.
-
Data Analysis: Purity is calculated using the area normalization method. The percentage purity is the main peak area divided by the total area of all peaks.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry.[10] It is the gold standard for analyzing residual solvents and volatile impurities.
Causality in Method Design: The primary amine in our target molecule can cause peak tailing and poor chromatographic performance on standard GC columns. Therefore, a derivatization step, such as silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is employed to convert the polar N-H bonds into non-polar N-SiMe₃ bonds, improving volatility and peak shape.[11]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Headspace Parameters: Vial equilibration at 80°C for 15 min.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 35-350 amu.[10]
-
Sample Preparation: Accurately weigh ~20 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with potential residual solvents.
-
Data Analysis: Identify and quantify residual solvents by comparing retention times and mass spectra against a calibrated reference standard library (e.g., USP <467>).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides unparalleled information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[12] It is the most definitive technique for structural confirmation.
Causality in Method Design: ¹H NMR confirms the presence and connectivity of protons (e.g., the methyl group singlet, the NH₂ broad singlet). ¹³C NMR confirms the carbon backbone, including the two distinct nitrile carbons. For purity, Quantitative NMR (qNMR) can be used. This requires a certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals. The purity of the analyte is determined by comparing the integral of one of its signals to the integral of the standard's signal.[9]
Experimental Protocol: ¹H NMR for Identity and Purity
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube.
-
Acquisition Parameters:
-
Nucleus: ¹H
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).
-
Number of Scans: 16.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the residual solvent peak. Integrate the signals for the analyte and the internal standard. Calculate purity based on the known mass and purity of the standard.
Elemental Analysis (CHNS)
Principle: This technique involves the complete combustion of a sample, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[13] These gases are then separated and quantified to determine the mass percentage of each element in the original sample.[14][15]
Causality in Method Design: Elemental analysis provides a fundamental check on the compound's empirical formula. For a pure sample of C₇H₅N₃S, the experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur must align with the theoretical values within a strict tolerance (typically ±0.4%).[16] A significant deviation points to the presence of an inorganic impurity, residual solvent, or an incorrect molecular structure.
Theoretical vs. Expected Results for C₇H₅N₃S:
-
Carbon (C): 51.52%
-
Hydrogen (H): 3.09%
-
Nitrogen (N): 25.75%
-
Sulfur (S): 19.65%
Data Summary and Comparative Analysis
A truly rigorous validation relies on comparing the outputs of these orthogonal methods.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Parameter | HPLC-DAD | GC-MS | qNMR | Elemental Analysis |
| Primary Use | Quantitative Purity, Non-volatile Impurities | Residual Solvents, Volatile Impurities | Structural Identity, Absolute Purity | Elemental Composition |
| Principle | Liquid Chromatography[9] | Gas Chromatography, Mass Spectrometry[10] | Nuclear Magnetic Resonance[9] | Combustion Analysis[17] |
| Typical Accuracy | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | ±0.4% of theoretical |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% | < 0.2% |
| LOD | ~0.01% | ~0.005% (ppm level for solvents) | ~0.1% | Not applicable for impurity detection |
| Strengths | Robust, precise, excellent for impurity profiling. | High sensitivity for volatile compounds. | Definitive structural confirmation, primary ratio method. | Confirms empirical formula, detects inorganic impurities. |
| Limitations | Not suitable for volatile impurities. | Requires volatile/derivatized analytes. | Lower sensitivity than HPLC, expensive. | Insensitive to isomeric impurities. |
Decision-Making Framework for Method Selection
The specific analytical needs will dictate the most appropriate technique or combination of techniques to employ.
Caption: Decision matrix for selecting the appropriate analytical method.
Case Study: Analysis of Two Synthesized Batches
To illustrate the power of this multi-pronged approach, consider the hypothetical data from two different synthesis batches.
Table 2: Hypothetical Purity Data for Two Batches
| Analysis | Batch A (High Purity) | Batch B (Lower Purity) | Interpretation |
| Appearance | Fine, off-white powder | Clumpy, yellowish powder | Visual difference suggests potential impurities in Batch B. |
| HPLC Purity (Area %) | 99.8% | 95.2% (major impurity at RRT 0.85) | Batch B has a significant organic impurity. |
| ¹H NMR | Spectrum matches reference standard | All expected peaks present, plus additional signals in the aromatic region. | Confirms the presence of an aromatic impurity in Batch B. |
| GC-MS (Residual Solvents) | Ethanol: 250 ppm | Ethanol: 6500 ppm | Batch B was not dried properly and exceeds typical solvent limits. |
| Elemental Analysis (%N) | Found: 25.68% (Δ= -0.07) | Found: 24.55% (Δ= -1.20) | The low nitrogen content in Batch B confirms the presence of impurities that lack nitrogen. |
| Conclusion | PASS: Meets typical specifications for high-purity intermediate. | FAIL: Fails on purity, residual solvents, and elemental composition. Requires re-purification. |
Conclusion
Validating the purity of a critical synthetic intermediate like this compound is a non-negotiable step in research and development. A successful strategy is not about running a single test but about building a self-validating system of orthogonal analyses. By combining the quantitative power of HPLC, the structural certainty of NMR, the volatile sensitivity of GC-MS, and the fundamental truth of elemental analysis, researchers can ensure the integrity of their material. This rigorous, evidence-based approach is the foundation upon which reliable, reproducible, and ultimately successful scientific outcomes are built.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. [Link]
-
Quinoline. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. [Link]
-
Supplementary Information. (n.d.). Supporting Information for [related research article]. [Link]
-
Synthonix. (n.d.). This compound. [Link]
-
Molbase. (n.d.). This compound. [Link]
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]
-
ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]
-
Methylamine Supplier. (n.d.). 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile. [Link]
-
Scientific Laboratory Supplies. (n.d.). Thiophene, analytical standard. [Link]
-
Herrera, A., et al. (2018). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank, 2018(1), M982. [Link]
-
Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives. Journal of Chromatography A, 9, 366–368. [Link]
-
Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(45), 30485–30496. [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. [Link]
-
Murphy, A. R., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 12(4), 779–787. [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32. [Link]
-
de Oliveira, C. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 15(12), 1546. [Link]
-
Alvarez, R., et al. (2011). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. European Journal of Medicinal Chemistry, 46(9), 4458–4467. [Link]
-
Marzouk, M. M. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(4), 577–643. [Link]
-
Sangeetha, A., & Doss, A. (2018). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmaceutical and Clinical Research, 10(4), 118-123. [Link]
-
Thavamani, B. S., et al. (2014). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. International Journal of Chemical Sciences, 12(1), 5-10. [Link]
-
PubChem. (n.d.). 5-Amino-3-ethylthiophene-2,4-dicarbonitrile. [Link]
-
Ould M'hamed, M., & Alduaij, O. K. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Proceedings, 1(3), 193. [Link]
-
ResearchGate. (2023). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. [Link]
-
Lee, S., et al. (2022). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv. [Link]
Sources
- 1. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 2. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]
- 7. 52603-48-2 | this compound - Moldb [moldb.com]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 14. azom.com [azom.com]
- 15. Elemental analysis: operation & applications - Elementar [elementar.com]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
Benchmarking the Performance of 5-Amino-3-methylthiophene-2,4-dicarbonitrile-Derived Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a prime target for therapeutic intervention, with small molecule kinase inhibitors emerging as a significant class of drugs in modern medicine.[1] The thiophene ring and its derivatives have garnered considerable attention as a versatile scaffold in the design of novel kinase inhibitors.[2] The unique structural and electronic properties of the thiophene core enable effective interaction with the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
This guide provides a comprehensive framework for benchmarking the performance of kinase inhibitors derived from the 5-Amino-3-methylthiophene-2,4-dicarbonitrile scaffold. While specific performance data for inhibitors derived directly from this starting material is not extensively available in the public domain, this guide will utilize data from structurally related aminothiophene-based kinase inhibitors to illustrate the benchmarking process. We will delve into the essential experimental protocols, present comparative data for analogous compounds, and provide the scientific rationale behind these methodologies.
The Rationale for Benchmarking: Key Performance Metrics
Benchmarking is a critical process in drug discovery that allows for the objective evaluation of a novel compound's performance against existing alternatives or established standards. For kinase inhibitors, the key performance metrics include:
-
Potency (IC50): The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
-
Selectivity: An ideal kinase inhibitor should selectively inhibit its target kinase without affecting other kinases in the kinome. This is crucial for minimizing off-target effects and associated toxicities. Selectivity is often assessed by screening the inhibitor against a panel of kinases.
-
Cellular Activity (EC50): This metric measures the concentration of the inhibitor required to produce a 50% maximal effect in a cell-based assay, such as inhibiting cancer cell proliferation. It provides an indication of the inhibitor's ability to engage its target within a cellular context.
-
Target Engagement and Downstream Signaling Modulation: It is essential to confirm that the inhibitor interacts with its intended target in cells and modulates the downstream signaling pathway. This is often assessed using techniques like Western blotting to measure the phosphorylation status of key signaling proteins.
Comparative Analysis of Aminothiophene-Based Kinase Inhibitors
To illustrate the benchmarking process, the following tables summarize the performance of various aminothiophene-derived kinase inhibitors from published literature. These compounds, while not directly synthesized from this compound, share a similar structural core and provide a valuable reference for comparison.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Aminothiophene-Based Compounds
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 11e | VEGFR-2 | 0.61 | Sorafenib | 0.19 |
| Compound 12b | VEGFR-2 | 0.53 | Sorafenib | 0.19 |
| Compound 2 (aPKC inhibitor) | aPKCζ | Not specified, but potent | - | - |
| Thieno[2,3-d]pyrimidine deriv. (unnamed) | Tie-2 | 0.07 | - | - |
| Thieno[2,3-d]pyrimidine deriv. (unnamed) | Aurora B | 0.0002 | - | - |
Data for compounds 11e and 12b are from a study on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors.[3] Data for the aPKC inhibitor is from a study on 2-amino-3-carboxy-4-phenylthiophenes.[4] Data for Tie-2 and Aurora B inhibitors are from a review on 4-amino-thieno[2,3-d]pyrimidines.[2]
Table 2: Cellular Anti-proliferative Activity of Representative Aminothiophene-Based Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 11e | HCT-116 (Colon Cancer) | 1.14 | Sorafenib | 8.96 |
| Compound 11e | MCF-7 (Breast Cancer) | 1.54 | Sorafenib | 11.83 |
| Compound 12b | HCT-116 (Colon Cancer) | Not specified, but potent | Sorafenib | 8.96 |
| Compound 12b | MCF-7 (Breast Cancer) | Not specified, but potent | Sorafenib | 11.83 |
| Compound 2 (Thienopyrimidine) | MCF-7 (Breast Cancer) | 0.013 | - | - |
Data for compounds 11e and 12b are from a study on pyrimidine-5-carbonitrile derivatives.[3] Data for compound 2 is from a study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates.[2]
Experimental Protocols for Benchmarking
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the benchmarking of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of a test compound against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to kinase inhibition.
Causality Behind Experimental Choices:
-
Luminescence-based detection: This method offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.
-
Use of a known inhibitor: Including a reference inhibitor like Staurosporine helps to validate the assay's performance and provides a benchmark for the potency of the test compound.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and a reference inhibitor (e.g., Staurosporine) in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 50 nL of each concentration of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a kinase solution containing the purified target kinase in the appropriate kinase assay buffer. Add 5 µL of the kinase solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare a substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luminescence detection reagent (e.g., ADP-Glo™) to room temperature.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate the plate at room temperature for 30-40 minutes in the dark.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the EC50 of an inhibitor on cancer cell proliferation.
Causality Behind Experimental Choices:
-
MTS Reagent: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in cell culture media, eliminating the need for a separate solubilization step and simplifying the protocol.[5]
-
Serum-starvation (optional but recommended): For some cell lines and targets, reducing the serum concentration before and during treatment can minimize the influence of growth factors in the serum, providing a clearer window to observe the effect of the inhibitor on the specific signaling pathway being targeted.
Workflow Diagram:
Caption: Workflow for a cellular proliferation (MTS) assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well clear-bottom plate at an appropriate density (e.g., 2,000-10,000 cells per well in 100 µL of complete growth medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the test inhibitor and a reference compound in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitors. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Target Modulation
Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. In the context of kinase inhibitor benchmarking, it is used to assess the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement and pathway modulation.
Causality Behind Experimental Choices:
-
Phosphatase and Protease Inhibitors: These are crucial additions to the lysis buffer to prevent the dephosphorylation and degradation of proteins of interest after cell lysis, ensuring that the phosphorylation status at the time of harvesting is accurately reflected.
-
Loading Control: Using an antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH or β-actin) is essential to normalize the data and ensure that any observed changes in protein levels are not due to unequal loading of protein between lanes.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with the inhibitor at various concentrations and for different time points as required.
-
Wash the cells with ice-cold PBS and then lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare the protein samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., an antibody specific for the phosphorylated form of the target kinase or a downstream substrate) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a housekeeping protein like GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative data from structurally related aminothiophene derivatives suggest that this chemical class has the potential to yield potent and selective inhibitors against a range of therapeutically relevant kinases. The benchmarking framework and detailed experimental protocols provided in this guide offer a robust system for the comprehensive evaluation of new chemical entities derived from this scaffold.
Future research should focus on the synthesis and biological evaluation of a focused library of kinase inhibitors derived directly from this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity. By employing the rigorous benchmarking methodologies outlined here, researchers can effectively identify and advance promising lead candidates for further preclinical and clinical development, ultimately contributing to the discovery of new and effective targeted therapies.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid.
- Ibrahim, M. K., Metwaly, A. M., Belal, A., Mehany, A. B., & El-Gamal, K. M. (2022). Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4 (3H)-one derivatives as potential VEGFR-2 inhibitors. Molecular Diversity, 26(4), 1915–1932.
- Hassan, A. S., Hafez, H. N., & Osman, N. A. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(52), 32889-32906.
- Abdel-Maksoud, M. S., Co-Sci, H., & El-Gamal, M. I. (2021). Design, synthesis, and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Sulfur Chemistry, 42(6), 683-702.
- Mahdy, H. A., Ibrahim, M. K., Metwaly, A. M., Belal, A., Mehany, A. B., & El-Gamal, K. M. (2022). Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4 (3H)-one derivatives as potential VEGFR-2 inhibitors. Molecular Diversity, 26(4), 1915–1932.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
-
Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Ivanova, Y. B., Grib, A. V., & Zobov, V. V. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3248.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
Quinoline. (n.d.). 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Amino-3-methylthiophene-2,4-dicarbonitrile
As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement to include the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 5-Amino-3-methylthiophene-2,4-dicarbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.
Understanding the Hazard Profile
-
Nitrile Compounds: Nitriles can be toxic and are incompatible with strong acids, which may lead to the release of toxic gases.[1]
-
Amino Compounds: Aromatic amines can be hazardous.
-
Thiophene Derivatives: Thiophenes are sulfur-containing heterocyclic compounds.[2] When heated to decomposition, they can emit highly toxic fumes of sulfur oxides.[3]
Given these characteristics, this compound must be treated as a hazardous chemical waste.[4][5]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A lab coat should be worn at all times. | To protect clothing and skin from contamination. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of generating dust. Consult your EH&S. | To prevent inhalation of dust or aerosols. |
All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
-
Segregation is Key : Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. It should be collected as a separate hazardous waste. At a minimum, keep it separate from acids, bases, and oxidizers.[6][7]
-
Use Designated Waste Containers :
-
Solid waste (e.g., residual powder, contaminated weigh boats, gloves, and paper towels) should be placed in a clearly labeled, sealable container, such as a plastic bag or a wide-mouth jar, designated for solid hazardous chemical waste.
-
Liquid waste (e.g., solutions containing the compound) must be collected in a compatible, leak-proof container with a screw-top cap.[6] The original chemical container is often a good choice for its compatible waste.[4]
-
-
Proper Labeling : All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][8] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.[9]
-
Arrange for Pickup : Once the waste container is full or has been in storage for a specified period (often not to exceed one year for partially filled containers), arrange for its collection by your institution's EH&S or a licensed hazardous waste disposal company.[4][8] Do not pour this chemical waste down the drain.[4]
Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[5]
-
Minor Spills (Solid) :
-
Ensure you are wearing the appropriate PPE.
-
Gently sweep or wipe up the solid material, avoiding the creation of dust.
-
Place the spilled material and all cleanup materials (e.g., contaminated paper towels, wipes) into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
-
Minor Spills (Liquid) :
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Wipe down the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Major Spills :
-
Evacuate the immediate area.
-
Alert your colleagues and your laboratory supervisor.
-
Contact your institution's emergency response team or EH&S department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
An empty container that held this compound must still be handled with care. If the compound is determined to be acutely hazardous (a "P-listed" waste), the container must be triple-rinsed.[4][9]
-
Triple Rinsing :
-
Final Disposal : After triple-rinsing, the container can often be disposed of as regular trash, but you must first deface or remove the original label.[4][5] Always confirm your institution's specific policy for empty container disposal.
The following flowchart outlines the decision process for handling empty containers.
Caption: Decision flowchart for empty container disposal.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to these guidelines, we ensure that our pursuit of scientific innovation does not come at the cost of safety or environmental integrity. Always consult your institution's specific chemical hygiene plan and EH&S department for local regulations and procedures.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
NITRILES - CDC Stacks. Centers for Disease Control and Prevention. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. [Link]
-
How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]
-
Thiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Nitriles Waste Compatibility. CP Lab Safety. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
This compound - [A44891]. Synthonix. [Link]
-
Thiophene | C4H4S | CID 8030 - PubChem. National Institutes of Health. [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. rroij.com [rroij.com]
- 3. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 5-Amino-3-methylthiophene-2,4-dicarbonitrile
This document provides a comprehensive operational and safety guide for the handling of 5-Amino-3-methylthiophene-2,4-dicarbonitrile (CAS No. 52603-48-2). As a research chemical with significant potential in synthetic chemistry and drug development, its unique structure—combining an aminothiophene core with two nitrile functional groups—necessitates a rigorous and informed approach to laboratory safety. This guide is built on the foundational principles of risk assessment, chemical causality, and procedural diligence to ensure the safety of all personnel.
Hazard Assessment: A Structurally-Informed Perspective
Understanding the "why" behind safety protocols is critical. The potential hazards of this compound are derived from its constituent chemical moieties: the aminothiophene ring and the dinitrile groups.
-
Aminothiophene Core: Thiophene derivatives are a class of compounds with varied toxicological profiles.[1] Some aminothiophenes are known to possess biological activity, which, while beneficial in a therapeutic context, implies potential for off-target effects in researchers.[2] The primary concerns are skin and eye irritation, respiratory tract irritation upon inhalation of dust, and the potential for systemic effects, as the thiophene ring can undergo metabolic transformation.[3][4]
-
Dinitrile Functionality (-C≡N): The presence of two nitrile groups is a significant toxicological consideration. Organic nitriles are known for their potential to cause harm if swallowed, inhaled, or absorbed through the skin.[5][6] This toxicity is often linked to the metabolic release of cyanide ions, a potent inhibitor of cellular respiration. While the metabolic pathway for every nitrile is different, a conservative approach that assumes this potential is essential for safety. The compound should be treated as acutely toxic.
Given its form as a solid powder, the primary routes of exposure are inhalation of airborne particles and dermal contact.[7][8] Therefore, our protective strategy must eliminate these exposure pathways.
Personal Protective Equipment (PPE): A Multi-Barrier System
A multi-layered PPE strategy is non-negotiable. The following protocols are designed to create redundant barriers between the researcher and the chemical, ensuring containment even in the event of a minor procedural failure.
Respiratory Protection
Due to the compound's powdered form and the acute inhalation hazard posed by nitrile compounds, airborne particle control is paramount.[6]
-
Primary Control: All handling of this compound powder must be performed within a certified chemical fume hood to control airborne dust.
-
Required PPE: A NIOSH-approved air-purifying respirator is mandatory.
-
For small quantities (<1g): A half-mask respirator fitted with P100 (particulate) cartridges is the minimum requirement.
-
For larger quantities (>1g) or extended procedures: A full-face respirator with combination cartridges for organic vapors and particulates (e.g., P100/OV) is recommended to provide both respiratory and enhanced eye protection.
-
Hand Protection
Dermal absorption is a significant risk.[5] Nitrile gloves offer excellent resistance to a wide range of chemicals and are the standard for this application.[9][10][11]
-
Protocol: Double-gloving is required. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised.
-
Outer Glove: A chemical-resistant nitrile glove of at least 6 mil thickness.
-
Inner Glove: A standard nitrile examination glove.
-
-
Causality: The outer glove bears the brunt of any chemical contact. The inner glove provides a secondary barrier and ensures that in the process of removing the contaminated outer glove, the skin is never exposed. Gloves must be inspected for tears before use and changed immediately if contamination is suspected, or every 1-2 hours during extended use.[12]
Eye and Face Protection
The compound is classified as a serious eye irritant.[3][6][13]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Recommended Practice: When handling the solid outside of a glovebox or for procedures with a higher risk of spillage, a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection against splashes or spills reaching the face.
Body Protection
To prevent accidental skin contact from spills or airborne dust, appropriate body protection is essential.
-
Standard Use: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Large Quantities/High-Risk Procedures: A disposable chemical-resistant apron worn over the lab coat. For extensive handling, disposable Tyvek coveralls should be considered. Contaminated clothing must be removed immediately and decontaminated before reuse.[5]
| Task / Scale | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Weighing < 1g | Half-mask respirator (P100) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Synthesis > 1g | Full-face respirator (P100/OV) | Double Nitrile Gloves | Face Shield over Goggles | Lab Coat & Chemical Apron |
| Bulk Handling | Full-face respirator (P100/OV) | Double Nitrile Gloves | Face Shield over Goggles | Disposable Coveralls |
Operational and Disposal Plans
Effective safety extends beyond PPE to include the entire operational workflow.
Engineering Controls and Handling
-
Designated Area: All work with this compound should be restricted to a designated area within a laboratory, clearly marked with hazard signs.
-
Fume Hood: As stated, all manipulations of the solid must occur in a chemical fume hood.
-
Housekeeping: Keep the work area clean and uncluttered. Wet wiping or HEPA vacuuming should be used for cleanup; dry sweeping is prohibited as it can generate dust.
-
Storage: The compound must be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents, in a tightly sealed container.[8]
Decontamination and Disposal Workflow
A clear plan for decontamination and waste disposal is crucial to prevent cross-contamination and ensure regulatory compliance.
Caption: Waste Segregation and Disposal Workflow.
-
PPE Disposal: All disposable PPE (gloves, aprons, etc.) that comes into contact with the compound is considered hazardous waste. It must be collected in a designated, sealed hazardous waste bag.[3]
-
Chemical Waste: All surplus material and reaction waste must be collected in a clearly labeled, sealed hazardous chemical waste container.
-
Disposal: All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations. Do not pour this chemical down the drain.[14]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
By integrating this expert-level understanding of the chemical's hazards with a comprehensive, multi-barrier safety and disposal plan, researchers can confidently and safely unlock the scientific potential of this compound.
References
-
Nitrile Gloves for Chemical Handling. GlovesnStuff.
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Provider not specified).
-
Are Nitrile Gloves Considered PPE? Armbrust American.
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
-
Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. PubMed.
-
This compound. Synthonix.
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove.
-
5-amino-3-methyl-2,4-thiophenedicarbonitrile. Quinoline.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Fisher Scientific.
-
SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate. Fisher Scientific.
-
Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect.
-
Subchronic toxicity of benzothiophene on rats following dietary exposure. PubMed.
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate.
-
2-Amino-5-methylthiophene-3-carbonitrile Safety Data Sheet. Apollo Scientific.
-
2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem.
-
5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile. Methylamine Supplier.
-
Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. PubMed.
-
This compound. Moldb.
-
2-Aminothiophene-3-carbonitrile SDS. ECHEMI.
Sources
- 1. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. femaflavor.org [femaflavor.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]
- 8. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
